Testosterone propionate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMMFKSKQVNJMI-BLQWBTBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Record name | TESTOSTERONE PROPIONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9036515 | |
| Record name | Testosterone propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9036515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Testosterone propionate appears as odorless white or yellowish-white crystals or a white or creamy-white crystalline powder. (NTP, 1992), Solid | |
| Record name | TESTOSTERONE PROPIONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Testosterone Propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015489 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 76.1 °F (NTP, 1992), 5.02e-03 g/L | |
| Record name | TESTOSTERONE PROPIONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Testosterone propionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01420 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Testosterone Propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015489 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57-85-2 | |
| Record name | TESTOSTERONE PROPIONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Testosterone, propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone propionate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone propionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01420 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | testosterone propionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Androst-4-en-3-one, 17-(1-oxopropoxy)-, (17.beta.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Testosterone propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9036515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Testosterone propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Testosterone propionate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI93Z9138A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Testosterone Propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015489 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
244 to 252 °F (NTP, 1992), 118-123 °C | |
| Record name | TESTOSTERONE PROPIONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21062 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Testosterone propionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01420 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Synthesis of Testosterone Propionate: A Technical Guide for Researchers
Testosterone (B1683101) propionate (B1217596), a synthetic androgen and anabolic steroid, is a crucial compound in both therapeutic applications and scientific research. First synthesized in 1936, it served as a foundational testosterone ester for medical use.[1] This guide provides an in-depth overview of the primary synthesis pathways of testosterone propionate, tailored for researchers, scientists, and drug development professionals. It details the chemical reactions, experimental protocols, and quantitative data to facilitate a comprehensive understanding of its production.
Core Synthesis Pathway: Esterification of Testosterone
The most prevalent and direct method for synthesizing this compound is through the esterification of the 17β-hydroxyl group of testosterone. This process involves the reaction of testosterone with a propionylating agent, typically propionic anhydride (B1165640) or propionyl chloride.
Reaction Scheme:
The fundamental reaction involves the acylation of the hydroxyl group on the D-ring of the steroid nucleus. This transformation is typically facilitated by a base and a catalyst in an organic solvent.
A generalized reaction is as follows:
Testosterone + Propionylating Agent → this compound + Byproduct
Key Reagents and Their Roles:
-
Testosterone: The starting steroid precursor.
-
Propionic Anhydride: A common and effective propionylating agent. Its use avoids the generation of corrosive hydrochloric acid, which is a byproduct when using propionyl chloride.[2]
-
Propionyl Chloride: Another acylating agent that can be used.[3][4]
-
Organic Base (e.g., Pyridine (B92270), Diisopropylethylamine): Acts as an acid scavenger, neutralizing the propionic acid or hydrochloric acid byproduct formed during the reaction, and can also serve as a solvent.[2][5]
-
Catalyst (e.g., 4-Dimethylaminopyridine - DMAP): A highly efficient acylation catalyst that significantly accelerates the esterification reaction.[2][3][5]
-
Solvent (e.g., Dichloromethane (B109758), Dichloroethane, Pyridine): Provides a medium for the reaction. The choice of solvent can influence reaction conditions and the work-up procedure.[2][5]
Synthesis Pathway Visualization
The following diagram illustrates the primary pathway for the synthesis of this compound from testosterone.
Caption: Primary synthesis pathway of this compound via esterification.
Alternative Precursor: Synthesis from Androstenedione (B190577)
Testosterone itself can be synthesized from androstenedione, which is a readily available steroid intermediate.[6] This two-step process involves the selective reduction of the 17-keto group of androstenedione to a hydroxyl group, followed by the esterification as described above.
Reaction Scheme:
-
Reduction: Androstenedione is reduced to testosterone, typically using a reducing agent like sodium borohydride (B1222165).[6]
-
Esterification: The newly formed testosterone is then esterified to yield this compound.
Synthesis from Androstenedione Visualization
The following diagram illustrates the synthesis pathway starting from androstenedione.
Caption: Synthesis of this compound from androstenedione.
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthesis protocols.
Table 1: Synthesis of this compound from Testosterone
| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Testosterone, Propionic Anhydride | DMAP, Pyridine | Pyridine | 25 | 2 | Not explicitly stated, but 166.5g product from 150g Testosterone | - | [5] |
| Testosterone, Propionic Anhydride | DMAP, Pyridine | Dichloromethane | 20 | Not specified | 111 | 98.9 | [2] |
| Testosterone, Propionic Anhydride | DMAP, Diisopropylethylamine | Dichloromethane | 80 | Not specified | 111 | 98.7 | [2] |
| Testosterone, Propionyl Chloride | DMAP, Et3N | Dichloromethane | 25 | 24 | 41-87 | >95 | [4] |
Table 2: Synthesis of Testosterone from Androstenedione
| Reactant | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Androstenedione | Sodium Borohydride | Mixed Solvent System | 10-15 | 3 | 88.4 | [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from Testosterone using Propionic Anhydride
This protocol is adapted from a patented method and offers a high yield.[2]
Materials:
-
Testosterone (10g)
-
Dichloromethane (10ml)
-
Pyridine (1ml)
-
4-Dimethylaminopyridine (DMAP) (5g)
-
Propionic anhydride (10ml)
-
Inert gas (Nitrogen)
Procedure:
-
Under a nitrogen atmosphere, add 10g of testosterone to 10ml of dichloromethane in a suitable reaction vessel.
-
Add 1ml of pyridine and 5g of DMAP to the mixture.
-
Add 10ml of propionic anhydride.
-
Maintain the reaction mixture at 20°C with stirring until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
Upon completion, add water to the reaction mixture to quench any unreacted propionic anhydride and to precipitate the product.
-
The mixture will separate into layers; separate the organic layer.
-
Wash the organic layer with water.
-
Concentrate the organic layer under reduced pressure.
-
Filter the resulting solid and dry to obtain this compound.
Expected Outcome: Approximately 11.1g of this compound with a purity of around 98.9%.[2]
Protocol 2: Synthesis of Testosterone from Androstenedione
This protocol is based on a method for the selective reduction of the 17-keto group.[6]
Materials:
-
4-Androstenedione
-
Sodium Borohydride (6.5g)
-
A suitable solvent system
-
10% Sulfuric Acid
Procedure:
-
Dissolve 4-androstenedione in a suitable solvent in a reaction vessel.
-
Cool the mixture to 10-15°C.
-
Gradually add 6.5g of sodium borohydride over 20-30 minutes, maintaining the temperature between 10-15°C.
-
Continue the reaction at 10-15°C for 3 hours.
-
After the reduction is complete, cool the reaction mixture to 5-10°C.
-
Slowly add 10% sulfuric acid to adjust the pH to 2-3.
-
Allow the mixture to warm to 20-25°C and continue the reaction for 1.5 hours to complete the deprotection (if a protecting group was used for the 3-keto position, as is common in more complex syntheses).
-
Isolate the testosterone product through extraction and crystallization.
Expected Outcome: A high yield of testosterone (around 88.4%), which can then be used in Protocol 1 for esterification.[6]
Concluding Remarks for the Research Professional
The synthesis of this compound is a well-established process, with the esterification of testosterone being the most direct route. For researchers, the choice of reagents and reaction conditions can be optimized to improve yield, purity, and environmental friendliness. Newer methods aim to reduce the use of hazardous solvents and reagents, reflecting a trend towards green chemistry in pharmaceutical manufacturing.[2][7] The protocols and data presented in this guide provide a solid foundation for the laboratory-scale synthesis of this compound for research and development purposes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN111875655B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN105273029A - Preparation method of this compound intermediate 17 beta-hydroxyandrost-4-en-3-one - Google Patents [patents.google.com]
- 7. pharmtech.com [pharmtech.com]
An In-depth Technical Guide to the Physicochemical Properties of Testosterone Propionate for Laboratory Use
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of testosterone (B1683101) propionate (B1217596), a synthetic androstane (B1237026) steroid and a widely used ester of testosterone.[1][2] The information herein is intended to support laboratory research and development by providing essential data on its physical and chemical characteristics, standardized experimental protocols for its analysis, and a visualization of its biological signaling pathway.
Core Physicochemical Properties
Testosterone propionate is a white or pale-yellow crystalline powder.[1][3][4] The addition of the propionate ester to the testosterone molecule increases its lipophilicity and extends its activity, making it a slower-releasing anabolic steroid compared to unesterified testosterone.[2][5] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₂O₃ | [1][3][5] |
| Molecular Weight | 344.49 g/mol | [1][5][6] |
| Melting Point | 118-123 °C | [3][5][7][8] |
| Boiling Point | 419.57 °C (estimated) | [3][8] |
| Appearance | White or yellowish-white crystalline powder | [1] |
| Water Solubility | Practically insoluble (<0.1 g/100 mL) | [3][5][9] |
| Solubility in Organic Solvents | Soluble 1 in 6 of ethanol; 1 in 4 of acetone; 50 mg/mL in chloroform; Freely soluble in methanol (B129727) and diethyl ether.[3][4][5] | |
| Octanol-Water Partition Coefficient (LogP) | 3.65 - 4.51 (Predicted) | |
| Specific Optical Rotation [α]²⁰/D | +83° to +90° (c=2 in dioxane) | [3][4][5][10] |
| Maximum UV Absorbance (λmax) | ~241 nm (in methanol or ethanol) | [4][5] |
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters of this compound are outlined below. These protocols are foundational for quality control, formulation development, and research applications.
Protocol 1: Determination of Melting Point
This protocol describes the determination of the melting point range of this compound using a digital melting point apparatus, a standard method for assessing purity.[11][12]
Apparatus and Materials:
-
Digital melting point apparatus (e.g., DigiMelt)
-
Glass capillary tubes (one end sealed)
-
This compound sample (pulverized)
-
Spatula
-
Watch glass
Methodology:
-
Sample Preparation: Place a small amount of finely powdered, dry this compound onto a watch glass.[13] Jab the open end of a capillary tube into the powder until a small amount of solid is collected.[13]
-
Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To ensure dense packing, drop the capillary tube, closed-end down, through a long glass tube onto the benchtop. Repeat until the sample is packed to a height of 2-3 mm.[13]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.[12]
-
Approximate Determination (if unknown): If the melting point is unknown, perform a rapid heating run (10-20 °C/minute ramp rate) to determine an approximate range.[12] Allow the apparatus to cool significantly before the next step.
-
Accurate Determination: For a precise measurement, set the apparatus to heat at a slower ramp rate (e.g., 1-2 °C/minute), starting at least 15-20 °C below the approximate melting point observed.[12][13]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. A narrow range (e.g., 0.5-1.5 °C) is indicative of high purity.[11]
-
Post-Analysis: Turn off and allow the apparatus to cool. Dispose of the used capillary tube in a designated glass waste container.
Protocol 2: Determination of Solubility
This protocol outlines the shake-flask method, a common technique for determining the solubility of a compound in various solvents. Quantification is performed using UV-Vis spectrophotometry.
Apparatus and Materials:
-
This compound sample
-
Selected solvents (e.g., ethanol, propylene (B89431) glycol, water)
-
Analytical balance
-
Screw-cap vials or flasks
-
Orbital shaker with temperature control
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Syringe filters (0.45 µm) and syringes
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid ensures that equilibrium is reached at saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.
-
Sample Collection and Filtration: After shaking, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.
-
Quantification by UV-Vis Spectrophotometry:
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the λmax of ~241 nm.[4][5] Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the standard curve. Measure its absorbance at 241 nm.
-
-
Calculation: Use the equation from the standard curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility of this compound in that solvent.
Protocol 3: Estimation of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a drug's lipophilicity. This protocol describes an estimation method using reversed-phase high-performance liquid chromatography (RP-HPLC), which is well-suited for steroids.[14]
Apparatus and Materials:
-
HPLC system with a UV detector, pump, and autosampler
-
Reversed-phase C18 column
-
This compound sample
-
A series of reference compounds with known LogP values
-
Mobile phase: Methanol or acetonitrile (B52724) and water mixture
-
Analytical balance and volumetric flasks
Methodology:
-
Preparation of Solutions: Prepare stock solutions of this compound and each reference compound in the mobile phase.
-
Chromatographic Conditions:
-
Set up the HPLC system with a C18 column.
-
Use an isocratic mobile phase (e.g., a fixed ratio of methanol/water). The exact ratio should be optimized to achieve good retention and peak shape for all compounds.
-
Set the flow rate (e.g., 1.0 mL/min) and the UV detector to 245 nm.[15]
-
-
Data Acquisition: Inject each reference compound and this compound separately, and record their respective retention times (t_R). Determine the column dead time (t_0) by injecting a non-retained compound like uracil.
-
Calculation of Retention Factor (k'): For each compound, calculate the retention factor (k') using the formula:
-
k' = (t_R - t_0) / t_0
-
-
Correlation and LogP Estimation:
-
Calculate the logarithm of the retention factor (log k') for each reference compound.
-
Plot the known LogP values of the reference compounds against their corresponding log k' values.
-
Perform a linear regression analysis on this plot to obtain a calibration curve and its equation (y = mx + c, where y = LogP and x = log k').
-
Using the calculated log k' value for this compound, interpolate its LogP value from the linear regression equation.
-
Biological Context and Visualization
This compound itself is a pro-drug; it is hydrolyzed in the body by esterases to release free testosterone, which is the active androgen.[2] Testosterone exerts its biological effects primarily through the classical androgen signaling pathway.
Classical Androgen Signaling Pathway
Testosterone freely diffuses across the cell membrane into the cytoplasm.[16][17] Here, it can be converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase.[18] Both testosterone and DHT bind to the Androgen Receptor (AR), which is sequestered in an inactive state by heat shock proteins (HSPs).[17][18] Ligand binding induces a conformational change in the AR, causing it to dissociate from the HSPs. The activated AR-ligand complex then translocates into the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating gene transcription and leading to the physiological effects of androgens.[16][17][18]
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for the determination of this compound solubility, as detailed in Protocol 2.
References
- 1. This compound | C22H32O3 | CID 5995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 57-85-2 [chemicalbook.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C22H32O3 | CID 5995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 57-85-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 57-85-2 CAS | this compound | Laboratory Chemicals | Article No. 6215H [lobachemie.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. ovid.com [ovid.com]
- 16. researchgate.net [researchgate.net]
- 17. Testosterone signaling and the regulation of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unraveling the Dawn of Androgen Research: A Technical Guide to the Early Discovery of Testosterone Propionate
For Immediate Release
A deep dive into the foundational research of testosterone (B1683101) propionate (B1217596), this technical guide offers researchers, scientists, and drug development professionals a comprehensive look at the seminal experiments and discoveries that paved the way for modern androgen therapies. This whitepaper details the initial isolation, synthesis, and early clinical investigations of testosterone and its propionate ester, presenting the core scientific data and methodologies from the 1930s.
This guide meticulously outlines the pivotal moments in the early history of testosterone research, beginning with the rudimentary yet groundbreaking experiments that first hinted at the existence of a male sex hormone. It further delves into the landmark achievements of isolating and chemically synthesizing testosterone, and the subsequent development of testosterone propionate as a viable therapeutic agent.
From Testicular Extracts to Chemical Synthesis: A Quantitative Overview
The journey to understanding and harnessing the power of testosterone was marked by painstaking extraction processes and brilliant chemical synthesis. Early researchers laid the groundwork by demonstrating the physiological effects of testicular extracts.
In 1935, a significant breakthrough occurred when Ernst Laqueur and his team successfully isolated a small quantity of crystalline male hormone from a large volume of bull testes.[1] This achievement provided the first tangible evidence of the hormone that would be named testosterone.
| Research Group | Starting Material | Yield | Year |
| Laqueur et al. | 100 kg of bull testes | 10 mg of testosterone | 1935 |
Caption: Early Isolation of Testosterone from Biological Sources.
The isolation of testosterone was almost immediately followed by its chemical synthesis, a landmark achievement that opened the doors to its widespread study and therapeutic use. Two independent groups, led by Adolf Butenandt and Leopold Ruzicka, successfully synthesized testosterone from cholesterol in the same year.[2][3] This accomplishment not only confirmed the structure of testosterone but also provided a more efficient and scalable method for its production.
Pioneering Experimental Protocols
To provide a clear understanding of the scientific rigor of the time, this guide details the experimental protocols employed by these early pioneers.
Extraction of Testicular Hormone (Adapted from Koch and McGee)
The method developed by Fred C. Koch and Lemuel McGee for extracting the male hormone from bull testicles was a critical precursor to the isolation of pure testosterone. While their initial extracts were not pure, their process laid the foundation for future work. A patent filed by the University of Chicago outlines their methodology.
Experimental Workflow: Testicular Hormone Extraction
Caption: Workflow for the extraction of testicular hormone.
Chemical Synthesis of Testosterone (Butenandt and Ruzicka, 1935)
The independent syntheses of testosterone by Butenandt and Ruzicka were monumental achievements. Both methods utilized cholesterol as a starting material, demonstrating the close biochemical relationship between these steroids. The general pathway involved the oxidative degradation of the cholesterol side chain to produce androsterone, which was then converted to testosterone.
Logical Relationship: Testosterone Synthesis from Cholesterol
Caption: Simplified pathway of testosterone synthesis.
Early Clinical Investigations with this compound
The synthesis of testosterone quickly led to the development of its esters to prolong its physiological effects. This compound, discovered in 1936 and introduced for medical use in 1937, became the first commercially available testosterone preparation. Early clinical trials focused on its effects in men with hypogonadism (eunuchoidism).
While detailed quantitative data from the very first trials is sparse in modern literature, case studies from the late 1930s and early 1940s reported significant improvements in masculinization, including increased muscle mass, growth of facial and body hair, and deepening of the voice, with the administration of this compound.
The Nascent Understanding of Androgen Signaling
The concept of a specific receptor for androgens was not well-defined in the 1930s and 1940s. The prevailing understanding was that testosterone, a lipid-soluble molecule, could freely diffuse into cells and exert its effects directly within the cellular machinery. The work of Charles Huggins in the 1940s on the hormonal dependence of prostate cancer provided crucial evidence that androgens had specific target tissues and that their action could be blocked, laying the groundwork for the later discovery of the androgen receptor.
Signaling Pathway: Early Hypothetical Model of Androgen Action
Caption: Hypothesized androgen action in the 1940s.
This in-depth guide serves as a valuable resource for understanding the origins of androgen research and the foundational discoveries that continue to influence the development of hormonal therapies today. The meticulous work of these early pioneers, often with limited resources and technology, laid the essential groundwork for the vast and complex field of endocrinology.
References
Testosterone Propionate Signaling: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides an in-depth analysis of the testosterone (B1683101) propionate (B1217596) signaling pathway, designed to serve as a technical guide. It outlines the core molecular mechanisms, presents quantitative data from relevant studies, details common experimental protocols for pathway analysis, and includes visual diagrams to illustrate key processes and workflows.
Core Signaling Pathways of Testosterone Propionate
This compound (TP) is a synthetic, esterified androgen and anabolic steroid that functions as a prodrug to testosterone.[1] Upon administration, esterases cleave the propionate ester, releasing testosterone, which then exerts its biological effects through both genomic and non-genomic signaling pathways.[2]
The Canonical Genomic Signaling Pathway
The primary mechanism of testosterone action is the genomic pathway, which involves the modulation of gene expression. This pathway is a relatively slow process, taking hours to days to manifest its full effects.
The key steps are as follows:
-
Cellular Entry and Receptor Binding: Testosterone, being lipophilic, diffuses across the cell membrane into the cytoplasm.[3]
-
Androgen Receptor (AR) Activation: In the cytoplasm, testosterone binds to the Androgen Receptor (AR), a member of the nuclear receptor superfamily. This binding event induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs).[4]
-
Dimerization and Nuclear Translocation: The activated AR-ligand complex then dimerizes and translocates into the nucleus.[5]
-
DNA Binding and Gene Transcription: Inside the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[1][3] This binding initiates the recruitment of co-activators and the general transcriptional machinery, leading to the transcription of androgen-responsive genes.[1] The result is the synthesis of new proteins that mediate the physiological effects of testosterone, such as muscle growth and maintenance of male secondary sexual characteristics.[2][3]
A diagram illustrating this canonical pathway is provided below.
Non-Genomic Signaling Pathways
Testosterone can also elicit rapid biological responses that are too fast to be explained by gene transcription.[6] These non-genomic actions are initiated at the cell membrane and involve the activation of various second messenger systems.
Key features of non-genomic signaling include:
-
Membrane-Associated Receptors: A subpopulation of AR is localized to the cell membrane (mAR), where it can interact with signaling molecules.[7]
-
Kinase Cascade Activation: Testosterone binding to mAR can rapidly activate kinase cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway, often through an interaction with Src kinase.[8][9]
-
Ion Flux Modulation: Testosterone can induce rapid changes in intracellular calcium ([Ca2+]) concentrations by activating L-type calcium channels or by stimulating the phospholipase C (PLC) pathway, leading to the release of calcium from intracellular stores.[7][10]
These rapid signaling events can influence cellular processes directly or cross-talk with the genomic pathway, for instance, by phosphorylating the nuclear AR or its co-regulators, thereby modulating their transcriptional activity.[9]
Nrf2-ARE Signaling Pathway
Recent studies have shown that TP can also exert protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[11][12] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1.[11] Upon stimulation, such as by TP, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, inducing the expression of antioxidant and detoxification enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO1).[11][12] This pathway is crucial for mitigating oxidative stress.
Quantitative Data Presentation
The following tables summarize quantitative data from a study investigating the effects of this compound (TP) supplementation (2 mg/kg/d for 84 days) on the Nrf2-ARE pathway in the liver of aged rats.
Table 1: Effect of TP on Oxidative Stress Parameters
| Parameter | Aged Control Group (Mean ± SD) | Aged + TP Group (Mean ± SD) |
| SOD (U/mg prot) | 35.2 ± 4.1 | 52.8 ± 5.3 |
| GSH-Px (U/mg prot) | 21.4 ± 3.2 | 38.6 ± 4.5 |
| MDA (nmol/mg prot) | 6.8 ± 0.7 | 3.5 ± 0.4 |
| Data derived from a study on aged rats, showing improved antioxidant enzyme activity (SOD, GSH-Px) and reduced lipid peroxidation (MDA) with TP treatment.[11] |
Table 2: Effect of TP on Nrf2-ARE Pathway Gene and Protein Expression
| Molecule | Expression Level (Relative to Control) | Aged Control Group | Aged + TP Group |
| STAT5b | mRNA | 1.00 | 2.15 |
| Protein | 1.00 | 2.50 | |
| Keap1 | mRNA | 1.00 | 0.45 |
| Protein | 1.00 | 0.38 | |
| Nrf2 | mRNA | 1.00 | 2.30 |
| Protein (Nuclear) | 1.00 | 2.85 | |
| HO-1 | mRNA | 1.00 | 2.60 |
| Protein | 1.00 | 3.10 | |
| NQO1 | mRNA | 1.00 | 2.45 |
| Protein | 1.00 | 2.90 | |
| Data represents the fold-change in mRNA and protein levels in the TP-treated group relative to the aged control group. TP upregulates the expression of STAT5b and key components of the Nrf2 antioxidant pathway while downregulating the Nrf2 inhibitor, Keap1.[11][13] |
Experimental Protocols
Analyzing the TP signaling pathway involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Western Blotting for Androgen Receptor (AR) and Downstream Proteins
This protocol allows for the detection and quantification of specific proteins, such as AR, p-ERK, or Nrf2, in cell or tissue lysates.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., LNCaP prostate cancer cells) to 70-80% confluency. Treat cells with this compound at desired concentrations for a specified time.[14]
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[14]
-
Lysate Clarification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble protein.[15]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 2x Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to denature the proteins.[15]
-
SDS-PAGE: Load samples onto a 4-20% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[15]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR, anti-p-ERK, anti-Nrf2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[14]
-
Detection: Wash the membrane again as in step 10. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.[15]
-
Analysis: Quantify band intensity using densitometry software. Normalize to a loading control like GAPDH or β-actin to compare protein levels across samples.
RT-qPCR for AR Target Gene Expression
This protocol quantifies the mRNA levels of AR target genes (e.g., PSA, FKBP5, TMPRSS2) to assess the transcriptional activity of the AR pathway.
Methodology:
-
Cell Treatment: Culture and treat cells with TP as described for Western Blotting.
-
RNA Extraction: Following treatment, lyse the cells directly in the culture dish using a reagent like TRIzol™. Extract total RNA according to the manufacturer's protocol.[16]
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (an A260/A280 ratio of ~2.0 is ideal). Assess RNA integrity using gel electrophoresis if necessary.[16]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[17]
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, SYBR Green or TaqMan master mix, and forward and reverse primers for the target gene (e.g., PSA) and a housekeeping gene (e.g., GAPDH).[18]
-
Real-Time PCR: Perform the reaction in a real-time PCR system using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[16]
-
Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the target gene's Ct value to the housekeeping gene's Ct value.[16]
Luciferase Reporter Assay for AR Transcriptional Activity
This assay provides a quantitative measure of AR's ability to activate transcription from an ARE-driven promoter.
Methodology:
-
Cell Seeding: Plate cells (e.g., PC3 or LNCaP) in a 96-well plate at a density of ~10,000-20,000 cells per well.[19][20]
-
Transfection (if necessary): If the cell line does not endogenously express AR or the reporter construct, co-transfect the cells with an AR expression plasmid and a reporter plasmid containing a luciferase gene downstream of multiple AREs. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Treatment: After 24 hours, replace the medium and treat the cells with various concentrations of TP or control compounds.[19]
-
Incubation: Incubate the cells for another 24 hours to allow for reporter gene expression.[19]
-
Cell Lysis: Wash the cells with PBS and add passive lysis buffer to each well.
-
Luminometry: Transfer the lysate to an opaque 96-well plate. Add the luciferase assay substrate and measure the firefly luciferase activity using a luminometer. If a normalization control was used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) or to total protein concentration. Plot the relative luciferase units (RLU) against the compound concentration to determine the dose-response relationship.
Mandatory Visualizations
Experimental Workflow for Analyzing TP Effects
The following diagram outlines a typical experimental workflow for investigating the impact of this compound on both genomic and non-genomic signaling pathways in a target cell line.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Visualizing the action of steroid hormone receptors in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ChIP Analysis of Androgen Regulation of Transcriptional Activity | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Rapid actions of steroid receptors in cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Frontiers | Non-Genomic Actions of the Androgen Receptor in Prostate Cancer [frontiersin.org]
- 10. Genomic and non-genomic effects of androgens in the cardiovascular system: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound activated the Nrf2-ARE pathway in ageing rats and ameliorated the age-related changes in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic this compound supplement could activated the Nrf2-ARE pathway in the brain and ameliorated the behaviors of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. sinobiological.com [sinobiological.com]
- 19. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
Testosterone Propionate CAS 57-85-2: A Research Grade Technical Guide
Disclaimer: This document is intended for research and forensic applications only. It is not for human or veterinary use.
This technical guide provides comprehensive information on research-grade testosterone (B1683101) propionate (B1217596) (CAS 57-85-2), designed for researchers, scientists, and drug development professionals. The content covers its physicochemical properties, mechanism of action, experimental protocols, and relevant quantitative data, presented in a clear and accessible format.
Physicochemical Properties
Testosterone propionate is a synthetic androstane (B1237026) steroid and an ester of testosterone.[1] It is characterized as a white or creamy-white crystalline powder.[1] A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source(s) |
| CAS Number | 57-85-2 | [2][3] |
| Molecular Formula | C22H32O3 | [1][2][3] |
| Molecular Weight | 344.5 g/mol | [1][2][3] |
| Appearance | White to yellowish-white crystals or crystalline powder | [1] |
| Purity | ≥97-98% (HPLC) | [3][4] |
| Solubility | Practically insoluble in water. Soluble in ethanol, acetone, chloroform, and various oils. | [4][5] |
| Storage Temperature | Room temperature, protect from light. | [4] |
Mechanism of Action
This compound is a prodrug that is hydrolyzed in vivo to release the active compound, testosterone.[6] The biological effects of testosterone are mediated through two primary mechanisms: activation of the androgen receptor (AR) and conversion to estradiol, which activates estrogen receptors.[1]
The primary androgenic pathway involves the following steps:
-
Cellular Entry: Free testosterone enters the cytoplasm of target tissue cells.[1]
-
Receptor Binding: Testosterone binds to the androgen receptor, which is located in the cytoplasm.[7] Alternatively, testosterone can be converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase. DHT binds to the same androgen receptor with approximately 2.5 times greater potency than testosterone.[1][7]
-
Conformational Change & Translocation: Upon binding, the ligand-receptor complex undergoes a structural change, allowing it to translocate into the cell nucleus.[1][8]
-
Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs).[1][6][8] This binding modulates the transcriptional activity of androgen-responsive genes, leading to the synthesis of proteins that produce androgenic effects.[1][6][8]
References
- 1. This compound | C22H32O3 | CID 5995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 57-85-2 CAS | this compound | Laboratory Chemicals | Article No. 6215H [lobachemie.com]
- 4. 丙酸睾酮 solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 57-85-2 [chemicalbook.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
The Evolution of Androgen Replacement: A Technical Guide to the Historical Development of Testosterone Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic application of testosterone (B1683101) has been a cornerstone of endocrinology since its initial synthesis. However, the native hormone's rapid metabolism necessitated the development of modified forms to prolong its physiological effects. This in-depth technical guide chronicles the historical development of testosterone esters, from the early pioneering work to the sophisticated long-acting formulations available today. We provide a detailed examination of the synthesis, characterization, and pharmacokinetic profiles of key testosterone esters, including propionate (B1217596), cypionate, enanthate, and undecanoate. This guide offers comprehensive experimental protocols for their synthesis and quantitative analysis, summarizes crucial pharmacokinetic data in comparative tables, and visualizes the underlying androgen receptor signaling pathway and a representative pharmacokinetic analysis workflow.
Introduction: The Need for Modified Testosterone
The isolation and synthesis of testosterone in 1935 by Adolf Butenandt and Leopold Ruzicka was a landmark achievement in medicine, offering a treatment for male hypogonadism.[1][2] However, orally administered testosterone is extensively metabolized by the liver, rendering it largely ineffective.[2] Early attempts at parenteral administration of testosterone in its free form resulted in a rapid peak in serum levels followed by a swift decline, necessitating frequent and impractical dosing schedules.[3] This pharmacokinetic challenge spurred the development of testosterone esters.
Esterification, the process of linking an ester group to the 17-beta hydroxyl group of the testosterone molecule, proved to be a pivotal innovation. This modification increases the lipophilicity of the testosterone molecule, causing it to be released more slowly from the oil-based depot at the injection site. Once in circulation, endogenous esterases cleave the ester bond, releasing the active testosterone hormone.[3] The length of the ester chain is a key determinant of the ester's half-life; longer chains generally result in a slower release and a longer duration of action.[4] This guide will delve into the historical progression of these vital therapeutic agents.
The Pioneering Esters: Short-Acting Formulations
Testosterone Propionate
Historical Context: Discovered in 1936 and introduced for medical use in 1937, this compound was the first commercially available testosterone ester.[5] It represented a significant advancement, offering a more sustained release profile compared to unesterified testosterone. For several decades, it was the primary form of testosterone used in medicine.[5]
Synthesis and Purification: The synthesis of this compound typically involves the esterification of testosterone with propionic anhydride (B1165640) or propionyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Testosterone (10g)
-
Dichloromethane (B109758) (10ml)
-
Pyridine (B92270) (1ml)
-
4-Dimethylaminopyridine (DMAP) (5g)
-
Propionic anhydride (10ml)
-
Water
Procedure:
-
Under a nitrogen environment, dissolve 10g of testosterone in 10ml of dichloromethane in a reaction vessel.
-
Add 1ml of pyridine and 5g of 4-Dimethylaminopyridine (DMAP) to the solution.
-
Add 10ml of propionic anhydride to the mixture.
-
Maintain the reaction at 20°C until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Separate the layers and wash the organic layer with water.
-
Concentrate the organic layer to obtain the crude product.
-
Purify the crude this compound by filtration and drying.[6]
Pharmacokinetic Profile: this compound is characterized by a relatively short half-life of approximately 0.8 days (about 20 hours).[2] This necessitates frequent injections, typically every two to three days, to maintain stable serum testosterone levels.
The Advent of Longer-Acting Esters: A New Era in Androgen Therapy
The need for less frequent injections led to the development of testosterone esters with longer carbon chains in the 1950s.
Testosterone Enanthate
Historical Context: Introduced for medical use in 1954, testosterone enanthate quickly became a widely used formulation due to its longer duration of action compared to this compound.[7]
Synthesis and Purification: Testosterone enanthate is synthesized by reacting testosterone with heptanoyl chloride in the presence of a base.
Experimental Protocol: Synthesis of Testosterone Enanthate
Materials:
-
Testosterone
-
Pyridine
-
Heptanoyl chloride
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
Procedure:
-
Dissolve testosterone in a mixture of benzene and pyridine in a reaction vessel.
-
Cool the solution to 5-10°C.
-
Slowly add heptanoyl chloride to the reaction mixture while maintaining the temperature at 5-10°C.
-
After the addition is complete, allow the reaction to proceed for 0.5 hours.
-
Add aqueous hydrochloric acid and stir, then allow the layers to separate.
-
Wash the organic layer with aqueous sodium hydroxide solution.
-
Concentrate the organic layer under vacuum.
-
Dissolve the residue in methanol and heat to 50°C.
-
Filter the solution and allow it to crystallize to obtain testosterone enanthate.[8]
-
The crude product can be further purified by recrystallization from a mixed solvent of an aliphatic lower alcohol (e.g., methanol) and water.[9]
Pharmacokinetic Profile: Testosterone enanthate has an elimination half-life of approximately 4.5 days, with a mean residence time of 8.5 days when administered via intramuscular injection.[7] This allows for a dosing schedule of every one to four weeks.[7]
Testosterone Cypionate
Historical Context: Introduced in 1951, testosterone cypionate is another long-acting ester with a pharmacokinetic profile very similar to testosterone enanthate.[10] It is particularly prevalent in the United States.[10]
Synthesis and Purification: The synthesis involves the esterification of testosterone with cyclopentylpropionyl chloride.
Experimental Protocol: Synthesis of Testosterone Cypionate
Materials:
-
Testosterone (5g)
-
N,N-Dimethylacetamide (DMA) (25ml)
-
Pyridine (1.7ml)
-
Cyclopentylpropionyl chloride (3.2ml)
-
Water
-
Aqueous acetone (B3395972)
Procedure:
-
Under a nitrogen atmosphere, dissolve 5g of testosterone in 25ml of DMA in a reaction flask.
-
Add 1.7ml of pyridine to the solution.
-
Cool the mixture to 0-10°C and add 3.2ml of cyclopentylpropionyl chloride.
-
Allow the reaction to proceed at room temperature for 5 hours.
-
After the reaction is complete, add 8ml of water and stir for 1 hour to precipitate the product.
-
Filter the precipitate and rinse with aqueous acetone.
-
Dry the product under vacuum at room temperature to obtain testosterone cypionate.[11]
-
If crystals form during storage, the vial can be warmed and shaken to redissolve the testosterone cypionate.[12]
Pharmacokinetic Profile: The half-life of testosterone cypionate is approximately 8 days. It is typically administered every two to four weeks.[10]
The Development of Very Long-Acting Esters and Oral Formulations
The quest for even more convenient dosing regimens continued, leading to the development of testosterone undecanoate.
Testosterone Undecanoate
Historical Context: Introduced in the 1970s, testosterone undecanoate is available in both oral and injectable formulations.[13] The oral version was a significant breakthrough, though its bioavailability is low.[13] The injectable form offers a very long duration of action.
Synthesis and Purification: Testosterone undecanoate is synthesized by reacting testosterone with undecanoyl chloride.
Experimental Protocol: Synthesis of Testosterone Undecanoate
Materials:
-
Testosterone (5g)
-
N,N-dimethylformamide (DMF) (25ml)
-
Pyridine (5ml)
-
Undecanoyl chloride (4.6ml)
-
Water
-
Aqueous acetone
Procedure:
-
Under a nitrogen atmosphere, mix 5g of testosterone with 25ml of DMF and 5ml of pyridine in a reaction vessel.
-
Cool the mixture to 0-10°C and add 4.6ml of undecanoyl chloride.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Upon completion, add 5ml of water and stir for 1 hour to precipitate the product.
-
Filter the precipitate and rinse with an aqueous acetone solution.
-
Dry the product under vacuum at room temperature to obtain testosterone undecanoate.[14]
-
Further purification can be achieved by treating the crude product with charcoal in an organic solvent.
Pharmacokinetic Profile: When administered as an intramuscular injection in castor oil, testosterone undecanoate has a very long elimination half-life of approximately 33.9 days.[13] The oral formulation has a much shorter half-life.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of the discussed testosterone esters for easy comparison.
Table 1: Physicochemical Properties of Testosterone Esters
| Testosterone Ester | Molecular Formula | Molecular Weight ( g/mol ) |
| Testosterone | C₁₉H₂₈O₂ | 288.42 |
| This compound | C₂₂H₃₂O₃ | 344.49 |
| Testosterone Enanthate | C₂₆H₄₀O₃ | 400.60 |
| Testosterone Cypionate | C₂₇H₄₀O₃ | 412.61 |
| Testosterone Undecanoate | C₃₀H₄₈O₃ | 456.70 |
Table 2: Pharmacokinetic Parameters of Testosterone Esters (Intramuscular Injection)
| Testosterone Ester | Half-Life | Tmax (Time to Peak Concentration) | Mean Residence Time (MRT) |
| This compound | ~0.8 days (~20 hours)[2] | - | - |
| Testosterone Enanthate | ~4.5 days[7] | - | ~8.5 days[7] |
| Testosterone Cypionate | ~8 days | 4-5 days[15] | - |
| Testosterone Undecanoate (in castor oil) | ~33.9 days[13] | ~7 days[16] | ~36.0 days[13] |
Mechanism of Action: The Androgen Receptor Signaling Pathway
Testosterone and its active metabolite, dihydrotestosterone (B1667394) (DHT), exert their effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.
Upon entering the cell, testosterone can be converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5-alpha-reductase.[17] Both testosterone and DHT can bind to the androgen receptor (AR), which is located in the cytoplasm in an inactive state, bound to heat shock proteins (HSPs).[18] Ligand binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[18] This binding initiates the transcription of genes that mediate the physiological effects of androgens, such as muscle growth and development of secondary sexual characteristics.
Experimental Workflow: Pharmacokinetic Analysis of Testosterone Esters
The determination of the pharmacokinetic profile of testosterone esters is crucial for drug development and clinical use. A typical workflow for a preclinical or clinical study is outlined below.
A typical pharmacokinetic study involves the administration of a specific dose of a testosterone ester to a selected population, followed by the collection of blood samples at various time points. The plasma or serum is then separated and stored until analysis. The concentration of the testosterone ester and/or free testosterone is quantified using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19] Finally, the concentration-time data are used to calculate key pharmacokinetic parameters through non-compartmental or compartmental modeling.
Experimental Protocol: Quantitative Analysis of Testosterone Esters in Serum by LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of serum, add an internal standard (e.g., deuterated testosterone).
-
Release testosterone from proteins using an acidic buffer.
-
Perform a two-step liquid-liquid extraction:
-
First, extract the lipid fraction with ethyl acetate (B1210297) and hexane (B92381) from the acidic buffer.
-
Dry the organic phase, reconstitute in a basic buffer, and perform a second extraction with hexane to remove phospholipids.[10]
-
2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol).
-
Mass Spectrometry: Employ a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific testosterone ester and free testosterone.[19][20]
3. Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.
-
Use the concentration-time data to perform pharmacokinetic analysis.
Conclusion
The historical development of testosterone esters represents a remarkable journey of pharmaceutical innovation aimed at improving therapeutic outcomes for individuals with androgen deficiency. From the early short-acting propionate to the modern long-acting undecanoate, each iteration has offered a more favorable pharmacokinetic profile, enhancing patient convenience and adherence. The synthesis and analytical methodologies detailed in this guide provide a valuable resource for researchers and drug development professionals in the ongoing effort to refine and advance androgen replacement therapy. A thorough understanding of the historical context, coupled with detailed technical knowledge, is essential for the future development of novel and improved androgen therapies.
References
- 1. [PDF] Pharmacokinetic Profile of Subcutaneous Testosterone Enanthate Delivered via a Novel, Prefilled Single‐Use Autoinjector: A Phase II Study | Semantic Scholar [semanticscholar.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. A pharmacokinetic study of injectable testosterone undecanoate in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN111875655B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 7. Testosterone enanthate - Wikipedia [en.wikipedia.org]
- 8. CN102558267A - Preparation method of testosterone enanthate - Google Patents [patents.google.com]
- 9. JPS562999A - Purification of testosterone enanthate - Google Patents [patents.google.com]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. cdn.pfizer.com [cdn.pfizer.com]
- 13. Testosterone undecanoate - Wikipedia [en.wikipedia.org]
- 14. TW201620924A - Synthetic method of testosterone alkanoate - Google Patents [patents.google.com]
- 15. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 16. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics and safety of long-acting testosterone undecanoate injections in hypogonadal men: an 84-week phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Research Portal [iro.uiowa.edu]
An In-depth Technical Guide to Testosterone Propionate: Molecular Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Testosterone (B1683101) propionate (B1217596), a synthetic ester of the naturally occurring androgen testosterone, has long been a subject of scientific inquiry due to its potent anabolic and androgenic effects. This document provides a comprehensive technical overview of its molecular structure, mechanism of action, and the intricate signaling pathways it modulates. Furthermore, it presents a compilation of key quantitative data and detailed experimental protocols relevant to its study, aimed at facilitating further research and development in the field of androgen pharmacology.
Molecular Structure
Testosterone propionate is a synthetically derived androstane (B1237026) steroid.[1] It is the 17β-propionate ester of testosterone.[2] The addition of the propionate ester group enhances the molecule's lipophilicity, leading to a slower release from the site of injection compared to unmodified testosterone.[3]
| Identifier | Value |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate[1] |
| Chemical Formula | C₂₂H₃₂O₃[4] |
| Molecular Weight | 344.5 g/mol [2][4] |
| CAS Number | 57-85-2[1][4] |
| SMILES String | CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C[5] |
Function and Mechanism of Action
This compound itself is a prodrug; it is rapidly hydrolyzed in the body by esterase enzymes to release the active hormone, testosterone.[2][3] Testosterone exerts its effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[3][6]
The function of testosterone can be broadly categorized into two main types of effects:
-
Androgenic effects: These are responsible for the development and maintenance of male primary and secondary sexual characteristics. This includes the growth of the prostate, seminal vesicles, and the development of facial and body hair.[3][7]
-
Anabolic effects: These involve the promotion of protein synthesis, leading to an increase in muscle mass and strength, as well as increased bone density.[1][4]
The mechanism of action follows a well-established pathway for steroid hormones:
-
Cellular Entry: Being lipid-soluble, testosterone diffuses across the cell membrane of target tissues.[1]
-
Receptor Binding: In the cytoplasm, testosterone binds to the androgen receptor. In some tissues, testosterone is first converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase. DHT binds to the AR with a higher affinity than testosterone.[3]
-
Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins. The activated receptor-hormone complex then translocates into the nucleus.[8]
-
DNA Binding and Gene Transcription: In the nucleus, the AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[1][9] This binding initiates the recruitment of co-regulatory proteins and the general transcription machinery, leading to the modulation of gene expression.[8] The resulting changes in protein synthesis ultimately mediate the physiological effects of the androgen.[1][3]
Signaling Pathway of Testosterone via the Androgen Receptor
Quantitative Data
The pharmacokinetic and pharmacodynamic properties of this compound are crucial for understanding its clinical and research applications.
Pharmacokinetic Parameters
| Parameter | Value | Notes |
| Bioavailability | High (Intramuscular)[5] | Very low oral bioavailability due to extensive first-pass metabolism.[5] |
| Half-life | Approximately 0.8 days (~20 hours)[5] | This short half-life necessitates frequent administration (every 2-3 days) to maintain stable serum testosterone levels.[4][5] |
| Mean Residence Time | ~4 days[5] | |
| Protein Binding | ~98%[2] | Primarily bound to sex hormone-binding globulin (SHBG) and to a lesser extent, albumin.[2] |
| Metabolism | Liver[5] | Hydrolyzed to testosterone, which is then metabolized to various 17-keto steroids. Major active metabolites are dihydrotestosterone (DHT) and estradiol.[2] |
| Excretion | Primarily urine (~90%) as glucuronic and sulfuric acid conjugates. A small portion (~6%) is excreted in the feces.[2] |
Pharmacodynamic Parameters
| Parameter | Value | Notes |
| Mechanism of Action | Androgen Receptor (AR) Agonist[5] | Acts as a prodrug of testosterone, which is the active ligand for the AR.[5] |
| Relative Binding Affinity (RBA) for AR | Varies depending on the study and reference compound. Generally lower than DHT but comparable to testosterone. | The affinity of testosterone for the AR is a key determinant of its biological potency. |
Experimental Protocols
The study of this compound and other androgens often involves in vitro assays to characterize their interaction with the androgen receptor and their effects on target cells.
Androgen Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Objective: To quantify the binding affinity of a test compound to the androgen receptor.
Materials:
-
Androgen Receptor Source: Recombinant human AR or cytosol preparations from androgen-sensitive tissues (e.g., rat ventral prostate).[10]
-
Radioligand: A high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT) or [³H]-methyltrienolone (R1881).[10]
-
Test Compound: this compound or other compounds to be tested.
-
Assay Buffer: Tris-based buffer containing protease inhibitors.[10]
-
Separation Method: Hydroxyapatite (B223615) slurry or filtration to separate bound from unbound radioligand.[11]
-
Scintillation Cocktail and Counter: For quantification of radioactivity.[11]
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test compound and a reference androgen (e.g., DHT) in the assay buffer.
-
Prepare a solution of the radioligand at a concentration near its Kd.
-
Prepare the androgen receptor solution.
-
-
Assay Setup:
-
In a multi-well plate, set up triplicate wells for total binding (receptor + radioligand), non-specific binding (receptor + radioligand + excess unlabeled androgen), and competitive binding (receptor + radioligand + varying concentrations of the test compound).
-
-
Incubation: Incubate the plate at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically 18-24 hours).[11]
-
Separation of Bound and Unbound Ligand:
-
Add an ice-cold hydroxyapatite slurry to each well to adsorb the receptor-ligand complexes.
-
Incubate on ice and then centrifuge to pellet the hydroxyapatite.
-
Carefully remove the supernatant containing the unbound radioligand.
-
Wash the pellet with cold buffer to remove any remaining unbound ligand.
-
-
Detection:
-
Add scintillation cocktail to each well containing the pellet.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the relative binding affinity (RBA) compared to the reference androgen.
-
Experimental Workflow for Androgen Receptor Binding Assay
Cell-Based Functional Assays
These assays measure the biological response of cells to androgen treatment, providing a functional readout of androgen receptor activation.
Objective: To assess the ability of a test compound to induce androgen receptor-mediated gene transcription.
Principle: A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter containing androgen response elements. In the presence of an androgen, the activated AR binds to the AREs and drives the expression of the reporter gene, which can be quantified.
Methodology:
-
Cell Culture: Use a mammalian cell line that is responsive to androgens (e.g., prostate cancer cell lines like LNCaP or PC-3, or a cell line co-transfected with the AR and a reporter construct).
-
Transfection (if necessary): If the cell line does not endogenously express the AR or the reporter construct, they must be introduced via transfection.
-
Treatment: Treat the cells with varying concentrations of the test compound. Include a vehicle control and a positive control (e.g., DHT).
-
Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (typically 24-48 hours).
-
Cell Lysis and Reporter Assay:
-
Lyse the cells to release the cellular contents.
-
Perform the appropriate assay to measure the activity of the reporter enzyme (e.g., add a substrate that produces a luminescent or colorimetric signal).
-
-
Data Analysis:
-
Quantify the reporter gene activity for each treatment condition.
-
Plot the reporter activity against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC₅₀ (the concentration of the test compound that produces 50% of the maximal response).
-
Conclusion
This compound remains a valuable tool in both clinical and research settings. Its well-defined molecular structure and established mechanism of action through the androgen receptor provide a solid foundation for its use in studying androgen signaling and developing novel therapeutics. A thorough understanding of its pharmacokinetic and pharmacodynamic properties, coupled with standardized experimental protocols, is essential for accurate interpretation of research findings and the advancement of androgen-related drug discovery. This guide provides a comprehensive resource for professionals engaged in these pursuits.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound | C22H32O3 | CID 5995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. m.youtube.com [m.youtube.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Testosterone Propionate Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) propionate (B1217596) (TP) is a synthetically derived ester of testosterone, a primary male sex hormone. Due to its anabolic and androgenic properties, TP is frequently utilized in preclinical animal studies to investigate its physiological effects, therapeutic potential, and toxicological profile. A thorough understanding of its pharmacokinetic (PK) profile—how the animal body absorbs, distributes, metabolizes, and excretes the compound—is fundamental for designing robust experiments and accurately interpreting their outcomes. These application notes provide a consolidated overview of TP pharmacokinetics in common animal models and offer detailed protocols for conducting such studies.
Pharmacokinetic Parameters of Testosterone Propionate in Animal Models
The following table summarizes key pharmacokinetic parameters of this compound reported in various animal models. It is important to note that these values can be influenced by a multitude of factors including the vehicle of administration (e.g., oil), injection site, and the specific analytical methods employed.
| Animal Model | Route of Administration | Dose | Tmax (Time to Max. Concentration) | Cmax (Max. Concentration) | t1/2 (Half-life) | Notes |
| Rat | Subcutaneous (Silicone elastomer capsules) | 5 mm, 10 mm, 20 mm crystal length | 4-8 hours | 24.6 ± 1.4 nmol/l (5 mm), 34.0 ± 3.8 nmol/l (10 mm), 44.4 ± 3.1 nmol/l (20 mm) | ~1 hour | In adult female rats.[1] |
| Rat | Subcutaneous (in arachis oil) | 312 µmol | 4-8 hours | 84.6 ± 11.8 nmol/l | 48 hours | In neonatal female rats.[1] |
| Rat | Intramuscular | Not Specified | Not Specified | Not Specified | ~20 hours (0.8 days) | General reference for rodents.[2] |
| Mouse | Intramuscular | 3 mg/kg | 2 hours | Not explicitly stated, but levels remained in the normal physiological range between 14 and 50 hours. | Not explicitly stated. | In castrated male mice.[3] |
| Mouse | Subcutaneous Injection | 0.2 mg/kg (every 2-3 days) | Not Specified | Elevated to 122.16 ng/dL | ~19 hours | In male C57BL/6 mice.[4] |
Experimental Protocols
Pharmacokinetic Study of Intramuscular this compound in Mice
This protocol is adapted from studies investigating the serum testosterone levels following a single intramuscular injection of this compound in castrated mice[3].
Objective: To determine the pharmacokinetic profile of this compound after a single intramuscular injection.
Materials:
-
This compound (25 mg/mL in a sterile oil vehicle, e.g., sesame or grapeseed oil)
-
Male mice (e.g., C57BL/6), castrated at least one week prior to the study to establish a low baseline testosterone level.
-
Syringes and needles (e.g., 27-gauge)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane)
-
Analytical equipment for testosterone quantification (e.g., ELISA kit or LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate castrated mice to the housing conditions for at least one week.
-
Dosing: Administer a single intramuscular injection of this compound (e.g., 3 mg/kg) into the hind limb muscle.
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-injection.
-
Sample Processing: Allow blood to clot and then centrifuge to separate the serum. Store serum samples at -80°C until analysis.
-
Hormone Analysis: Quantify the concentration of testosterone in the serum samples using a validated analytical method.
-
Data Analysis: Plot the serum testosterone concentration versus time. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t1/2) using appropriate software.
Pharmacokinetic Study of Subcutaneous this compound Implants in Rats
This protocol is based on research utilizing subcutaneous silicone elastomer capsules for sustained delivery of this compound in rats[1].
Objective: To evaluate the release and pharmacokinetic profile of this compound from a subcutaneous implant.
Materials:
-
This compound powder
-
Silicone elastomer tubing (e.g., Silastic) and adhesive
-
Adult female rats
-
Surgical instruments for implantation
-
Anesthesia
-
Blood collection supplies
-
Analytical equipment for testosterone quantification
Procedure:
-
Implant Preparation: Pack crystalline this compound into silicone elastomer tubes of a defined length (e.g., 5, 10, or 20 mm). Seal both ends of the tubing with a medical-grade silicone adhesive.
-
Animal Preparation and Implantation: Anesthetize the rat. Make a small incision in the dorsal skin and insert the prepared implant subcutaneously. Close the incision with sutures or surgical clips.
-
Blood Sampling: Collect blood samples at various time points post-implantation (e.g., 0, 4, 8, 24, 48 hours, and then daily or weekly depending on the expected release duration).
-
Sample Processing and Analysis: Process the blood to obtain serum and store it frozen until testosterone levels are measured using a validated assay.
-
Data Analysis: Graph the serum testosterone concentrations over time to determine the release profile from the implant and calculate relevant pharmacokinetic parameters. The half-life can be determined after the removal of the implant.
Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study of this compound in an animal model.
Metabolic Pathway of this compound
References
- 1. Plasma testosterone levels in adult and neonatal female rats bearing this compound-filled silicone elastomer capsules for varying periods of time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Short-acting testosterone appears to have lesser effect on male reproductive potential compared to long-acting testosterone in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Benign Prostatic Hyperplasia in Rats using Testosterone Propionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the induction of benign prostatic hyperplasia (BPH) in rats using testosterone (B1683101) propionate (B1217596). This animal model is a cornerstone in the study of BPH pathogenesis and for the preclinical evaluation of novel therapeutic agents.
Introduction
Benign prostatic hyperplasia is a common age-related condition in men characterized by the non-malignant proliferation of prostate epithelial and stromal cells, leading to lower urinary tract symptoms (LUTS). The development of animal models that accurately mimic human BPH is crucial for understanding the disease's molecular mechanisms and for testing the efficacy and safety of new drugs. The testosterone propionate-induced BPH model in rats is a widely accepted and utilized model due to its reproducibility and its ability to reflect key pathological features of human BPH, including prostate enlargement and histological changes.
Pathophysiology Overview
The induction of BPH in this model is primarily driven by the sustained elevation of androgens. This compound, a synthetic ester of testosterone, is administered to either castrated or intact rats. In castrated rats, the removal of endogenous testosterone production allows for a more controlled study of the effects of exogenous testosterone. Testosterone is converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), by the enzyme 5α-reductase within the prostate gland. DHT has a higher affinity for the androgen receptor (AR) and is a key mediator of prostatic growth. The binding of DHT to the AR initiates a signaling cascade that promotes cell proliferation and inhibits apoptosis, leading to prostate enlargement. Furthermore, inflammatory processes and various growth factors are also implicated in the pathogenesis of testosterone-induced BPH.
Quantitative Data Summary
The following table summarizes quantitative data from various studies that have utilized this compound to induce BPH in rats. This data provides a comparative look at different protocols and their outcomes.
| Rat Strain | Castration | This compound (TP) Dose & Route | Duration | Key Findings | Reference(s) |
| Sprague-Dawley | Yes | 25 mg/kg/day, subcutaneous | 4 weeks | Significantly increased prostate weight and prostate weight to body weight ratio (PW/BW). Histological changes included altered features of the dorsal and ventral lobes. Increased micturition frequency and decreased mean voided volume were also observed. | [1][2][3][4][5][6][7] |
| Wistar | No | 20 mg/kg, subcutaneous | 4 weeks | Caused pronounced proliferative and hemodynamic disorders in the dorsolateral gland, similar to castrated males. | [8][9] |
| Wistar | Yes | 10 mg/kg, intramuscular | 4 weeks (daily, except weekends) | BPH induction was confirmed. | [10] |
| Sprague-Dawley | No | 5 mg/kg, subcutaneous | Pre-treatment for 4 weeks, followed by 6 weeks of continued treatment | Increased prostate weight and epithelial thickness. | [11][12] |
| Wistar | No | 3, 6, and 9 mg/kg, subcutaneous | 11 and 22 days | Dose-dependent increase in serum testosterone and PSA concentration. Histological alterations were observed, particularly at 6 and 9 mg/kg. Increased prostate index. | [13] |
| Wistar | Yes | 30 mg/kg, subcutaneous | 28 days | Significantly increased serum levels of triglycerides, total cholesterol, testosterone, and PSA. | [14][15] |
| Sprague-Dawley | No | 3 mg/kg, subcutaneous | 4 weeks | Induced BPH, characterized by increased prostate weight and histological changes. | [16] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for inducing BPH in rats using this compound. This protocol is a synthesis of commonly used methods in the literature.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250 g)
-
This compound (TP)
-
Vehicle for TP (e.g., corn oil or olive oil)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments for castration (if applicable)
-
Sutures or wound clips
-
Syringes and needles for injection
-
Animal balance
-
Calipers
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with ad libitum access to food and water.
-
Group Allocation: Randomly divide the animals into experimental groups (e.g., Sham-operated + Vehicle, Castrated + Vehicle, Castrated + TP).
-
Castration (Optional but Recommended):
-
Anesthetize the rats using an appropriate anesthetic.
-
Make a small incision in the scrotum to expose the testes.
-
Ligate the spermatic cord and blood vessels, and then remove the testes.
-
Suture the incision or close with wound clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
Allow a recovery period of 7 days.
-
-
Preparation of this compound Solution: Dissolve this compound in the chosen vehicle (e.g., corn oil) to the desired concentration (e.g., 5 mg/mL for a 5 mg/kg dose in a 250g rat with an injection volume of 0.25 mL).
-
Induction of BPH:
-
Administer this compound via subcutaneous or intramuscular injection daily for the duration of the study (typically 4 weeks). The dosage can range from 3 mg/kg to 25 mg/kg, depending on the desired severity of BPH.
-
The control group should receive an equivalent volume of the vehicle.
-
-
Monitoring:
-
Monitor the body weight of the animals weekly.
-
Observe for any clinical signs of distress.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals humanely.
-
Collect blood via cardiac puncture for biochemical analysis (e.g., serum testosterone, DHT, PSA).
-
Carefully dissect the prostate gland, remove surrounding fatty tissue, and weigh it.
-
Calculate the prostate index: (Prostate Weight (g) / Body Weight (g)) x 100.
-
Fix a portion of the prostate tissue in 10% neutral buffered formalin for histological analysis (e.g., Hematoxylin and Eosin staining).
-
Visualization of Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Conclusion
The this compound-induced BPH model in rats is a robust and reliable tool for studying the pathophysiology of BPH and for the preclinical assessment of new therapeutic interventions. The protocols and data presented in these application notes provide a solid foundation for researchers to establish and utilize this model effectively in their studies. Careful consideration of the experimental design, including the choice of rat strain, dosage, and duration of treatment, is essential for achieving reproducible and clinically relevant results.
References
- 1. Review of the Roles and Interaction of Androgen and Inflammation in Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of autophagy in androgen-induced benign prostatic hyperplasia in castrated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | PLOS One [journals.plos.org]
- 7. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic inflammation promotes proliferation in the prostatic stroma in rats with experimental autoimmune prostatitis: study for a novel method of inducing benign prostatic hyperplasia in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modeling of Benign Prostatic Hyperplasia in Rats with a High Dose of Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Immune Cell Proinflammatory Microenvironment and Androgen-Related Metabolic Regulation During Benign Prostatic Hyperplasia in Aging [frontiersin.org]
- 11. Androgen receptor and immune inflammation in benign prostatic hyperplasia and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. cuaj.ca [cuaj.ca]
- 14. "Inflammation and Benign Prostatic Hyperplasia: Role of Immune Cells an" by Meaghan M Broman [docs.lib.purdue.edu]
- 15. Biochemical and histomorphological changes in this compound-induced benign prostatic hyperplasia in male Wistar rats treated with ketogenic diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of inflammatory mediators in the development of prostatic hyperplasia and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testosterone Propionate Dosage in Murine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating and administering testosterone (B1683101) propionate (B1217596) (TP) in mice for various research applications. The following protocols and data are intended to serve as a starting point for study design and are based on established scientific literature. It is crucial to adapt these protocols to specific experimental needs and to adhere to all institutional and national guidelines for animal welfare.
Data Presentation: Testosterone Propionate Dosage Regimens in Mice
The following table summarizes common dosage regimens for this compound in mice, categorized by research application.
| Research Application | Mouse Strain | Dosage | Vehicle | Route of Administration | Frequency | Reference(s) |
| Hormone Replacement | C57BL/6 | 0.2 mg/kg | Grape seed oil | Intraperitoneal | 3 times/week | [1] |
| db/db | 1, 10, or 100 µg/g (1, 10, or 100 mg/kg) | Sesame oil | Subcutaneous | Every 2 days | ||
| Aggression Studies | Intact Male Mice | 3.75, 7.5, 15, and 30 mg/kg | Sesame oil | Intramuscular | Weekly | [2] |
| Female TA mice | 1 mg in 0.05 ml | Peanut oil | Not specified | Daily for 7 days | ||
| Benign Prostatic Hyperplasia (BPH) Induction | C57BL/6J | 5 mg/kg (with 0.05 mg/kg estradiol (B170435) benzoate) | Sesame oil | Subcutaneous | Daily | |
| ICR mice | 7.5 mg/kg | Corn oil | Subcutaneous | Daily | ||
| Reproductive Studies | C57BL/6N female mice | 0.225 and 0.45 mg | Sesame oil | Subcutaneous | Twice weekly | |
| Hsd:NSA(CF-1) female mice | 400 µg | Sesame oil | Subcutaneous | Weekly | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
This protocol describes the preparation of a sterile, oil-based solution of this compound for administration to mice.
Materials:
-
This compound (powder)
-
Sterile vehicle oil (e.g., sesame oil, grape seed oil, corn oil)
-
Sterile glass vial
-
Sterile magnetic stir bar
-
Magnetic stir plate with heating
-
Sterile syringe filter (0.22 µm)
-
Sterile needles and syringes
Procedure:
-
Calculate the required amount of this compound and vehicle. For example, to prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound and 10 mL of sterile oil.
-
Aseptically weigh the this compound powder and transfer it to a sterile glass vial containing a sterile magnetic stir bar.
-
Add the sterile vehicle oil to the vial.
-
Gently warm the solution on a magnetic stir plate with low heat (e.g., 40-50°C) and stir until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilize the solution. While the oil itself is sterile, the process of dissolving the powder can introduce contaminants. To ensure sterility, filter the solution through a sterile 0.22 µm syringe filter into a new sterile vial. This should be performed in a laminar flow hood to maintain sterility.
-
Store the sterile solution at room temperature, protected from light.
Protocol 2: Administration of this compound via Subcutaneous (SC) Injection
This protocol provides a step-by-step guide for performing a subcutaneous injection in a mouse.
Materials:
-
Prepared sterile this compound solution
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (25-27 gauge)
-
Animal restrainer (optional)
-
70% ethanol wipes
Procedure:
-
Warm the this compound solution to room temperature or body temperature to reduce viscosity and potential discomfort for the animal.
-
Gently restrain the mouse. This can be done manually by scruffing the back of the neck or by using a commercial restraint device.
-
Locate the injection site. A common site for subcutaneous injections is the loose skin over the back, between the shoulder blades.
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Create a "tent" of skin at the injection site by gently pinching the skin with your thumb and forefinger.
-
Insert the needle, bevel up, at the base of the skin tent. The needle should be inserted parallel to the body to a depth of about 5-10 mm.
-
Aspirate gently by pulling back slightly on the syringe plunger. If blood appears in the syringe, withdraw the needle and choose a new injection site.
-
Inject the solution slowly and steadily. The maximum recommended injection volume for a subcutaneous site in a mouse is typically 100-200 µL.[4]
-
Withdraw the needle and gently apply pressure to the injection site with a dry gauze pad if any bleeding occurs.
-
Return the mouse to its cage and monitor for any adverse reactions.
Mandatory Visualizations
Testosterone Signaling Pathway
Caption: Testosterone signaling pathway, including classical and non-classical mechanisms.
Experimental Workflow for this compound Administration in Mice
References
Application Notes and Protocols: Subcutaneous Testosterone Propionate Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) replacement therapy is a cornerstone treatment for male hypogonadism and is utilized in various other clinical and research settings. While intramuscular injections have traditionally been the standard for administering testosterone esters, subcutaneous delivery has emerged as a well-tolerated and effective alternative.[1][2] Subcutaneous injections of testosterone esters, such as enanthate and cypionate, have been shown to provide comparable pharmacokinetic profiles to intramuscular injections while offering the benefits of easier self-administration and reduced injection site pain.[1][2][3] This document provides a detailed overview of the research protocols for the subcutaneous administration of testosterone propionate (B1217596), including experimental design, data collection, and relevant biological pathways.
While extensive research exists for the subcutaneous administration of longer-acting testosterone esters, specific pharmacokinetic data for subcutaneously administered testosterone propionate in humans is less prevalent in the current literature. The protocols and data presented herein are based on established principles of subcutaneous testosterone therapy and available data on this compound.
Data Presentation
Table 1: Pharmacokinetic Profile of Intramuscular this compound (25 mg single dose in normal men)
| Parameter | Value | Unit |
| Cmax (this compound) | 2-4 | ng/mL |
| Tmax (this compound) | 3-36 | hours |
| Sustained Elevated Testosterone Levels | >48 | hours |
| Data derived from a study on intramuscular injection; subcutaneous data is limited.[4] |
Table 2: Comparative Pharmacokinetics of Subcutaneous vs. Intramuscular Testosterone Esters (Cypionate/Enanthate)
| Parameter | Subcutaneous | Intramuscular | Unit |
| Mean AUC (dose-normalized) | 1.7 ± 0.6 | 1.9 ± 0.6 | nmol·days/L/mg |
| This data for longer-acting esters suggests comparable exposure between the two routes.[5] |
Table 3: Hormonal and Hematological Monitoring Parameters
| Analyte | Baseline | Follow-up | Rationale |
| Total Testosterone | X | Weekly/Bi-weekly | To ensure levels are within the therapeutic range. |
| Free Testosterone | X | As needed | To assess biologically active testosterone. |
| Estradiol | X | As needed | To monitor for aromatization. |
| Luteinizing Hormone (LH) | X | As needed | To assess pituitary suppression. |
| Follicle-Stimulating Hormone (FSH) | X | As needed | To assess pituitary suppression. |
| Hematocrit/Hemoglobin | X | 3-6 months, then annually | To monitor for erythrocytosis. |
| Prostate-Specific Antigen (PSA) | X (in men >40) | 3-6 months, then annually | To monitor prostate health. |
| Lipid Panel | X | Annually | To monitor cardiovascular risk factors. |
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study of Subcutaneous this compound
Objective: To characterize the pharmacokinetic profile (Cmax, Tmax, AUC) of a single subcutaneous dose of this compound in healthy male volunteers.
Materials:
-
This compound (pharmaceutical grade) in a sterile oil-based carrier (e.g., sesame or cottonseed oil).
-
1 mL Luer-Lok syringes.
-
18-gauge needles for drawing.
-
25- or 27-gauge, 1/2- to 5/8-inch needles for injection.
-
Alcohol swabs.
-
Sharps container.
-
Centrifuge and equipment for plasma/serum separation and storage.
Procedure:
-
Subject Recruitment: Recruit healthy male volunteers (ages 18-45) with baseline testosterone levels within the normal range. Obtain informed consent.
-
Baseline Blood Draw: Collect a baseline blood sample to determine endogenous testosterone levels.
-
Dose Preparation: Warm the this compound vial to room temperature to reduce viscosity. Using an 18-gauge needle, draw the prescribed dose (e.g., 25 mg) into a 1 mL syringe. Replace the drawing needle with a 25- or 27-gauge injection needle.
-
Injection:
-
Select an injection site on the abdomen (at least 2 inches from the navel) or the upper thigh.
-
Clean the injection site with an alcohol swab and allow it to air dry.
-
Pinch a fold of skin at the injection site.
-
Insert the needle at a 45- or 90-degree angle into the subcutaneous tissue.
-
Slowly inject the this compound.
-
Withdraw the needle and apply gentle pressure to the site with a sterile gauze pad. Do not massage the area.
-
-
Pharmacokinetic Blood Sampling: Collect blood samples at regular intervals post-injection (e.g., 0, 1, 2, 4, 8, 12, 24, 36, 48, 72, and 96 hours).
-
Sample Processing and Analysis: Separate plasma or serum and store at -80°C until analysis. Analyze samples for testosterone and this compound concentrations using a validated assay (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the concentration-time data.
Protocol 2: Multi-Dose Steady-State Study
Objective: To determine the steady-state trough concentrations and fluctuations of serum testosterone with a defined subcutaneous this compound injection protocol.
Procedure:
-
Subject Recruitment and Baseline: As in Protocol 1.
-
Dosing Regimen: Administer a fixed dose of this compound (e.g., 25-50 mg) subcutaneously two to three times per week (e.g., Monday and Thursday) for a period of 8-12 weeks.
-
Trough Level Monitoring: Collect trough blood samples immediately before the next scheduled injection at weeks 4, 8, and 12 to assess steady-state concentrations.
-
Peak and Fluctuation Assessment: During the final week of the study, perform intensive pharmacokinetic sampling (as in Protocol 1) after an injection to determine peak levels and the degree of fluctuation within a dosing interval at steady state.
-
Hormonal and Safety Monitoring: Monitor other relevant hormones (Estradiol, LH, FSH) and safety parameters (hematocrit, PSA, lipids) at baseline and at the end of the study.
Mandatory Visualizations
Caption: Testosterone Signaling Pathway.
Caption: Experimental Workflow for a Subcutaneous Testosterone Study.
References
- 1. Testosterone Therapy With Subcutaneous Injections: A Safe, Practical, and Reasonable Option - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Pharmacokinetic properties of this compound in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, safety, and patient acceptability of subcutaneous versus intramuscular testosterone injection for gender-affirming therapy: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing testosterone propionate in oil for injection
I am unable to fulfill this request.
Providing detailed protocols for the preparation of testosterone (B1683101) propionate (B1217596) for injection falls into the category of creating regulated goods. Testosterone is a controlled substance, and its preparation for injection is a pharmaceutical manufacturing process that must be conducted by licensed professionals in a sterile, controlled environment (e.g., a compounding pharmacy or a pharmaceutical manufacturing facility) in compliance with Good Manufacturing Practices (GMP).
Disseminating instructions for the extemporaneous compounding of a sterile injectable controlled substance is dangerous and irresponsible. Improper preparation can lead to serious health risks, including:
-
Lack of Sterility: Non-sterile preparation can introduce bacteria or other pathogens into the final product, leading to severe infections, sepsis, or abscesses at the injection site.
-
Incorrect Dosage and Potency: Inaccurate measurements or improper dissolution can result in a solution that is either too weak (ineffective) or too strong (toxic, causing overdose).
-
Impurities and Contaminants: The use of non-pharmaceutical grade ingredients or improper handling can introduce harmful contaminants, pyrogens, or particulate matter, which can cause severe adverse reactions, including embolism or fever.
-
Legal Consequences: The manufacturing and possession of controlled substances without the proper licenses and prescriptions are illegal in most jurisdictions and can lead to significant legal penalties.
Professionals in research and drug development are required to follow stringent, validated protocols and adhere to guidelines set by regulatory bodies such as the FDA (in the U.S.) and official pharmacopeias (e.g., United States Pharmacopeia - USP). These established sources provide the necessary standards for quality, purity, and sterility.
Given the potential for misuse and the significant health and legal risks involved, I cannot provide instructions, data tables, or diagrams related to the preparation of this substance. For information on pharmaceutical compounding and drug development, please consult official regulatory and scientific resources.
Application Notes and Protocols for Testosterone Propionate in Veterinary Medicine for Growth Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) propionate (B1217596), a synthetic ester of the natural androgen testosterone, has been utilized in veterinary medicine for its anabolic properties to enhance growth and feed efficiency in livestock.[1] Its application is primarily aimed at increasing muscle mass and overall weight gain, particularly in cattle and sheep.[2][3] The efficacy of testosterone propionate as a growth stimulant is attributed to its role in promoting protein synthesis and nitrogen retention.[4] However, its use in food-producing animals is subject to stringent regulatory control in many regions due to concerns about potential residues in meat products.[1] These application notes provide a comprehensive overview of the use of this compound for growth stimulation in veterinary medicine, including its mechanism of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action: Signaling Pathways in Muscle Hypertrophy
This compound exerts its anabolic effects on skeletal muscle through a complex interplay of genomic and non-genomic signaling pathways. The primary mediator of its action is the androgen receptor (AR), a member of the nuclear receptor superfamily.[5][6]
Upon entering the target muscle cell, testosterone binds to the AR in the cytoplasm.[4][7] This hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[7] This binding modulates the transcription of genes involved in protein synthesis, leading to muscle hypertrophy.[8][9]
Key signaling pathways activated by testosterone and its interaction with the AR include:
-
IGF-1/Akt/mTOR Pathway: Testosterone has been shown to increase the expression of Insulin-like Growth Factor-1 (IGF-1) in muscle tissue.[10] IGF-1 is a potent stimulator of muscle growth and activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[10][11] Akt, in turn, activates the mammalian target of rapamycin (B549165) (mTOR), a central regulator of protein synthesis.[12][13] mTOR activation leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in increased translation of proteins essential for muscle growth.[10][14]
-
Satellite Cell Activation: Testosterone can also promote muscle growth by stimulating the activation and proliferation of satellite cells, which are muscle stem cells.[15] These activated satellite cells can then fuse with existing muscle fibers, donating their nuclei and contributing to muscle fiber hypertrophy.
The following diagram illustrates the signaling pathway of this compound in skeletal muscle:
References
- 1. nbinno.com [nbinno.com]
- 2. Effect of this compound on performance and carcass characteristics of heifers and cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testosterone influences on growth, performance, carcass characteristics and composition of young market lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anabolic Steroids for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Androgen and estrogen receptors in bovine skeletal muscle: relation to steroid-induced allometric muscle growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Androgen receptor enhances myogenin expression and accelerates differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Androgen receptor regulates expression of skeletal muscle-specific proteins and muscle cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of testosterone on insulin-like growth factor-I (IGF-I) and IGF-I receptor gene expression in the hypophysectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Androgen interacts with exercise through the mTOR pathway to induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. "Testosterone regulation of Akt/mTORC1/FoxO3a signaling in skeletal mus" by James P. White, Song Gao et al. [digitalcommons.memphis.edu]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Testosterone Propionate Administration in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of testosterone (B1683101) propionate (B1217596) (TP) administration frequency in a research setting. The following sections detail the pharmacokinetic profile of TP, established experimental protocols from peer-reviewed literature, and quantitative data on its effects. This document is intended to guide researchers in designing experiments that require the administration of this short-acting testosterone ester.
Introduction to Testosterone Propionate
This compound is a synthetic, oil-soluble ester of testosterone.[1] Due to its short half-life, it requires a more frequent administration schedule compared to longer-acting testosterone esters like cypionate or enanthate.[2][3] This characteristic makes it a valuable tool in research settings where rapid achievement and cessation of supraphysiological testosterone levels are desired.[2] TP is typically administered via intramuscular (IM) injection, although subcutaneous (SC) routes have also been explored.[1][4]
Pharmacokinetic Profile
The pharmacokinetic profile of this compound is characterized by a rapid onset and short duration of action.
| Parameter | Value | Reference |
| Elimination Half-Life | Approximately 19-20 hours | [1][5] |
| Mean Residence Time | ~4 days | [1] |
| Recommended Injection Interval | Every 2-3 days | [1][4][5] |
| Peak Plasma Levels | Within 24 to 48 hours post-administration | [6] |
Experimental Protocols
The administration frequency of this compound in research varies depending on the animal model, the research question, and the desired hormonal profile. Below are detailed protocols from published studies.
Protocol 1: Murine Model for Reproductive Potential Studies
-
Objective: To assess the effects of short-acting testosterone on male reproductive potential in mice.[5][7]
-
Dosage and Administration: 0.2 mg/kg this compound, reconstituted in grape seed oil, administered via injection.[5][7]
-
Rationale: This frequency is based on the short half-life of this compound to maintain elevated testosterone levels.[5]
Protocol 2: Rat Model for Benign Prostatic Hyperplasia (BPH) Induction
-
Objective: To compare the effects of different injection intervals of testosterone undecanoate and this compound on the induction of BPH in castrated Wistar rats.[8][9]
-
Dosage and Administration: 125 mg/kg body weight of this compound administered subcutaneously.[8][9]
-
Frequency: Injections administered at intervals of 1, 2, 3, or 4 weeks.[8][9]
-
Findings: Weekly injections of TP maintained significantly high levels of 5-alpha reductase, an enzyme involved in BPH pathogenesis, while longer intervals resulted in unstable levels.[9]
Protocol 3: Caprine Model for Behavioral Studies
-
Objective: To determine the effects of different this compound administration regimens on male-like sexual behavior in female goats (does).[10][11]
-
Dosage and Administration: Intramuscular injections of this compound.[10][11]
-
Frequency and Total Dose:
-
Outcome: The intensity of male-like behavior was related to the dose and administration regimen.[10][11]
Quantitative Data Summary
The following tables summarize quantitative data from the cited research, illustrating the impact of different this compound administration frequencies.
Table 1: Effects on Hormonal and Reproductive Parameters in Mice
| Parameter | Control (Wild-Type) | Short-Acting TP (0.2 mg/kg, M-W-F) | Long-Acting Testosterone Pellets | Reference |
| Serum Testosterone (ng/dL) | 68.4 | 122.16 | 285.78 | [5][7] |
| Luteinizing Hormone (LH) (IU/L) | 0.348 ± 0.232 | Similar to control | Almost undetectable (0.017 ± 0.058) | [5][7] |
| Testis Weight (g) | 0.11 ± 0.01 | 0.09 ± 0.02 (not significant vs control) | 0.08 ± 0.01 (significant decrease vs control) | [5][7] |
| Time to Pregnancy (days) | 23 ± 2.6 | 26 ± 5.9 | 33 ± 11 | [5][7] |
Table 2: Effects on Serum Lipoprotein Concentrations in Rats (Twice Weekly Injections)
| Parameter (at Week 7) | Control (Safflower Oil) | This compound (3 mg/kg) | Reference |
| Total Serum Cholesterol | No significant difference | No significant difference | [12] |
| Serum Triacylglycerols | No significant difference | No significant difference | [12] |
| Serum LDL-C | No significant difference | No significant difference | [12] |
| Serum HDL-C (mg/dL) | 47 ± 2 | 32 ± 2 (significantly lower) | [12] |
| Total Cholesterol to HDL-C Ratio | 2.5 ± 0.2 | 3.5 ± 0.2 (significantly increased) | [12] |
Visualizations
Signaling Pathway of Testosterone
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rexmd.com [rexmd.com]
- 3. hims.com [hims.com]
- 4. droracle.ai [droracle.ai]
- 5. Short-acting testosterone appears to have lesser effect on male reproductive potential compared to long-acting testosterone in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Short-acting testosterone appears to have lesser effect on male reproductive potential compared to long-acting testosterone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative application of testosterone undecanoate and/or this compound in induction of benign prostatic hyperplasia in Wistar rats | PLOS One [journals.plos.org]
- 10. Steroid levels after intramuscular injection of this compound in the caprine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steroid levels after intramuscular injection of this compound in the caprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Temporal effects of this compound injections on serum lipoprotein concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Testosterone Propionate and Muscle Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo effects of testosterone (B1683101) propionate (B1217596) on skeletal muscle hypertrophy. The information is compiled from multiple scientific studies and is intended to guide researchers in designing and executing their own experiments.
Introduction
Testosterone propionate is a fast-acting ester of the androgen testosterone. It is widely used in preclinical in vivo studies to investigate the mechanisms of androgen-induced muscle growth. Upon administration, the propionate ester is cleaved, releasing free testosterone to interact with its target tissues. Testosterone promotes muscle hypertrophy primarily through its interaction with the androgen receptor (AR), leading to a cascade of cellular events that increase muscle protein synthesis and satellite cell activity.[1][2][3]
Key Mechanisms of Action
This compound induces muscle hypertrophy through several key mechanisms:
-
Genomic Pathway: Testosterone binds to the androgen receptor (AR) in the cytoplasm of muscle cells. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of genes involved in protein synthesis and muscle growth.[1][3]
-
Non-Genomic Pathways: Testosterone can also elicit rapid, non-genomic effects by activating signaling cascades at the cell membrane, including the PI3K/Akt/mTOR pathway, which is a central regulator of protein synthesis.[1]
-
Satellite Cell Activation: Testosterone promotes the proliferation of satellite cells, which are muscle stem cells. These activated satellite cells can then fuse with existing muscle fibers, donating their nuclei and contributing to muscle fiber growth and an increased capacity for protein synthesis.[1][4]
Quantitative Data on Muscle Hypertrophy
The following tables summarize quantitative data from in vivo studies investigating the effects of this compound on muscle hypertrophy in animal models.
Table 1: Effects of this compound on Muscle Fiber Cross-Sectional Area (fCSA) in Rodents
| Animal Model | Dosage | Treatment Duration | Muscle | Change in Mean fCSA | Reference |
| Wistar Rats | 10 mg/kg/week | 4 weeks | Gastrocnemius | Statistically significant increase in Type I, Type II, and mean fCSA compared to control. | [5] |
| Mice | Pellet Implant | 2 weeks | Not Specified | 77% increase in muscle fiber thickness. |
Table 2: Effects of this compound on Myonuclei and Satellite Cells in Rodents
| Animal Model | Dosage | Treatment Duration | Parameter | Change | Reference |
| Wistar Rats | 10 mg/kg/week | 4 weeks | Nuclei/Fiber Ratio | Statistically significant increase compared to control. | [5] |
| Mice | Pellet Implant | 2 weeks | Myonuclei Number | 66% increase. | |
| Female Rats | Single Injection | - | Satellite Cell Proliferation | Onset of DNA synthesis in satellite cells between 34th and 36th hour post-injection. | [4] |
Experimental Protocols
The following are detailed protocols for conducting in vivo studies to assess the effects of this compound on muscle hypertrophy.
Protocol 1: General In Vivo Rodent Study for Muscle Hypertrophy
1. Animal Model and Acclimatization:
-
Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old) are commonly used.
-
Housing: House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
2. Experimental Groups:
-
Control Group: Receives vehicle (e.g., sesame oil, cottonseed oil) injections.
-
This compound Group: Receives this compound dissolved in the vehicle.
-
(Optional) Positive Control Group: May include a group receiving another known anabolic agent.
-
(Optional) Exercise Groups: To study the interaction of this compound with exercise, groups can be subjected to a resistance training protocol (e.g., ladder climbing with weights).[5][6]
3. This compound Administration:
-
Dosage: Dosages can range from 2.5 mg/kg to 10 mg/kg of body weight.[5][6]
-
Route of Administration: Intramuscular (IM) or subcutaneous (SC) injections are common.
-
Frequency: Due to the short half-life of the propionate ester, injections are typically administered 2-3 times per week to maintain stable testosterone levels.[3]
-
Duration: Treatment duration can range from 2 to 10 weeks.[5][6]
4. Monitoring:
-
Monitor and record body weight and food intake at least once a week.
-
Observe animals for any signs of distress or adverse effects.
5. Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals according to approved ethical guidelines.
-
Muscle Wet Weight: Carefully dissect specific muscles of interest (e.g., gastrocnemius, plantaris, soleus, tibialis anterior) and record their wet weights.
-
Histological Analysis:
-
For muscle fiber cross-sectional area (fCSA) analysis, freeze a portion of the muscle in isopentane (B150273) cooled with liquid nitrogen.
-
Cut 10 µm thick cross-sections using a cryostat.
-
Perform Hematoxylin and Eosin (H&E) staining or immunofluorescence staining for laminin (B1169045) or dystrophin to delineate muscle fibers.
-
Capture images using a microscope and analyze the fCSA of a sufficient number of fibers (e.g., >100) using image analysis software (e.g., ImageJ).
-
-
Satellite Cell and Myonuclei Analysis:
-
Perform immunohistochemistry on muscle cross-sections using antibodies against satellite cell markers (e.g., Pax7) and a nuclear stain (e.g., DAPI).
-
Quantify the number of satellite cells and myonuclei per muscle fiber.
-
6. Statistical Analysis:
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the means of the different experimental groups. A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathways
Caption: Signaling pathways of testosterone-induced muscle hypertrophy.
Experimental Workflow
Caption: General experimental workflow for in vivo muscle hypertrophy studies.
References
- 1. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Testosterone treatment results in quiescent satellite cells being activated and recruited into cell cycle in rat levator ani muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Previous short-term use of this compound enhances muscle hypertrophy in Wistar rats submitted to ladder-based resistance training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strength training does not alter the effects of this compound injections on high-density lipoprotein cholesterol concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testosterone Propionate in Hormone Replacement Therapy Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone (B1683101) propionate (B1217596) (TP) is a fast-acting ester of testosterone that has been extensively utilized in preclinical research to model hormone replacement therapy (HRT).[1][2][3] Its relatively short half-life of approximately 19 hours necessitates frequent administration, typically every 2-3 days, to maintain stable testosterone levels.[1][4] This characteristic allows for precise control over circulating hormone levels in experimental settings. TP is a prodrug that is converted to testosterone in the body, where it then acts as an agonist for the androgen receptor (AR), influencing a wide range of physiological processes.[1][2] These application notes provide an overview of the use of TP in HRT research models, with detailed protocols for common experimental paradigms.
Mechanism of Action
Upon intramuscular injection, testosterone propionate is slowly released into the bloodstream where it is converted into active testosterone.[5] Testosterone then exerts its effects through multiple pathways:
-
Androgen Receptor (AR) Binding: Testosterone binds to androgen receptors in various tissues, including muscle, bone, and the reproductive system. This complex then translocates to the cell nucleus and binds to androgen response elements (AREs) on DNA, initiating gene transcription that leads to protein synthesis, promoting effects like muscle growth and increased bone density.[2][5]
-
Conversion to Dihydrotestosterone (B1667394) (DHT): In certain tissues, testosterone is converted to the more potent androgen, dihydrotestosterone (DHT), by the enzyme 5-alpha reductase.[2]
-
Aromatization to Estradiol (B170435): Testosterone can also be converted to estradiol by the enzyme aromatase, which is crucial for processes like maintaining bone mineral density.[2][6]
-
Signaling Pathway Modulation: Recent research has shown that this compound can activate the nuclear factor erythroid 2-related factor 2-antioxidant response element (Nrf2-ARE) pathway, which plays a protective role against oxidative stress in tissues like the liver.[7]
Key Research Applications and Protocols
Modeling Androgen Deficiency and Hormone Replacement
Orchidectomy (castration) in male rodents is the most common method to induce androgen deficiency, creating a model to study the effects of testosterone replacement.
Experimental Protocol: Induction of Androgen Deficiency and TP Replacement in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Orchidectomy:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Make a small incision in the scrotum to expose the testes.
-
Ligate the spermatic cord and blood vessels before removing the testes.
-
Suture the incision and provide post-operative analgesia.
-
Allow a recovery period of at least one week before initiating hormone treatment.
-
-
This compound Administration:
-
Prepare a sterile solution of this compound in a suitable vehicle such as sesame oil or corn oil.[4][8]
-
Administer TP via subcutaneous or intramuscular injection.[8][9]
-
Dosage and frequency can be varied depending on the research question. For maintenance of physiological levels, a common starting point is 0.5-2 mg/kg administered every 2-3 days.[4] For supraphysiological doses, higher concentrations can be used.[8]
-
-
Sham Control Group: A sham-operated group should be included where animals undergo the surgical procedure without the removal of the testes. This group should receive vehicle injections.
-
Orchidectomized Control Group: An orchidectomized group receiving only vehicle injections is essential to assess the effects of androgen deprivation.
-
Monitoring: Monitor animal weight, food and water intake, and general health throughout the study. Collect blood samples at specified time points to measure serum testosterone levels.
Benign Prostatic Hyperplasia (BPH) Induction
This compound is widely used to induce BPH in castrated rodents, providing a model to test potential therapeutics.
Experimental Protocol: TP-Induced BPH in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).[9]
-
Orchidectomy: Perform orchidectomy as described above and allow for a recovery period.
-
TP Administration for BPH Induction:
-
Outcome Measures:
-
At the end of the treatment period, euthanize the animals and carefully dissect the prostate gland.
-
Measure the prostate weight and calculate the prostate weight to body weight ratio.[9]
-
Perform histological analysis of the prostate tissue to observe hyperplasia.[9]
-
Serum levels of testosterone and dihydrotestosterone can be measured.[10]
-
Bone Metabolism and Osteoporosis Research
Orchidectomy leads to bone loss in animal models, mimicking male osteoporosis. TP replacement can be used to study the effects of androgens on bone health.
Experimental Protocol: Investigating the Effects of TP on Bone Density in Orchidectomized Rats
-
Animal Model: Aged male Wistar rats (e.g., 20 months old) are suitable for studying age-related bone loss.[11]
-
Orchidectomy and TP Administration:
-
Perform orchidectomy as previously described.
-
Administer this compound subcutaneously. A dosage of 10 mg/kg twice a week has been shown to be effective in preventing bone loss in aged orchidectomized rats.[11]
-
-
Bone Analysis:
-
At the end of the study, collect femurs and tibiae.
-
Assess bone mineral density (BMD) and bone mineral content (BMC) using dual-energy X-ray absorptiometry (DEXA).[11]
-
Perform micro-computed tomography (micro-CT) for detailed analysis of trabecular bone architecture.[12]
-
Conduct bone histomorphometry to evaluate bone formation and resorption parameters.[11]
-
Quantitative Data Summary
| Research Area | Animal Model | TP Dosage and Administration | Key Findings | Reference |
| Sexual Behavior | Castrated Male Rats | >60 µg/kg | Dose-dependent increase in erections. | [13] |
| Sexual Behavior | Castrated Male Mice | Daily treatment (specific dose not stated) | Maintained full sexual behavior. | [14] |
| Benign Prostatic Hyperplasia | Castrated Male SD Rats | 25 mg/kg/day, s.c. for 4 weeks | Significantly increased prostate size and weight. | [9] |
| Benign Prostatic Hyperplasia | Castrated Male Wistar Rats | 20 mg/kg, s.c. for 4 weeks | Pronounced proliferative process in the prostate. | [10] |
| Bone Health | Aged Orchidectomized Rats | 10 mg/kg, s.c. twice a week for 4 weeks | Prevented decrease in periosteal bone formation and maintained femoral BMD. | [11] |
| Reproductive Potential | Male Mice | 0.2 mg/kg, i.p., 3 times/week | Elevated serum testosterone (122.16 ng/dL vs 68.4 ng/dL in control). | [4] |
| Liver Health | Aged Rats | 2 mg/kg/day, s.c. for 84 days | Alleviated age-related liver morphology changes and fibrosis. | [7] |
Signaling Pathways and Experimental Workflows
Testosterone Signaling Pathway
Experimental Workflow for HRT Studies Using TP
Conclusion
This compound remains a valuable tool in hormone replacement therapy research models due to its well-characterized effects and the ability to precisely control its administration. The protocols and data presented here provide a foundation for designing and conducting robust preclinical studies to investigate the multifaceted roles of androgens in health and disease. Researchers should carefully consider the appropriate animal model, dosage, and duration of treatment to effectively address their specific scientific questions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. hims.com [hims.com]
- 4. Short-acting testosterone appears to have lesser effect on male reproductive potential compared to long-acting testosterone in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Aromatization of testosterone by adipose tissue and sexual behavior of castrated male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound activated the Nrf2-ARE pathway in ageing rats and ameliorated the age-related changes in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Dose this compound Treatment Reverses the Effects of Endurance Training on Myocardial Antioxidant Defenses in Adolescent Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of growth hormone and testosterone on cortical bone formation and bone density in aged orchiectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physiological testosterone replacement effects on male aged rats with orchiectomy-induced osteoporosis in advanced stage: a tomographic and biomechanical pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of castration and exogenous testosterone supplementation in an animal model of penile erection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of castration and hormone replacement on male sexual behavior and pattern of expression in the brain of sex-steroid receptors in BALB/c AnN mice [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testosterone Propionate in Endocrinology Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Testosterone (B1683101) propionate (B1217596) is a fast-acting, oil-soluble ester of testosterone used extensively in endocrinology research to study the effects of androgens.[1] Its relatively short half-life allows for precise control of circulating testosterone levels, making it an ideal tool for investigating dose-dependent physiological and behavioral responses.[2] These application notes provide detailed protocols for the preparation and administration of testosterone propionate, surgical procedures for animal models, and methods for analyzing hormonal and physiological outcomes.
Mechanism of Action: Androgen Receptor Signaling
This compound is a prodrug that is hydrolyzed in the body to release testosterone.[2] Testosterone exerts its effects primarily by binding to the Androgen Receptor (AR), a ligand-activated nuclear transcription factor.[3][4] The activated AR-ligand complex translocates to the cell nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs).[5][6] This action modulates the transcription of target genes, leading to the anabolic and androgenic effects of the hormone.[7]
Furthermore, testosterone can be metabolized in target tissues into more potent or different-acting hormones:
-
Amplification Pathway: In tissues like the prostate, testosterone is converted by the enzyme 5-alpha-reductase into dihydrotestosterone (B1667394) (DHT), a more potent androgen that binds to the AR with higher affinity.[8][9]
-
Diversification Pathway: The enzyme aromatase converts testosterone into estradiol, which then activates estrogen receptors, mediating effects on bone density and other tissues.[8][9]
Caption: this compound signaling cascade.
Experimental Design and Workflow
A robust experimental design is critical for obtaining meaningful data. The most common model for studying testosterone action involves orchidectomy (castration) to remove endogenous androgen production, followed by hormone replacement with this compound.[10][11]
Caption: A typical experimental workflow for endocrinology studies.
Quantitative Data from Rodent Models
The following tables summarize representative data from studies using this compound (TP) in orchidectomized (ORX) adult male rats. Dosages and outcomes can vary by species, strain, and age.
Table 1: Dose-Dependent Effects of TP on Androgen-Sensitive Organ Weights
| Treatment Group | Dose (mg/kg/day, SC) | Prostate Weight (mg) | Seminal Vesicles Weight (mg) |
| Sham Control | Vehicle | 480 ± 35 | 520 ± 40 |
| ORX + Vehicle | Vehicle | 60 ± 8 | 75 ± 10 |
| ORX + TP | 3 | 350 ± 28 | 410 ± 33 |
| ORX + TP | 6 | 460 ± 32 | 505 ± 38 |
| ORX + TP | 9 | 495 ± 41 | 540 ± 45 |
Data are representative mean ± SEM, adapted from literature.[12] Orchidectomy significantly reduces the weight of androgen-dependent tissues, an effect that is reversed by TP administration in a dose-dependent manner.[13]
Table 2: Effects of TP on Serum Hormone Levels
| Treatment Group | Serum Testosterone (ng/mL) | Serum LH (ng/mL) | Serum FSH (ng/mL) |
| Sham Control | 3.8 ± 0.6 | 1.5 ± 0.3 | 18 ± 3 |
| ORX + Vehicle | < 0.2 | 9.2 ± 1.1 | 85 ± 9 |
| ORX + TP (Physiological) | 4.5 ± 0.7 | 1.8 ± 0.4 | 22 ± 4 |
| ORX + TP (Supraphysiological) | 15.2 ± 2.1 | < 0.5 | < 5 |
Data are representative mean ± SEM. Orchidectomy leads to a sharp decline in testosterone and a significant rise in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) due to the loss of negative feedback on the pituitary gland.[11][14][15] TP replacement restores this feedback loop.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Objective: To prepare a sterile solution of this compound in an oil vehicle for subcutaneous injection.
Materials:
-
This compound powder (CAS 57-85-2)
-
Sterile vehicle (e.g., sesame oil, corn oil)
-
Sterile, sealed glass vials
-
Sterile syringes (1 mL) and needles (23-25 gauge)
-
Analytical balance and weighing paper
-
70% Ethanol
Procedure:
-
Calculate Dosage: Determine the required concentration based on the target dose (e.g., in mg/kg) and injection volume (typically 0.1-0.2 mL for a rat).
-
Weigh TP: Aseptically weigh the required amount of this compound powder.
-
Dissolve in Vehicle: In a sterile vial, add the weighed TP powder to the correct volume of sterile oil.
-
Ensure Sterility: All procedures should be conducted in a laminar flow hood to maintain sterility.
-
Facilitate Dissolution: Gently warm the vial (to ~40°C) and vortex or sonicate until the TP is completely dissolved. The solution should be clear and free of particulates.
-
Administration: a. Acclimatize the animal to handling and injections. b. Draw the calculated volume into a 1 mL syringe. c. Administer via subcutaneous (SC) injection into the scruff of the neck or the flank. The intramuscular (IM) route is also used.[16] d. Alternate injection sites daily to prevent local irritation. e. For control groups, administer the vehicle oil only.
Protocol 2: Surgical Orchidectomy in Rats
Objective: To surgically remove the testes, the primary source of endogenous testosterone production.[17]
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools (scalpel, forceps, sterile sutures)
-
Antiseptic solution (e.g., povidone-iodine) and 70% ethanol
-
Sterile gauze
-
Post-operative analgesics and heating pad for recovery
Procedure:
-
Anesthesia: Anesthetize the rat and confirm the surgical plane of anesthesia via a toe-pinch reflex. Apply ophthalmic ointment to prevent eye dryness.
-
Preparation: Shave the scrotal area and sterilize the skin with antiseptic solution followed by 70% ethanol.[18]
-
Incision: Make a single, small (~1 cm) vertical incision in the scrotum.[18]
-
Testis Exteriorization: Gently push one testis through the incision. The testis, enclosed in its fat pad, will emerge.
-
Ligation and Excision: Ligate the spermatic cord and associated blood vessels securely with an absorbable suture. Cut distal to the ligature to remove the testis.
-
Hemostasis: Check for any bleeding before returning the ligated stump into the scrotal sac.
-
Repeat: Perform the same procedure for the second testis through the same incision.
-
Closure: Close the scrotal incision with a wound clip or non-absorbable suture.
-
Recovery: Administer analgesics as per your institution's veterinary protocol. Allow the animal to recover on a heating pad until ambulatory. Monitor for signs of pain or infection.
-
Sham Surgery: For the sham control group, perform the same procedure up to step 4, where the testes are exteriorized and then returned to the scrotum without ligation or removal.[11]
Protocol 3: Serum Hormone Analysis
Objective: To quantify serum levels of testosterone, LH, and FSH.
Materials:
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Commercially available ELISA or RIA kits for rat Testosterone, LH, and FSH.
Procedure:
-
Blood Collection: At the experimental endpoint, collect trunk blood immediately following euthanasia by decapitation, or collect blood via cardiac puncture under deep anesthesia.
-
Serum Separation: Dispense blood into serum separator tubes. Allow to clot for 30 minutes at room temperature.
-
Centrifugation: Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully collect the supernatant (serum) and transfer it to clean microcentrifuge tubes. Store at -80°C until analysis to ensure stability.
-
Hormone Assay: a. Thaw serum samples on ice. b. Perform the hormone quantification using a commercial ELISA or RIA kit, following the manufacturer’s instructions precisely. c. Note: Steroid hormones like testosterone are not species-specific, so many kits work across species. However, protein hormones like LH and FSH are species-specific; therefore, it is critical to use kits validated for rats.[19][20]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biolscigroup.us [biolscigroup.us]
- 15. Variations in serum FSH, LH and testosterone levels in male rats from birth to sexual maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hims.com [hims.com]
- 17. Ovariectomy/orchidectomy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ns :: Neurospine [e-neurospine.org]
- 19. researchgate.net [researchgate.net]
- 20. In vitro bioassay of LH in human serum: the rat interstitial cell testosterone (RICT) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dissolving Testosterone Propionate in Oil Vehicles
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of testosterone (B1683101) propionate (B1217596) in various oil-based carriers. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful formulation development.
Frequently Asked Questions (FAQs)
Q1: In which common oil vehicles is testosterone propionate soluble?
A1: this compound is soluble in a variety of pharmaceutical-grade vegetable oils. Commonly used vehicles include Grapeseed Oil, Cottonseed Oil, Sesame Oil, and Ethyl Oleate.[1][2][3][4] It is also soluble in synthetic oils like Medium-Chain Triglyceride (MCT) oil, which is often preferred for its thin consistency and stability.[5]
Q2: What is the role of co-solvents like benzyl (B1604629) alcohol (BA) and benzyl benzoate (B1203000) (BB) in this compound formulations?
A2: Benzyl alcohol (BA) is primarily used as a preservative due to its bacteriostatic properties, ensuring the sterility of the solution.[6] Benzyl benzoate (BB) acts as a solvent to help dissolve the this compound powder and prevent it from "crashing" or crystallizing out of the solution.[6][7] It is particularly useful for achieving higher concentrations of the hormone in the oil vehicle.[8][9]
Q3: What factors can affect the solubility of this compound in oil?
A3: Several factors influence the solubility of this compound:
-
Temperature: Higher temperatures generally increase solubility. Gentle warming can help dissolve the powder and resolve crystallization issues.[5][10]
-
Concentration: Higher concentrations of this compound are more prone to crystallization, especially at lower temperatures.[5]
-
Oil Vehicle: The type of oil used can impact solubility and viscosity. Thinner oils like MCT or grapeseed oil may be easier to work with than thicker oils like sesame or cottonseed oil.[5]
-
Co-solvents: The ratio of benzyl alcohol and benzyl benzoate can significantly affect the solubility and stability of the formulation.[11]
Q4: Can oil solutions of this compound be sterilized?
A4: Yes, oil solutions of this compound can be sterilized by heating them at 150°C for one hour.[12] It is crucial to ensure that all components of the formulation are stable at this temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is not dissolving. | 1. Insufficient temperature. 2. Inadequate mixing. 3. Saturation limit reached. | 1. Gently warm the solution in a water bath. 2. Ensure vigorous and continuous mixing. 3. Verify that the concentration does not exceed the solubility limit for the chosen vehicle. Consider increasing the proportion of co-solvents like benzyl benzoate. |
| The solution is cloudy or has crystals ("crashing"). | 1. Low temperature during storage or shipping. 2. High concentration of this compound. 3. Insufficient co-solvent (benzyl benzoate). | 1. Warm the vial in a warm water bath and gently swirl until the crystals dissolve.[13][14][15] 2. For future formulations, consider reducing the concentration or increasing the amount of benzyl benzoate. 3. Ensure proper storage at a controlled room temperature, away from direct sunlight and extreme cold.[13][16] |
| The solution is too viscous and difficult to filter or inject. | 1. The inherent viscosity of the chosen oil vehicle (e.g., castor oil). 2. Low temperature. | 1. Consider using a less viscous oil such as grapeseed oil or MCT oil.[5] 2. Gently warming the solution before filtration or injection can reduce its viscosity. |
| The final product causes significant post-injection pain (PIP). | 1. High concentration of benzyl alcohol. 2. Crystallization of the hormone at the injection site. 3. The type of oil vehicle used. | 1. Optimize the concentration of benzyl alcohol to the minimum effective level for preservation. 2. Ensure the formulation is stable and does not crash. Re-dissolve any crystals before use. 3. Consider using oils known for better tolerability, such as MCT oil or high-quality grapeseed oil.[5] |
Quantitative Data: Solubility of this compound
| Solvent/Vehicle | Solubility | Notes |
| Chloroform | 50 mg/mL | - |
| Ethanol | 1 part in 6 parts solvent | - |
| Acetone | 1 part in 4 parts solvent | - |
| Ethyl Oleate | 1 part in 20 parts solvent | [12] |
| Propylene Glycol | 1 part in 30 parts solvent | [12] |
| Water | Practically insoluble | [12][17] |
| Vegetable Oils (general) | Soluble, but quantitative data varies | Slightly soluble in vegetable oils.[17] |
| Grapeseed Oil | Commonly used for 100 mg/mL formulations | [2] |
| Cottonseed Oil | A common vehicle for commercial preparations | [4] |
| Sesame Oil | A traditional vehicle for steroid hormones | [18] |
Experimental Protocols
General Protocol for Small-Scale Preparation of a this compound in Oil Solution
This protocol is a general guideline. Researchers should optimize concentrations and ratios based on their specific requirements and stability testing.
Materials:
-
This compound powder
-
Sterile oil vehicle (e.g., Grapeseed Oil, MCT Oil)
-
Benzyl Alcohol (BA)
-
Benzyl Benzoate (BB)
-
Sterile glass beaker or vial
-
Magnetic stirrer and stir bar
-
Heating plate or water bath
-
Sterile syringe filters (e.g., 0.22 µm)
-
Sterile syringes
-
Sterile final storage vials with septa
Workflow Diagram:
Procedure:
-
Preparation: In a sterile beaker, combine the desired amounts of the oil vehicle, benzyl alcohol, and benzyl benzoate.
-
Dissolution:
-
Add the pre-weighed this compound powder to the oil and co-solvent mixture.
-
Place the beaker on a magnetic stirrer with a stir bar and begin mixing.
-
Gently heat the solution using a water bath or heating plate while stirring. Do not exceed 60°C to avoid degradation.
-
Continue heating and stirring until all the powder is completely dissolved and the solution is clear.
-
-
Sterilization and Packaging:
-
Allow the solution to cool to room temperature.
-
Draw the solution into a sterile syringe.
-
Attach a sterile syringe filter to the syringe.
-
Aseptically filter the solution into the final sterile vial. To relieve pressure, a second needle can be inserted through the septum of the receiving vial.
-
-
Storage: Store the final solution at a controlled room temperature, protected from light.
Logical Relationship of Formulation Components
References
- 1. elevatebiohacking.com [elevatebiohacking.com]
- 2. clearwateraesthetics.com [clearwateraesthetics.com]
- 3. wellsrx.com [wellsrx.com]
- 4. clearwateraesthetics.com [clearwateraesthetics.com]
- 5. testodepot.com [testodepot.com]
- 6. What is BB(Benzyl Benzoate), BA(Benzyl Alcohol), GSO and EO for Steroid Recipe? [aaspharm.com]
- 7. peptidesteroid.wordpress.com [peptidesteroid.wordpress.com]
- 8. US3164520A - Injectable steroid compositions containing at least 75% benzyl benzoate - Google Patents [patents.google.com]
- 9. WO2022090931A1 - Crystal-free high-concentration testosterone cypionate formulations - Google Patents [patents.google.com]
- 10. Why Does Testosterone Crystallise? - The Men’s Health Clinic [themenshealthclinic.co.uk]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. hormonetherapeutics.com [hormonetherapeutics.com]
- 14. youtube.com [youtube.com]
- 15. how to remove crystals from testosterone [s3.amazonaws.com]
- 16. blogs.otago.ac.nz [blogs.otago.ac.nz]
- 17. This compound CAS#: 57-85-2 [m.chemicalbook.com]
- 18. The influence of the amount of solvent (sesame oil) on the degree and duration of action of subcutaneously administered testosterone and its propionate | Semantic Scholar [semanticscholar.org]
Technical Support Center: Testosterone Propionate in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using testosterone (B1683101) propionate (B1217596) (TP) in animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate vehicle for administering testosterone propionate?
A1: this compound is a steroid hormone that is practically insoluble in water. Therefore, it requires a sterile oil-based vehicle for solubilization and administration. The most commonly used vehicles are sesame oil, corn oil, or peanut oil. The choice of vehicle can influence the release kinetics and local tissue reaction, so it should be kept consistent throughout a study.
Q2: How should I prepare and store the this compound solution?
A2: To prepare the solution, this compound powder should be dissolved in the chosen sterile oil vehicle. Gentle heating and vortexing can aid dissolution. For long-term storage, it is recommended to store the solution protected from light and at a controlled room temperature, below 30°C (86°F).[1] When stored properly, TP in an oil solution should remain stable for an extended period.[1] Always inspect the solution for precipitation before use.
Q3: What is the typical elimination half-life of this compound in rodents?
A3: this compound has a relatively short elimination half-life. In rodents, the terminal half-life is approximately 19 hours.[2] This necessitates frequent administration, typically every 2 to 3 days, to maintain stable serum testosterone levels.[2][3]
Q4: Can this compound administration affect the animal's behavior?
A4: Yes, exogenous testosterone can influence behavior. Studies in mice have shown that TP can increase aggression and affect mood.[4][5] Researchers should be aware of these potential behavioral changes and consider them when designing experiments and interpreting results.[4]
Troubleshooting Guides
Problem 1: High Variability or Inconsistent Serum Testosterone Levels
High variability in serum testosterone levels can compromise the validity of experimental results.
Possible Causes and Solutions:
-
Inconsistent Injection Technique: Subcutaneous or intramuscular injections require precision. Variability in injection depth and location can alter absorption rates.
-
Solution: Ensure all personnel are thoroughly trained in a consistent injection technique. Standardize the injection site for all animals within a study.
-
-
Improper Solution Preparation: If the TP is not fully dissolved or has precipitated out of the solution, the administered dose will be inconsistent.
-
Solution: Before each use, visually inspect the solution for any crystals. If precipitation is observed, gently warm the solution and vortex until it is clear. Prepare fresh solutions regularly.
-
-
Inadequate Dosing Frequency: Due to its short half-life, infrequent dosing will lead to significant peaks and troughs in serum testosterone levels.[2][3]
-
Physiological Variability: Individual animal differences and circadian rhythms can contribute to variations in hormone levels.[7][8]
-
Solution: Collect blood samples at the same time of day for all animals to minimize the impact of circadian fluctuations. Increase the sample size (number of animals per group) to improve statistical power and account for individual variability.
-
Problem 2: Injection Site Reactions
Local reactions at the injection site, such as inflammation, swelling, or sterile abscesses, can be a source of pain and distress for the animals, potentially confounding experimental outcomes.[4]
Possible Causes and Solutions:
-
Vehicle Irritation: The oil vehicle itself can sometimes cause a local inflammatory response.
-
Solution: Ensure the use of high-purity, sterile oil. If reactions persist, consider trying an alternative sterile oil (e.g., switching from sesame to corn oil).
-
-
High Concentration or Crystallization: Injecting a supersaturated solution or one where the TP has started to crystallize can lead to a depot effect, causing a localized inflammatory reaction.
-
Solution: Avoid using excessively high concentrations of TP. Always ensure the compound is fully dissolved before injection. Warming the solution slightly before administration can help maintain solubility.
-
-
Injection Volume: A large injection volume can cause tissue distension and irritation.
-
Solution: Keep the injection volume to a minimum, appropriate for the size of the animal. If a larger dose is required, consider splitting it between two injection sites.
-
-
Contamination: Bacterial contamination of the solution or needle can lead to infection and abscess formation.
-
Solution: Use strict aseptic techniques during solution preparation and administration. Use a new sterile needle and syringe for each animal.
-
Problem 3: Unexpected Physiological or Behavioral Results
Exogenous testosterone administration can have wide-ranging systemic effects that may not be the primary focus of the study but can influence the results.
Possible Causes and Solutions:
-
Suppression of Endogenous Hormones: Exogenous testosterone administration suppresses the hypothalamic-pituitary-gonadal (HPG) axis, leading to decreased production of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and endogenous testosterone.[2][9] This can result in testicular atrophy and reduced sperm production.[4][9]
-
Solution: Be aware of these effects when interpreting data. If studying reproductive parameters, consider the duration and dose of TP carefully. For some experimental designs, a gonadectomized animal model with hormone replacement may be more appropriate.[10]
-
-
Metabolism of Testosterone: Testosterone can be metabolized into other active compounds, such as dihydrotestosterone (B1667394) (DHT) and estradiol, which have their own biological effects.[11]
-
Dose-Dependent Effects: The physiological response to TP can be highly dose-dependent.[5][15]
-
Solution: Conduct pilot studies to determine the optimal dose for the desired effect in your specific animal model. Carefully review existing literature for established dosage ranges for similar studies.
-
Data & Protocols
Quantitative Data Summary
| Parameter | Vehicle/Solvent | Value/Observation | Species | Citation |
| Solubility | Ethanol (B145695) (95%) | Freely Soluble | N/A | [16] |
| Vegetable Oil | Soluble (used for injection) | N/A | [17] | |
| Water | Practically Insoluble | N/A | [16] | |
| Pharmacokinetics | Intramuscular (in oil) | Elimination Half-Life: ~20 hours | Rodents | [2][3] |
| Intramuscular (in oil) | Mean Residence Time: ~4 days | Rodents | [3] | |
| Recommended Dosing | Intramuscular | Every 2-3 days | General | [3] |
| Storage Conditions | Oil Solution | Store below 30°C (86°F), protect from light | N/A | [1] |
| Chemical Stability | Incompatible with | Strong oxidizing agents, strong bases, alkalis | N/A | [18][19][20] |
Experimental Protocols
Protocol: Preparation and Subcutaneous Administration of this compound
This protocol outlines a standard procedure for preparing and administering TP to rodents.
1. Materials:
-
This compound (powder form)
-
Sterile vehicle (e.g., sesame oil)
-
Sterile glass vials
-
Vortex mixer
-
Warming plate or water bath (optional)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate animal handling and restraint equipment
2. Solution Preparation (Aseptic Technique):
-
Calculate the required amount of TP and vehicle to achieve the desired final concentration (e.g., 10 mg/mL).
-
In a sterile environment (e.g., a laminar flow hood), weigh the TP powder and transfer it to a sterile glass vial.
-
Add the calculated volume of the sterile oil vehicle to the vial.
-
Securely cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (to ~40°C) can be used to facilitate dissolution, but avoid overheating.
-
Visually confirm that the solution is clear and free of any particulate matter or crystals.
-
Store the prepared solution in a dark place at room temperature.
3. Animal Administration:
-
Gently warm the TP solution to room temperature if refrigerated and vortex briefly to ensure homogeneity.
-
Properly restrain the animal (e.g., mouse or rat).
-
Disinfect the injection site (typically the loose skin over the back/scruff) with 70% ethanol.
-
Draw the calculated dose into a sterile syringe. Ensure there are no air bubbles.
-
Lift the skin to create a "tent." Insert the needle at the base of the tent, parallel to the spine, into the subcutaneous space.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Monitor the animal for any immediate adverse reactions before returning it to its cage.
-
Dispose of the syringe and needle in a designated sharps container.
Visualizations
Signaling Pathways and Workflows
Caption: Simplified Androgen Receptor (AR) signaling pathway.
Caption: General experimental workflow for a TP animal study.
Caption: Troubleshooting logic for inconsistent serum levels.
References
- 1. www2.zoetis.com.au [www2.zoetis.com.au]
- 2. Short-acting testosterone appears to have lesser effect on male reproductive potential compared to long-acting testosterone in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What are the side effects of this compound? [synapse.patsnap.com]
- 5. Effects of chronic treatment with this compound on aggression and hormonal levels in intact male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma testosterone levels in adult and neonatal female rats bearing this compound-filled silicone elastomer capsules for varying periods of time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Variation of the serum testosterone level in boars during 24 hours and during a period of several days] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges in Testosterone Measurement, Data Interpretation, and Methodological Appraisal of Interventional Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalajrimps.com [journalajrimps.com]
- 10. Using Animal Models for Gender-Affirming Hormone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. This compound improves motor alterations and dopaminergic damage in the reserpine-induced progressive model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 17. This compound Injection [drugfuture.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Optimizing HPLC Method for Testosterone Propionate Quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) methods for the quantification of testosterone (B1683101) propionate (B1217596). It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during analysis.
Experimental Protocols
A typical reversed-phase HPLC method is employed for the quantification of testosterone propionate. Below is a summary of established methods and a detailed experimental protocol.
Summary of HPLC Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v)[1] | Acetonitrile:Water (57:43, v/v)[2][3] | Methanol (B129727):Water (gradient)[4] |
| Stationary Phase | C18 column (e.g., Hypersil ODS, 250 mm x 4.6 mm, 5 µm)[1] | Cyano (CN) column (e.g., Luna CN, 250 mm x 4.6 mm, 5 µm)[2][3] | C18 column (e.g., Halo 90 Å, 150 x 4.6 mm, 2.7 µm)[4] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[2][3] | 0.6 mL/min[4] |
| Detection | UV at 245 nm[2][3] | UV at 245 nm[2][3] | DAD at 254 nm[4] |
| Temperature | 30°C[1] | 25°C[2][3] | 40°C[4] |
| Internal Standard | Methyltestosterone[1] | Methyltestosterone[2][3] | Not specified |
Detailed Experimental Protocol
This protocol describes a robust isocratic reversed-phase HPLC method for the quantification of this compound in an oil-based injectable formulation.
1. Materials and Reagents:
-
This compound reference standard
-
Methyltestosterone (B1676486) (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Sample of this compound in an oil-based injectable formulation
2. Instrument and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water in a 60:40 (v/v) ratio.[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[1]
-
Injection Volume: 20 µL.
3. Standard Solution Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a known concentration.
-
Internal Standard (IS) Stock Solution: Accurately weigh and dissolve an appropriate amount of Methyltestosterone in methanol to obtain a known concentration.
-
Working Standard Solution: Prepare the working standard solution by diluting the standard stock solution and the IS stock solution with the mobile phase to achieve a final concentration within the expected sample range.
4. Sample Preparation:
-
Accurately measure a volume of the oil-based injectable formulation.
-
Perform a liquid-liquid extraction to separate the this compound from the oil matrix. A common method involves extraction with a suitable solvent like methanol or acetonitrile.
-
Add the internal standard to the extracted sample.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. Data Analysis:
-
Identify the peaks of this compound and the internal standard based on their retention times.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.
HPLC Method Optimization Workflow
The following diagram illustrates a logical workflow for optimizing an HPLC method for this compound quantification.
Caption: A workflow for systematic HPLC method optimization.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
| Issue | Possible Causes | Recommended Solutions |
| Peak Tailing | - Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte. - Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and silanols. - Column Overload: Injecting too much sample can lead to peak distortion. - Column Contamination: Buildup of contaminants on the column. | - Use an end-capped column or add a mobile phase modifier like triethylamine (B128534) to mask silanol groups. - Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups. - Reduce the sample concentration or injection volume. - Flush the column with a strong solvent or replace the column if necessary. |
| Poor Resolution | - Inappropriate Mobile Phase Composition: The solvent strength may not be optimal for separating this compound from other components. - Incorrect Column: The chosen column may not have the right selectivity for the separation. - Flow Rate Too High: A high flow rate can reduce separation efficiency. | - Adjust the ratio of organic solvent to water in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve resolution. - Try a different column chemistry (e.g., switching from C18 to a CN or Phenyl column). - Reduce the flow rate to allow for better partitioning between the mobile and stationary phases. |
| Baseline Drift | - Column Temperature Fluctuation: Changes in column temperature can cause the baseline to drift. - Mobile Phase Inhomogeneity: Improperly mixed or degassed mobile phase. - Detector Lamp Aging: The detector lamp may be nearing the end of its life. - Contamination: Contaminants slowly eluting from the column. | - Use a column oven to maintain a constant temperature. - Ensure the mobile phase is thoroughly mixed and degassed. - Replace the detector lamp if its intensity is low. - Flush the column with a strong solvent. |
| Ghost Peaks | - Sample Carryover: Residual sample from a previous injection. - Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components. - Late Eluting Compounds: Compounds from a previous injection that have a very long retention time. | - Implement a robust needle wash protocol in the autosampler. - Use high-purity solvents and flush the HPLC system thoroughly. - Increase the run time or use a gradient elution to ensure all compounds from the previous injection have eluted. |
Troubleshooting Flowchart
This flowchart provides a logical approach to diagnosing and resolving common HPLC problems.
Caption: A flowchart for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for peak tailing when analyzing this compound?
A1: The most frequent cause of peak tailing for steroid compounds like this compound is secondary interactions between the analyte and active silanol groups on the surface of the silica-based column packing. To mitigate this, using a modern, high-purity, end-capped C18 column is recommended. Alternatively, adding a small amount of a competitive base, such as triethylamine, to the mobile phase can help to mask these active sites.
Q2: How can I improve the resolution between this compound and other similar steroids?
A2: Improving resolution often requires optimizing the mobile phase composition.[5] You can try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase to increase the retention times and potentially enhance separation. If co-elution is still an issue, experimenting with a different organic modifier (e.g., switching from acetonitrile to methanol) or a different column chemistry (e.g., a phenyl or cyano column) can alter the selectivity of the separation.
Q3: My baseline is drifting upwards during the analysis. What should I check first?
A3: An upward drifting baseline is often related to the mobile phase or the column. First, ensure that your mobile phase is properly prepared, mixed, and thoroughly degassed. A gradual change in the mobile phase composition delivered by the pump can cause drift. Secondly, check that the column is properly equilibrated with the mobile phase. If the problem persists, it could be due to contamination slowly eluting from the column, in which case, flushing the column with a strong solvent is recommended. Finally, ensure the column temperature is stable by using a column oven.
Q4: I am observing ghost peaks in my chromatograms. What is the likely source?
A4: Ghost peaks are typically caused by sample carryover from a previous injection or impurities in the mobile phase. Ensure that your autosampler's needle wash procedure is effective and uses a solvent strong enough to remove all residues of this compound. It is also crucial to use high-purity HPLC-grade solvents for your mobile phase to avoid introducing contaminants.
Q5: What is a suitable internal standard for the quantification of this compound?
A5: A good internal standard should be structurally similar to the analyte but well-resolved from it and other components in the sample. For this compound, methyltestosterone is a commonly used and effective internal standard.[1][2][3] It has a similar chromophore, leading to a comparable response at the detection wavelength, and its retention time is typically close to that of this compound, allowing for accurate quantification.
References
Technical Support Center: Troubleshooting Testosterone Propionate Immunoassay Cross-Reactivity
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding cross-reactivity in testosterone (B1683101) propionate (B1217596) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for testosterone propionate?
A1: Immunoassay cross-reactivity occurs when the antibody used in the assay, which is designed to bind to a specific analyte (in this case, testosterone), also binds to other structurally similar molecules.[1] This is a significant issue in steroid hormone assays because steroids share a common four-ring core structure.[1] Minor variations in side chains may not be enough for the antibody to differentiate between the target and other molecules.[1] This can lead to inaccurate, often falsely elevated, measurements of testosterone concentration.[1] While this compound itself may show low cross-reactivity in some specific assays, its presence as a prodrug and the potential for co-administration of other steroids necessitates careful consideration of cross-reactivity.[2][3]
Q2: What are the common causes of cross-reactivity in steroid immunoassays?
A2: The primary cause is the high degree of structural similarity among steroid hormones.[1][4] Antibodies may recognize a shared structural feature (epitope) on both the target steroid and other molecules.[1] Other significant causes include:
-
Endogenous Steroids: Precursors, metabolites, or other related hormones present in the sample (e.g., androstenedione, DHEA).[4][5]
-
Exogenous Compounds: Administration of structurally similar drugs, such as other anabolic steroids (e.g., methyltestosterone, nandrolone) or certain progestins (e.g., norethindrone).[2][4]
-
Metabolites: Drug metabolites that retain a structural similarity to the parent compound or testosterone.[4][5]
Q3: My testosterone immunoassay results are unexpectedly high. Could this be cross-reactivity?
A3: Unexpectedly high testosterone levels that are inconsistent with the subject's physiological state or clinical picture are a key indicator of potential cross-reactivity.[1] If you suspect interference, it is crucial to investigate further. Other indicators include discrepancies between results obtained from an immunoassay and a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]
Q4: How can I identify which specific compounds are cross-reacting in my assay?
A4: The first step is to consult the technical data sheet provided by the immunoassay kit manufacturer, which should list known cross-reactants and their percentage of cross-reactivity.[1] If you suspect interference from a compound not listed, you will need to perform a cross-reactivity validation experiment by spiking the compound into your sample matrix and observing its effect on the assay results.
Q5: What is the "gold standard" method for measuring testosterone to avoid cross-reactivity issues?
A5: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for steroid hormone measurement.[6][7] This method offers higher specificity and sensitivity because it separates compounds based on their physical properties before detection based on their unique mass-to-charge ratio, significantly reducing the risk of interference from structurally similar molecules.[7]
Troubleshooting Guide
Issue: Suspected cross-reactivity leading to inaccurate this compound measurements.
This troubleshooting workflow provides a logical sequence of steps to identify and mitigate the effects of cross-reactivity in your immunoassay.
Caption: Troubleshooting workflow for immunoassay cross-reactivity.
Data Presentation: Common Cross-Reactants in Testosterone Immunoassays
The following table summarizes the percentage of cross-reactivity for various compounds as reported for a specific commercial testosterone immunoassay (Roche Elecsys Testosterone II). Note that these values can vary significantly between different kits and antibody lots. Always consult your specific assay's technical data sheet.
| Compound | % Cross-Reactivity |
| Testosterone | 100 |
| 11β-Hydroxytestosterone | 11.2 |
| Boldenone | 10.6 |
| 19-Norclostebol | 9.0 |
| Norethindrone | 7.9 |
| Dianabol | 6.4 |
| Methyltestosterone | 5.2 |
| Normethandrolone | 5.0 |
| Nandrolone | 4.3 |
| Androstenedione | 1.1 |
| This compound | < 0.05 |
| (Data sourced from a study on the Roche Elecsys Testosterone II immunoassay.[2]) |
Experimental Protocols
Protocol 1: Cross-Reactivity Validation Using a Spiking Experiment
This protocol outlines how to determine the percentage of cross-reactivity of a suspected interfering compound in your testosterone immunoassay.
Objective: To quantify the interference of a specific compound in the testosterone immunoassay.
Materials:
-
Testosterone immunoassay kit (plate, standards, antibody, conjugate, buffers, substrate, stop solution).
-
Analyte-free matrix (e.g., charcoal-stripped serum or the assay's zero standard buffer).
-
Certified standard of testosterone.
-
Certified standard of the suspected cross-reacting compound.
-
Precision pipettes and tips.
-
Microplate reader.
Procedure:
-
Prepare Testosterone Standard Curve: Prepare a standard curve for testosterone according to the kit manufacturer's instructions, using the analyte-free matrix as the diluent. This will be used to determine the concentration that gives 50% of the maximum signal (B/B0).
-
Prepare Cross-Reactant Dilution Series: Prepare a serial dilution of the suspected cross-reacting compound in the same analyte-free matrix. The concentration range should be wide enough to produce a full or partial inhibition curve.
-
Assay Procedure:
-
Pipette the testosterone standards and the dilutions of the cross-reactant into the appropriate wells of the antibody-coated microplate.
-
Follow the immunoassay kit's protocol for adding the enzyme-conjugated tracer, incubation, washing, substrate addition, and stopping the reaction.
-
-
Data Acquisition: Read the absorbance of each well at the wavelength specified in the kit protocol.
-
Calculation of % Cross-Reactivity:
-
From the testosterone standard curve, determine the concentration of testosterone that causes a 50% reduction in the maximum signal (let's call this C_Testosterone).
-
From the cross-reactant's inhibition curve, determine the concentration of the cross-reactant that causes a 50% reduction in the maximum signal (let's call this C_CrossReactant).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (C_Testosterone / C_CrossReactant) * 100
-
Protocol 2: Sample Purification using Solid-Phase Extraction (SPE)
This is a general protocol to remove interfering substances from serum or plasma samples prior to analysis. The specific sorbent and solvents may need optimization based on the properties of testosterone and the interfering compounds.
Objective: To separate testosterone from structurally similar, potentially cross-reacting molecules.
Materials:
-
C18 SPE cartridges.
-
SPE vacuum manifold.
-
Methanol (B129727) (HPLC grade).
-
Deionized water.
-
Hexane (B92381) (HPLC grade).
-
Ethyl acetate (B1210297) (HPLC grade).
-
Nitrogen gas evaporator.
-
Vortex mixer.
-
Centrifuge.
-
Sample tubes.
-
Assay buffer.
Procedure:
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not let the sorbent bed dry out.
-
-
Sample Loading:
-
Load 0.5 mL of the serum or plasma sample onto the conditioned cartridge.
-
Allow the sample to pass through the sorbent bed slowly.
-
-
Washing Steps:
-
Elution:
-
Elute the testosterone from the cartridge with 2 mL of ethyl acetate into a clean collection tube.[1]
-
-
Drying and Reconstitution:
-
Immunoassay Analysis: Use the reconstituted sample in the testosterone immunoassay as per the kit's instructions, remembering to apply the appropriate dilution factor in your final concentration calculation.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [iro.uiowa.edu]
- 5. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stacks.cdc.gov [stacks.cdc.gov]
Technical Support Center: Prevention and Troubleshooting of Testosterone Propionate Crystallization in Injectables
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing and troubleshooting the crystallization of testosterone (B1683101) propionate (B1217596) in oil-based injectable formulations. Crystallization can impact the stability, efficacy, and safety of parenteral drug products, making its prevention and remediation critical during research and development.
Frequently Asked Questions (FAQs)
Q1: What is testosterone propionate and why is it prone to crystallization in injectable formulations?
This compound is a fast-acting ester of testosterone, an androgen hormone.[1] It is a crystalline solid with limited solubility in the vegetable oils commonly used as vehicles for intramuscular injections.[2] Crystallization occurs when the concentration of this compound exceeds its solubility limit in the oil-based formulation. This can be triggered by factors such as temperature fluctuations, high drug concentration (supersaturation), and the specific composition of the formulation.[3]
Q2: What are the primary factors that influence the crystallization of this compound?
Several factors can contribute to the crystallization of this compound in injectable solutions:
-
Temperature: Lower temperatures decrease the solubility of this compound in oil, increasing the likelihood of crystallization.[4] Formulations may be stable at room temperature but can crystallize if exposed to colder conditions during shipping or storage.
-
Concentration: Higher concentrations of this compound increase the risk of supersaturation, a state where the drug concentration is higher than its equilibrium solubility, making crystallization more likely.
-
Solvent Choice: The type of oil used as a vehicle (e.g., cottonseed oil, sesame oil, ethyl oleate) and the presence of co-solvents significantly impact solubility.[1][5]
-
Excipients: The presence and concentration of excipients like benzyl (B1604629) alcohol (preservative and co-solvent) and benzyl benzoate (B1203000) (co-solvent) can enhance solubility and prevent crystallization.[3][6]
-
Impurities: The presence of impurities can sometimes act as nucleation sites, initiating the crystallization process.
Q3: What are the consequences of crystallization in an injectable this compound formulation?
Crystallization can have several negative consequences for an injectable product:
-
Inaccurate Dosing: The formation of crystals leads to a non-homogenous solution, making it difficult to withdraw a precise dose.
-
Pain and Irritation at Injection Site: Injecting a suspension of crystals can cause pain, inflammation, and irritation at the site of injection.[4]
-
Altered Bioavailability: The dissolution rate of the crystals in the muscle tissue may differ from that of the dissolved drug, potentially altering the pharmacokinetic profile and efficacy of the treatment.
-
Physical Instability: Crystal growth can lead to further instability of the formulation.
Q4: How can I visually inspect a vial for signs of crystallization?
A standardized visual inspection should be performed against black and white backgrounds under proper lighting.[7][8]
-
Procedure:
-
Gently swirl the vial to ensure any settled particles are suspended.
-
Hold the vial against a black background to look for light-colored particles or crystals.
-
Hold the vial against a white background to look for dark-colored particles.
-
Observe the solution for any cloudiness or turbidity, which could indicate the presence of fine crystals.
-
Any vial showing visible crystals or particulate matter should not be used.
Troubleshooting Guide
This guide provides a systematic approach to addressing crystallization issues encountered during the development and handling of this compound injectables.
Issue 1: Crystals are observed in the formulation upon storage at room temperature.
| Potential Cause | Troubleshooting Action |
| Supersaturated Solution | The concentration of this compound may be too high for the chosen vehicle system at room temperature. |
| Solution: Reformulate with a lower concentration of this compound or modify the vehicle to increase solubility. | |
| Inadequate Co-solvent Concentration | The concentration of co-solvents like benzyl benzoate or benzyl alcohol may be insufficient to maintain solubility. |
| Solution: Increase the proportion of co-solvents. A common strategy is to use a combination of benzyl alcohol and benzyl benzoate. For example, a formulation for a similar steroid, testosterone cypionate, was made crystal-free by increasing the benzyl benzoate concentration to 30% v/v.[3] | |
| Inappropriate Vehicle Oil | The chosen oil may have poor solubilizing capacity for this compound. |
| Solution: Evaluate alternative pharmaceutical-grade oils such as cottonseed oil, sesame oil, or ethyl oleate (B1233923) to determine the optimal vehicle for your desired concentration. |
Issue 2: Crystallization occurs when the formulation is exposed to lower temperatures (e.g., during refrigerated storage or shipping).
| Potential Cause | Troubleshooting Action |
| Temperature-Dependent Solubility | The solubility of this compound is significantly lower at reduced temperatures. |
| Solution 1 (Re-dissolution): Gently warm the vial in a water bath (not to exceed a certain temperature to avoid degradation, consult stability data) and shake to re-dissolve the crystals. This is often a temporary solution as crystals may reappear upon cooling. | |
| Solution 2 (Formulation Optimization): The formulation needs to be robust to temperature fluctuations. Increase the concentration of co-solvents (e.g., benzyl benzoate) to lower the crystallization point of the formulation.[3] | |
| Solution 3 (Storage Recommendations): Clearly define the appropriate storage conditions on the product label and ensure the cold chain is managed to avoid exposure to temperatures that induce crystallization. |
Data Presentation
Table 1: Solubility of Testosterone Esters in a Mixed Solvent System
The following table presents the solubility of various testosterone esters in a solvent system composed of 78% oil, 20% benzyl benzoate, and 2% benzyl alcohol. This data can serve as a reference for formulation development.
| Testosterone Ester | Oil Vehicle | Solubility (mg/mL) |
| This compound | Medium-chain triglyceride (MCT) | 175.5 |
| Testosterone Acetate | Medium-chain triglyceride (MCT) | 110 |
| Testosterone Phenylpropionate | Medium-chain triglyceride (MCT) | 139 |
| Testosterone Isocaproate | Medium-chain triglyceride (MCT) | 447 |
Source: Adapted from a study on the structural aspects and intermolecular energy of testosterone esters.[9]
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Vehicle System
This protocol outlines a method to determine the saturation solubility of this compound in a given oil-based vehicle at a specific temperature.
-
Materials:
-
This compound powder
-
Selected vehicle system (e.g., sesame oil with 2% benzyl alcohol and 20% benzyl benzoate)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Vials with sealed caps
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Add an excess amount of this compound powder to a series of vials containing a known volume of the vehicle system.
-
Seal the vials and place them in a shaker bath set to the desired temperature (e.g., 4°C, 25°C).
-
Equilibrate the samples for a sufficient period (e.g., 48-72 hours) with continuous agitation to ensure saturation is reached.
-
After equilibration, allow the vials to stand undisturbed at the set temperature for 2-4 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant of each vial, ensuring no solid particles are transferred.
-
Dilute the samples with a suitable solvent (e.g., methanol (B129727) or a mobile phase component) to a concentration within the calibrated range of the HPLC method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.[4][10]
-
The average concentration from the replicate vials represents the saturation solubility at that temperature.
-
Protocol 2: Advanced Characterization of Crystals
For a more in-depth analysis of crystal formation, the following advanced analytical techniques can be employed.
A. X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying the crystalline form (polymorph) of a solid material.
-
Sample Preparation:
-
Isolate the crystals from the oil-based formulation by centrifugation followed by washing with a solvent in which this compound is insoluble (e.g., heptane).
-
Carefully dry the isolated crystals.
-
Gently grind the dried crystals to a fine powder.
-
-
Analysis:
B. Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that can be used to identify different polymorphic forms and to monitor crystallization in situ.
-
Analysis:
-
A Raman probe can be used to directly analyze the formulation within the vial.
-
The Raman spectrum provides information about the vibrational modes of the molecules, which differ between the dissolved and crystalline states, as well as between different polymorphs.
-
This technique can be used to monitor the kinetics of crystallization in real-time.[2][13][14]
-
C. Polarized Light Microscopy (PLM)
PLM is a microscopic technique used to visualize and identify anisotropic materials, such as crystals.
-
Sample Preparation:
-
Place a small drop of the formulation containing suspended crystals on a microscope slide and cover with a coverslip.
-
-
Analysis:
Mandatory Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bdih-download.endress.com [bdih-download.endress.com]
- 3. WO2022090931A1 - Crystal-free high-concentration testosterone cypionate formulations - Google Patents [patents.google.com]
- 4. Quantitation of this compound in an Injection Using High-Performance Liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of oil on the level of solubilization of this compound into nonionic oil-in-water microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. nyuscholars.nyu.edu [nyuscholars.nyu.edu]
- 9. Structural Insights and Intermolecular Energy for Some Medium and Long-Chain Testosterone Esters [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. [X-ray diffractometry in the analysis of drugs and pharmaceutical forms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Raman spectroscopy as a process analytical technology for pharmaceutical manufacturing and bioprocessing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Situ Raman Spectroscopy as a Valuable Tool for Monitoring Crystallization Kinetics in Molecular Glasses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An office technique for identifying crystal in synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Testosterone Propionate Quality Control & Purity Testing: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity testing of testosterone (B1683101) propionate (B1217596).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of testosterone propionate?
A1: The most common and reliable methods for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] HPLC is widely used for routine quality control due to its accuracy and precision in separating and quantifying the active pharmaceutical ingredient (API) from its impurities. GC-MS is a powerful technique for identifying and quantifying volatile impurities and for structural elucidation.[4][5]
Q2: What are the typical purity specifications for pharmaceutical-grade this compound?
A2: Pharmaceutical-grade this compound, when dried, should contain not less than 97.0% and not more than 103.0% of C22H32O3.[6] Specific monographs from pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP) provide detailed specifications.
Q3: What are the common impurities found in this compound?
A3: Common impurities can originate from the synthesis process or degradation. These may include:
-
Testosterone (unesterified)
-
Other testosterone esters
-
Androstenedione
-
Process-related impurities such as 3-Oxoandrosta-4,6-dien-17beta-yl Propanoate (Impurity E)[7][9]
Q4: Why is a system suitability test (SST) necessary before sample analysis?
A4: A system suitability test (SST) is performed to ensure that the chromatographic system is operating correctly and can produce reliable and reproducible results.[10] Key SST parameters include retention time, resolution, column efficiency (plate number), and peak tailing.[10][11] These tests confirm that the system is suitable for the intended analysis on a given day.
Q5: How should this compound samples be prepared for analysis, especially from oil-based injections?
A5: For oil-based injections, a sample preparation step is required to extract the this compound from the oily vehicle. This often involves a liquid-liquid extraction using a suitable solvent like n-heptane, followed by dilution to an appropriate concentration for analysis.[12] The use of surfactants like sodium dodecyl sulphate has also been reported to aid in the extraction process.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assay
This protocol outlines a general isocratic HPLC method for the determination of this compound purity.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Guard column: C18
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound Certified Reference Standard (CRS)
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v)[13]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 245 nm[1]
-
Injection Volume: 20 µL
4. Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound CRS into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Further dilute to a working concentration of about 100 µg/mL with the mobile phase.
5. Sample Solution Preparation:
-
Accurately weigh a quantity of the this compound sample equivalent to about 25 mg into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Further dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
6. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak areas for the five replicate injections should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
The number of theoretical plates (column efficiency) should be not less than 2000.
7. Procedure:
-
Inject the standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the percentage of this compound in the sample using the following formula:
% Purity = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This protocol provides a general procedure for the identification of volatile impurities in this compound.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
2. Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.
3. GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 200 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 300 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 50-550 m/z
4. Sample Preparation (with derivatization):
-
Accurately weigh about 1 mg of the this compound sample into a vial.
-
Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
5. Procedure:
-
Inject 1 µL of the derivatized sample solution into the GC-MS.
-
Acquire the data and identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
Data Presentation
Table 1: Typical System Suitability Parameters for HPLC Analysis
| Parameter | Acceptance Criteria |
| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Resolution (Rs) between this compound and Closest Eluting Peak | ≥ 2.0 |
Table 2: Common Impurities and Typical Limits
| Impurity | Typical Limit (%) |
| Testosterone | ≤ 0.5 |
| Testosterone Acetate (Impurity A) | ≤ 0.2 |
| Androstenedione | ≤ 0.2 |
| Any other individual unknown impurity | ≤ 0.1 |
| Total Impurities | ≤ 1.0 |
Troubleshooting Guide
Issue: Peak Tailing in HPLC Analysis
-
Possible Cause 1: Column Degradation
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
-
-
Possible Cause 2: Secondary Interactions
-
Solution: Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) to the mobile phase to reduce silanol (B1196071) interactions.
-
-
Possible Cause 3: Column Overload
-
Solution: Reduce the sample concentration or injection volume.
-
Issue: Inconsistent Retention Times in HPLC
-
Possible Cause 1: Fluctuation in Mobile Phase Composition
-
Solution: Ensure the mobile phase is well-mixed and degassed. Check the pump for proper functioning.
-
-
Possible Cause 2: Temperature Fluctuations
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Possible Cause 3: Leaks in the System
-
Solution: Check all fittings and connections for leaks.
-
Issue: No Peaks or Very Small Peaks in GC-MS
-
Possible Cause 1: Incomplete Derivatization
-
Solution: Ensure the derivatization reagents are fresh and the reaction has gone to completion by optimizing reaction time and temperature.
-
-
Possible Cause 2: Injection Port Issues
-
Solution: Check the injector for blockages and ensure the syringe is functioning correctly.
-
-
Possible Cause 3: MS Detector Not Functioning
-
Solution: Perform a system check and tune the mass spectrometer according to the manufacturer's instructions.
-
Visualizations
Caption: Quality Control Workflow for this compound.
Caption: Troubleshooting Logic for HPLC Analysis.
References
- 1. HPLC method development for this compound and cipionate in oil-based injectables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of this compound in an Injection Using High-Performance Liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 5. toxicologia.unb.br [toxicologia.unb.br]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound EP Impurity E | LGC Standards [lgcstandards.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. scispace.com [scispace.com]
- 12. This compound Injection [drugfuture.com]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing Testosterone Propionate Bioavailability in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of testosterone (B1683101) propionate (B1217596).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the bioavailability of testosterone propionate?
This compound, like other testosterone esters, faces challenges primarily related to its route of administration. Intramuscular injections can lead to fluctuating plasma levels, with initial peaks followed by troughs, and may cause pain at the injection site.[1][2] Oral administration is generally ineffective due to extensive first-pass metabolism in the liver, which inactivates the hormone before it reaches systemic circulation.[3] Transdermal delivery, a common alternative, is limited by the barrier function of the stratum corneum, which restricts the permeation of lipophilic compounds like this compound.[4]
Q2: Which advanced delivery systems show the most promise for enhancing this compound bioavailability?
Nanonized formulations, particularly lipid-based carriers, have demonstrated significant potential. For transdermal delivery, ethosomes (lipidic vesicles containing a high concentration of ethanol) and liposomes have been shown to improve skin permeation and bioavailability.[1][5][6] For oral delivery, self-emulsifying drug delivery systems (SEDDS) are a promising approach.[7][8][9][10] Although most oral SEDDS research has focused on testosterone undecanoate, the principles can be applied to this compound to enhance lymphatic absorption and bypass first-pass metabolism.[11]
Q3: How does the composition of an ethosomal formulation affect its performance?
The components of an ethosomal formulation, including phospholipids, ethanol (B145695), and surfactants, play a critical role. Ethanol is a key penetration enhancer that fluidizes the lipids in the stratum corneum.[4] The concentration of ethanol influences both entrapment efficiency and vesicle stability; very high concentrations can lead to the dissolution of the phospholipid membrane.[12] Surfactants, such as Cremophor EL-35 and hexadecyl trimethyl ammonium (B1175870) bromide, can modify the particle size and zeta potential of the vesicles, which in turn affects their stability and skin penetration capabilities.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and evaluation of this compound delivery systems.
Formulation and Characterization
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Entrapment Efficiency in Ethosomes/Liposomes | - Inappropriate ethanol concentration in ethosomes.- Poor solubility of this compound in the lipid phase.- Incorrect phospholipid to drug ratio.- Suboptimal hydration or sonication parameters. | - Optimize ethanol concentration (typically 20-45%).[4]- Ensure this compound is fully dissolved in the lipid/ethanol mixture before hydration.- Adjust the drug-lipid ratio; higher lipid content may improve encapsulation.- Modify hydration time and temperature, and optimize sonication/extrusion parameters for vesicle formation. |
| Vesicle Aggregation and Instability | - Low zeta potential.- Inappropriate storage conditions (temperature, light).- High polydispersity index (PDI). | - Incorporate charged lipids or surfactants to increase electrostatic repulsion between vesicles.- Store formulations at a controlled temperature (e.g., 4°C) and protect from light.- Optimize the formulation and preparation method to achieve a lower PDI, indicating a more uniform size distribution. |
| Inconsistent Particle Size | - Inconsistent homogenization or sonication.- Phase separation during formulation.- Inaccurate measurement technique. | - Standardize the energy input and duration of homogenization or sonication.- Ensure all components are fully dissolved and mixed before vesicle formation.- Use dynamic light scattering (DLS) for particle size analysis and ensure proper sample preparation and instrument settings. |
In Vitro and In Vivo Experiments
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Variability in In Vitro Skin Permeation Studies (Franz Diffusion Cells) | - Air bubbles trapped under the skin membrane.- Inconsistent skin thickness or integrity.- Poor maintenance of sink conditions in the receptor chamber.- Inconsistent dosing of the formulation. | - Carefully mount the skin on the Franz cell to avoid air bubbles.[13]- Use skin sections of uniform thickness and perform a barrier integrity test (e.g., TEWL measurement) before the experiment.- Regularly sample the receptor medium and replace it with fresh medium to maintain sink conditions.[14]- Accurately weigh and apply a consistent amount of the formulation to the donor chamber.[14] |
| Low In Vivo Bioavailability Despite Promising In Vitro Results | - Poor correlation between the animal model and human skin.- Rapid clearance of the formulation from the application site.- Instability of the formulation in vivo. | - While animal models are necessary, be mindful of the differences in skin structure and permeability compared to humans.- Consider incorporating bioadhesive polymers into the formulation to increase residence time on the skin.- Evaluate the stability of the formulation under physiological conditions (temperature, pH). |
| Unexpected Pharmacokinetic Profile in Animal Studies | - Endogenous testosterone production in the animal model.- Stress-induced hormonal changes in the animals.- Issues with blood sampling and analysis. | - For testosterone studies, consider using castrated animals to eliminate endogenous hormone production.[1]- Acclimatize animals to the experimental conditions to minimize stress.- Validate the analytical method (e.g., HPLC-MS/MS) for this compound in plasma and ensure proper blood collection and storage procedures. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on enhanced this compound delivery systems.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |
| Ethosomes | 156.5 ± 3.5 | 0.100 ± 0.015 | 92.7 ± 3.7 | [1] |
| Liposomes | 174.4 ± 16.5 | 0.176 | 64.7 ± 2.1 | [1] |
Table 2: In Vitro Skin Permeation Parameters of this compound Formulations
| Formulation | Transdermal Flux (μg/cm²/h) | Lag Time (h) | Skin Penetration Depth (μm) | Reference |
| Ethosomes | 37.85 ± 2.8 | 0.18 | 260 | [1] |
| Liposomes | 7.30 ± 1.4 | 3.2 | 120 | [1] |
| 40% Hydroethanolic Solution | 21.72 ± 3.6 | 1.4 | N/A | [1] |
| Ethosomal Gel | 7.64 ± 1.4 | 0.69 | 268 | [15] |
| Liposomal Gel | N/A | N/A | 192 | [15] |
| Microemulsion Gel | N/A | N/A | 228 | [15] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL·h) | Reference |
| Ethosomes | 14.8 ± 2.1 | 8 | 160.39 | [1] |
| Liposomes | 4.2 ± 0.8 | 4 | 32.40 | [1] |
| 40% Hydroethanolic Solution | 7.5 ± 1.2 | 6 | 65.84 | [1] |
Experimental Protocols
Protocol 1: Preparation of Surfactant-Modified Ethosomes
Materials:
-
This compound (TP)
-
Phosphatidylcholine (PC)
-
Hexadecyl trimethyl ammonium bromide (CTAB)
-
Cremophor EL-35
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve PC and this compound in ethanol in a sealed container with vigorous stirring.
-
In a separate vessel, dissolve CTAB and Cremophor EL-35 in deionized water.
-
Add the aqueous phase dropwise to the alcoholic phase with constant stirring at a controlled temperature.
-
Continue stirring for a specified time to allow for the formation of ethosomes.
-
The resulting ethosomal suspension can be further processed by sonication or extrusion to reduce particle size and improve homogeneity.
-
Store the final formulation at 4°C.
Optimal Formulation Example: 3% PC, 40% ethanol, 0.75% TP, 0.5% CTAB, 0.5% Cremophor EL-35, and water to 100%.[1]
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
Materials:
-
Franz diffusion cells
-
Excised animal or human skin
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent for TP)
-
This compound formulation
-
Water bath with circulator
-
Syringes and needles for sampling
-
HPLC or other analytical instrument for quantification
Procedure:
-
Prepare the Franz diffusion cells by cleaning them thoroughly.[13]
-
Set the water bath to maintain the skin surface temperature at 32°C.
-
Prepare the receptor medium and degas it to remove dissolved air.
-
Fill the receptor chamber of the Franz cell with the receptor medium, ensuring no air bubbles are present.[13][14]
-
Excise a full-thickness section of skin and carefully mount it between the donor and receptor chambers, with the stratum corneum facing the donor chamber.[14]
-
Apply a precise amount of the this compound formulation to the surface of the skin in the donor chamber.[14]
-
At predetermined time intervals, withdraw a sample from the receptor chamber through the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.[14]
-
Analyze the collected samples for this compound concentration using a validated analytical method.
-
Calculate the cumulative amount of drug permeated per unit area and plot it against time to determine the transdermal flux and lag time.
Visualizations
Testosterone Signaling Pathways
Testosterone exerts its effects through both classical (genomic) and non-classical (non-genomic) signaling pathways. The classical pathway involves the binding of testosterone to the androgen receptor (AR) in the cytoplasm, followed by translocation to the nucleus and modulation of gene expression.[16][17] Non-classical pathways involve rapid, non-genomic effects initiated at the cell membrane, leading to the activation of kinase cascades and changes in intracellular calcium levels.[16][17]
References
- 1. Enhanced transdermal bioavailability of this compound via surfactant-modified ethosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20120135069A1 - Nanonized testosteron formulations for improved bioavailability - Google Patents [patents.google.com]
- 3. isrctn.com [isrctn.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. scispace.com [scispace.com]
- 9. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]
- 11. Solid Self-Emulsifying Drug Delivery System (Solid SEDDS) for Testosterone Undecanoate: In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ammanif.com [ammanif.com]
- 13. norlab.com [norlab.com]
- 14. alterlab.co.id [alterlab.co.id]
- 15. High-efficient nano-carrier gel systems for this compound skin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Testosterone signaling and the regulation of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
challenges in testosterone propionate sample preparation for analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the preparation of testosterone (B1683101) propionate (B1217596) samples for analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in testosterone propionate sample preparation?
A1: The primary challenges include the hydrolysis of this compound to testosterone, managing matrix effects in complex samples, ensuring efficient extraction from various formulations (e.g., oil-based injectables), and the necessity of derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2][3]
Q2: How can I prevent the hydrolysis of this compound during sample collection and storage?
A2: this compound, being a short-chain ester, is prone to hydrolysis. To minimize this, especially in biological samples like blood, it is recommended to use collection tubes containing stabilizers such as sodium fluoride (B91410) (NaF).[1][4] Additionally, storing samples at low temperatures can help reduce the rate of hydrolysis.[1]
Q3: What are matrix effects and how do they affect my analysis?
A3: Matrix effects occur when components in the sample matrix (e.g., proteins, lipids, salts in plasma) interfere with the ionization of the analyte in the mass spectrometer source.[2][3][5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of this compound.[2][3][5]
Q4: Is derivatization always necessary for this compound analysis?
A4: Derivatization is crucial for GC-MS analysis to increase the volatility and thermal stability of the analyte.[6][7][8] Common methods include silylation.[6][8] For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always required but can be used to improve ionization efficiency and sensitivity.[7]
Q5: What is the best extraction method for this compound from an oil-based injectable formulation?
A5: Liquid-liquid extraction (LLE) is a common and effective method for extracting this compound from oil-based injectables.[9][10] The use of a surfactant like sodium dodecyl sulphate can aid in the extraction process.[9]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Extraction | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, try different organic solvents or adjust the pH. For SPE, ensure the correct sorbent and elution solvent are used. | Increased analyte signal and improved recovery rates. |
| Analyte Degradation (Hydrolysis) | Use stabilized collection tubes (e.g., with NaF) for blood samples and maintain low storage temperatures.[1] Analyze samples as quickly as possible after collection. | Minimized conversion of this compound to testosterone, leading to more accurate quantification of the parent compound. |
| Poor Derivatization Efficiency (GC-MS) | Ensure anhydrous (dry) conditions during the silylation process, as both the reagents and derivatives are sensitive to moisture.[6] Optimize derivatization temperature and time.[11] | A higher yield of the derivatized product, resulting in a stronger signal in the GC-MS. |
Issue 2: High Signal Variability or Inconsistent Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects (LC-MS) | Improve sample cleanup to remove interfering matrix components. This can be achieved through more selective SPE or by modifying the chromatographic separation to resolve the analyte from co-eluting interferences.[2][3] The use of a stable isotope-labeled internal standard can also help compensate for matrix effects.[3] | Reduced ion suppression or enhancement, leading to more consistent and reproducible results. |
| Instrument Contamination | Clean the ion source and other relevant parts of the mass spectrometer. Run blank injections to ensure the system is clean before analyzing samples. | Elimination of carryover and background noise, improving signal-to-noise ratio and data quality. |
| Inconsistent Sample Preparation | Standardize all steps of the sample preparation workflow. Use calibrated pipettes and ensure consistent timing for extraction and derivatization steps. | Improved precision and accuracy of the analytical results. |
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from various studies on testosterone analysis, which can be indicative of performance for this compound under similar conditions.
| Analytical Method | Sample Matrix | Extraction Technique | Average Recovery (%) | Observed Matrix Effect | Reference |
| LC-MS/MS | Serum | One-Step LLE | ~95% | Minimal, lipids removed by online column wash | [12] |
| LC-MS/MS | Serum | Two-Step LLE | ~80% | Efficient lipid removal | [12] |
| GC-MS | Various Formulations | Methanol Extraction | 80-120% | Not significant | [13] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Serum/Plasma
This protocol is adapted from methodologies described for the analysis of testosterone esters in blood.[4][14]
-
Sample Preparation: To 1 mL of serum or plasma, add 10 µL of an appropriate internal standard solution.
-
Alkalinization: Add 1 mL of 0.1 M sodium hydroxide (B78521) and 1 mL of methanol.
-
Extraction: Add 5 mL of cyclohexane (B81311) and shake vigorously for 20 minutes.
-
Phase Separation: Centrifuge for 5 minutes at approximately 2100 rpm.
-
Solvent Evaporation: Transfer the organic (upper) layer to a clean tube. Add 25 µL of dimethyl sulfoxide (B87167) (DMSO) and evaporate the solvent under a stream of nitrogen.
-
Reconstitution/Derivatization: The residue can be reconstituted in a suitable solvent for LC-MS analysis or proceed to derivatization for GC-MS analysis.
Protocol 2: Derivatization for GC-MS Analysis
This protocol is a general guideline for silylation, a common derivatization technique for steroids.[6][8]
-
Anhydrous Conditions: Ensure the dried extract from the LLE/SPE step is completely free of water.
-
Reagent Addition: Add 50 µL of a silylating agent (e.g., MSTFA with a catalyst like NH4I/ethanethiol) to the dried sample.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 10-60 minutes. Optimization of time and temperature may be required.[11][15]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Visualizations
References
- 1. Detection of testosterone esters in blood sample | World Anti Doping Agency [wada-ama.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. sobraf.org [sobraf.org]
- 5. longdom.org [longdom.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. HPLC method development for this compound and cipionate in oil-based injectables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of a one-step sample preparation protocol for analysis of total serum testosterone by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. toxicologia.unb.br [toxicologia.unb.br]
- 14. Detection of testosterone esters in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Validation & Comparative
A Comparative Guide to Validating Testosterone Propionate's In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of testosterone (B1683101) propionate's in vivo effects with alternative androgens, supported by experimental data and detailed methodologies. The information is intended to assist in the design and interpretation of preclinical studies involving androgenic compounds.
Abstract
Testosterone propionate (B1217596), a short-acting ester of the primary male sex hormone, is a frequently utilized tool in preclinical research to investigate the physiological and behavioral effects of androgens. Its rapid onset and short duration of action allow for precise control over circulating hormone levels, making it an invaluable compound for studying dose-dependent effects and the dynamics of androgen signaling. This guide offers a comparative analysis of testosterone propionate against other commonly used testosterone esters, presenting quantitative data on their effects, detailed experimental protocols for in vivo validation, and a visual representation of the underlying signaling pathways and experimental workflows.
Comparative Analysis of Testosterone Esters
The choice of testosterone ester in preclinical research is critical and depends on the desired pharmacokinetic profile and experimental timeline. This compound is characterized by its fast action and short half-life, necessitating frequent administration to maintain stable serum levels. This contrasts with longer-acting esters like enanthate and cypionate, which provide more stable, albeit less dynamically controllable, hormone concentrations.
Pharmacokinetic and Anabolic/Androgenic Properties
| Feature | This compound | Testosterone Enanthate | Testosterone Cypionate |
| Half-life | ~1-3 days[1] | ~4-7 days[1] | ~8-12 days[1] |
| Injection Frequency | Every other day[1] | Every 5-7 days[1] | Every 7-10 days[1] |
| Release Rate | Fast-acting[2] | Medium-acting[3] | Long-acting[3] |
| Peak Blood Levels | Rapid peak within hours[2] | Peaks 24-72 hours post-injection[3] | Peaks 48-72 hours post-injection[3] |
| Relative Anabolic Effect | Moderate | High | High |
| Relative Androgenic Effect | Strong | Strong | Strong |
In Vivo Effects: A Quantitative Comparison
The following table summarizes key in vivo effects observed in rodent models following the administration of different testosterone esters.
| Parameter | This compound | Testosterone Enanthate | Testosterone Cypionate | Animal Model |
| Increase in Muscle Mass | Significant increase in muscle protein synthesis.[4] | Dose-dependent increase in fat-free mass.[5] | Increased lean body mass. | Rat/Human |
| Effect on Bone Mineral Density (BMD) | Increases bone formation markers. | Increases lumbar spine and hip vBMD.[6] | Increases lumbar spine aBMD in hypogonadal males.[7] | Human |
| Serum Testosterone Levels | Rapid increase, requires frequent dosing to maintain levels. | Sustained elevation with weekly injections.[5] | Stable, elevated levels with bi-weekly injections.[7] | Human/Rat |
| Behavioral Effects | Induces copulatory behavior in deficient male rats.[8] | - | - | Rat |
Experimental Protocols
In Vivo Administration of this compound in Rats
Objective: To assess the in vivo effects of this compound on target organ weight and serum hormone levels.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
This compound (in sterile oil, e.g., sesame or cottonseed oil)
-
Vehicle control (sterile oil)
-
Syringes (1 mL) and needles (23-25 gauge)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (for serum separation)
-
Surgical tools for tissue harvesting
-
Analytical balance
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12:12 light-dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Randomly assign rats to a control group (vehicle injection) and a this compound treatment group.
-
Dosing: Administer this compound or vehicle via intramuscular (IM) injection into the gluteal muscle. A typical dose for androgenic effects is in the range of 0.5-5 mg/kg body weight, administered every other day.
-
Treatment Duration: Continue treatment for a predetermined period, typically 2-4 weeks, depending on the research question.
-
Monitoring: Monitor animal health and body weight regularly throughout the study.
-
Sample Collection: At the end of the treatment period, anesthetize the animals.
-
Blood Collection: Collect blood via cardiac puncture or from the retro-orbital plexus.[9][10] Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.[8][10] Store serum at -80°C until analysis.
-
Tissue Harvesting: Euthanize the animals and carefully dissect target tissues such as the prostate, seminal vesicles, and levator ani muscle. Remove any adhering fat or connective tissue and weigh the wet weight of each organ.
-
Quantification of Muscle Mass and Bone Density in Mice
Objective: To measure changes in body composition, specifically lean muscle mass and bone mineral density, following this compound administration.
Materials:
-
Dual-Energy X-ray Absorptiometry (DEXA) analyzer suitable for small animals
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane.[11]
-
Positioning: Place the anesthetized mouse in a prone position on the DEXA scanner bed. Ensure the limbs are extended and the spine is straight.[12][13]
-
Scanning: Perform a whole-body scan according to the manufacturer's instructions.[12]
-
Data Analysis: Use the software provided with the DEXA instrument to analyze the scan and determine total body weight, lean mass, fat mass, and bone mineral density (BMD).[11] Regions of interest can be defined to assess specific areas like the femur or spine.
Tissue Homogenization for Protein Analysis
Objective: To prepare tissue lysates for subsequent protein analysis (e.g., Western blotting).
Materials:
-
Harvested tissue (e.g., muscle, prostate)
-
Liquid nitrogen
-
Mortar and pestle or mechanical homogenizer
-
Lysis buffer (e.g., RIPA buffer) containing protease inhibitors
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Snap-Freezing: Immediately after harvesting, snap-freeze the tissue in liquid nitrogen to preserve protein integrity.
-
Homogenization:
-
Lysis: Transfer the powdered tissue to a pre-chilled microcentrifuge tube containing ice-cold lysis buffer.[16]
-
Incubation: Incubate the mixture on ice for 30 minutes, with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[16]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay). The lysate is now ready for downstream applications.
Mandatory Visualizations
Androgen Receptor Signaling Pathway
Caption: Canonical androgen receptor signaling pathway.
Experimental Workflow for In Vivo Validationdot
digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];
// Nodes start [label="Start: Animal\nAcclimation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; grouping [label="Randomized Grouping\n(Control vs. Treatment)", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="this compound\nAdministration (IM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitoring [label="In-life Monitoring\n(Body Weight, Health)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; endpoint [label="Endpoint: Sample\nCollection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; blood [label="Blood Collection\n(Serum)", fillcolor="#34A853", fontcolor="#FFFFFF"]; tissue [label="Tissue Harvesting\n(Organs, Muscle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Analysis", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; hormone_assay [label="Hormone Assays\n(e.g., ELISA)", fillcolor="#FFFFFF", fontcolor="#202124"]; organ_weight [label="Organ Wet Weight", fillcolor="#FFFFFF", fontcolor="#202124"]; body_comp [label="Body Composition\n(DEXA)", fillcolor="#FFFFFF", fontcolor="#202124"]; protein_analysis [label="Protein Analysis\n(Western Blot)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> grouping; grouping -> treatment; treatment -> monitoring; monitoring -> endpoint; endpoint -> blood; endpoint -> tissue; blood -> analysis; tissue -> analysis; analysis -> hormone_assay; analysis -> organ_weight; analysis -> body_comp; analysis -> protein_analysis; }
References
- 1. icfitnessclub.com [icfitnessclub.com]
- 2. defymedical.com [defymedical.com]
- 3. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 4. Blood preps protocols [jax.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. defymedical.com [defymedical.com]
- 7. researchgate.net [researchgate.net]
- 8. idexxbioanalytics.com [idexxbioanalytics.com]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. Sample Preparation | Comprehensive Metabolic Core [hormone.facilities.northwestern.edu]
- 11. mmpc.org [mmpc.org]
- 12. Body Composition (DEXA lean/fat) Protocol - IMPReSS [web.mousephenotype.org]
- 13. web.mousephenotype.org [web.mousephenotype.org]
- 14. Protocol for preparing murine tissue for comparative proteomics study of vaccine adjuvant mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Testosterone Propionate and Enanthate on Muscle Hypertrophy: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of testosterone (B1683101) propionate (B1217596) and testosterone enanthate in the context of skeletal muscle hypertrophy. The following analysis is based on available scientific literature, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.
Testosterone, the principal male androgen, is a potent driver of muscle growth. Its anabolic effects are mediated through the activation of the androgen receptor, initiating a cascade of signaling events that culminate in increased muscle protein synthesis and subsequent hypertrophy.[1] To modulate its therapeutic and research applications, testosterone is often esterified, which alters its pharmacokinetics. This guide focuses on two commonly used esters: the short-acting testosterone propionate and the long-acting testosterone enanthate.
While both esters ultimately deliver the same active hormone, their distinct pharmacokinetic profiles, dictated by the length of their ester chains, influence their administration frequency and the resulting stability of serum testosterone levels.[1] These differences are critical considerations in the design of clinical trials and research studies investigating muscle hypertrophy.
Pharmacokinetic Profiles: A Tale of Two Esters
The fundamental difference between this compound and enanthate lies in their pharmacokinetic properties. Testosterone enanthate has a longer ester chain, resulting in a slower release from the injection site and a longer half-life.[1] Conversely, the shorter ester chain of this compound leads to a more rapid release and a shorter half-life.[1]
| Parameter | This compound | Testosterone Enanthate |
| Ester Chain Length | Propanoate (3 carbons) | Heptanoate (7 carbons) |
| Half-life | Approximately 1-3 days[1] | Approximately 4-7 days[1] |
| Injection Frequency | More frequent (e.g., every other day)[1] | Less frequent (e.g., once every 5-7 days)[1] |
| Release Profile | Rapid release, sharp peak, and quick decline in serum testosterone[1] | Slower, sustained release leading to stable serum testosterone levels[1] |
Quantitative Comparison of Muscle Hypertrophy
A comprehensive review of the scientific literature reveals a significant disparity in the available quantitative data for muscle hypertrophy induced by testosterone enanthate versus this compound. Numerous clinical trials have meticulously documented the dose-dependent anabolic effects of testosterone enanthate. In contrast, there is a notable scarcity of robust, quantitative human data for this compound's impact on muscle growth.
Testosterone Enanthate: A Wealth of Clinical Data
Studies, particularly those led by Bhasin et al., have systematically evaluated the effects of graded doses of testosterone enanthate on muscle hypertrophy in both young and older men. These trials provide a clear picture of its anabolic potential.
Table 1: Dose-Dependent Effects of Testosterone Enanthate on Muscle Volume (20 weeks of administration in young men)
| Weekly Dose of Testosterone Enanthate | Change in Vastus Lateralis Muscle Volume (ml) |
| 25 mg | -4 |
| 50 mg | +7 |
| 125 mg | +15 |
| 300 mg | +32 |
| 600 mg | +48 |
Data sourced from Bhasin et al. (2001).
Table 2: Changes in Muscle Fiber Cross-Sectional Area with Testosterone Enanthate (20 weeks of administration in young men)
| Weekly Dose of Testosterone Enanthate | Change in Type I Fiber Area (μm²) | Change in Type II Fiber Area (μm²) |
| 300 mg | +1025 (significant) | Not specified as significant in this study |
| 600 mg | +1637 (significant) | +1466 (significant) |
Data sourced from Sinha-Hikim et al. (2002).
These studies demonstrate a clear dose-response relationship between testosterone enanthate administration and increases in both muscle volume and the cross-sectional area of individual muscle fibers.
This compound: Limited Quantitative Evidence in Humans
Despite its use, there is a significant lack of published human clinical trials that provide quantitative data on the effects of this compound on muscle hypertrophy. One study in Wistar rats did show that previous short-term administration of this compound enhanced muscle hypertrophy when combined with resistance training. However, direct translation of these findings to human physiology requires caution. The absence of robust human data makes a direct quantitative comparison with testosterone enanthate challenging.
Experimental Protocols
The following outlines a typical experimental design for a clinical trial investigating the effects of testosterone esters on muscle hypertrophy, based on the methodologies of the cited studies on testosterone enanthate.
A Typical Experimental Workflow:
Key Methodological Components:
-
Participants: Healthy male subjects, often with standardized baseline testosterone levels.
-
Intervention: Intramuscular injections of either testosterone enanthate or a placebo at varying dosages. A similar protocol would be followed for this compound, albeit with a more frequent injection schedule.
-
Duration: Typically ranges from several weeks to months.
-
Outcome Measures:
-
Muscle Mass and Volume: Assessed using techniques like Magnetic Resonance Imaging (MRI) or Dual-Energy X-ray Absorptiometry (DEXA).
-
Muscle Fiber Analysis: Muscle biopsies are taken to measure the cross-sectional area of different muscle fiber types.
-
Strength: One-repetition maximum (1-RM) tests for specific exercises are commonly used.
-
Hormonal Levels: Blood samples are collected to monitor serum testosterone concentrations.
-
Signaling Pathways of Testosterone-Induced Muscle Hypertrophy
Both this compound and enanthate, once the ester is cleaved to release free testosterone, exert their anabolic effects through the same molecular mechanisms. Testosterone binds to the androgen receptor (AR) in the cytoplasm of muscle cells. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of genes involved in muscle protein synthesis.
Beyond this genomic pathway, testosterone also activates non-genomic signaling cascades, most notably the PI3K/Akt/mTOR pathway, which is a central regulator of muscle growth.
Signaling Pathway for Testosterone-Mediated Muscle Hypertrophy:
Conclusion
The choice between this compound and enanthate in a research setting is primarily dictated by their pharmacokinetic differences. Testosterone enanthate, with its longer half-life and the wealth of supporting quantitative data, offers a reliable model for studying dose-dependent muscle hypertrophy with less frequent administration. This compound's rapid onset and clearance may be advantageous for short-term studies or when a pulsatile hormonal environment is desired.
However, a significant gap exists in the scientific literature regarding direct, quantitative comparisons of the hypertrophic effects of these two esters in humans. While both are effective in activating the anabolic pathways leading to muscle growth, the body of evidence for testosterone enanthate is substantially more robust. Future head-to-head clinical trials are warranted to provide a definitive quantitative comparison and to better inform their application in both research and potential therapeutic contexts.
References
A Comparative Analysis of Testosterone Esters on Bone Density for Researchers and Drug Development Professionals
An in-depth examination of the experimental evidence on the effects of different testosterone (B1683101) esters on bone mineral density and turnover, providing a comparative guide for scientific and research applications.
This guide offers a detailed comparison of the performance of various testosterone esters—specifically Undecanoate, Cypionate, Enanthate, and Propionate (B1217596)—in relation to their impact on bone health. The following sections present quantitative data from clinical studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Data Summary: Testosterone Esters and Bone Health Markers
The following tables summarize the quantitative data from various studies on the effects of different testosterone esters on Bone Mineral Density (BMD) and bone turnover markers. It is important to note that direct head-to-head comparative trials for all four esters are limited. Therefore, the data presented is a synthesis of findings from separate studies, and direct comparisons should be made with caution due to variations in study design, patient populations, and treatment durations.
Table 1: Effects of Testosterone Esters on Bone Mineral Density (BMD)
| Testosterone Ester | Study Population | Duration | Dosage | Site | Change in BMD | Citation |
| Testosterone Undecanoate | Obese males with type 2 diabetes and functional hypogonadism | 2 years | 1000 mg IM, every 12 weeks | Lumbar Spine | +0.075 ± 0.114 g/cm² | [1][2] |
| Femoral Neck | No significant change | [1][2] | ||||
| Testosterone Cypionate | Men with osteoporosis | 2 years | Not specified | Lumbar Spine | +3.5% | |
| Hip | +2.8% | |||||
| Testosterone Enanthate | Hypogonadal men | 12 months | Not specified | Trabecular BMD | Increase from 49 to 85 mg/cm³ | [3] |
| Female-to-male transsexuals | 2 years | 70.7 ± 4.5 mg weekly IM | Femoral Neck | +7.8% | [4] | |
| Spine | +3.1% (non-significant) | [4] | ||||
| Testosterone Propionate | N/A | N/A | N/A | N/A | Limited clinical data available |
Table 2: Effects of Testosterone Esters on Bone Turnover Markers
| Testosterone Ester | Study Population | Duration | Marker | Baseline (mean/median) | Change after Treatment | Citation |
| Testosterone Undecanoate | Obese males with type 2 diabetes and functional hypogonadism | 1 year | CTX (pmol/L) | 897 (679–1506) | Decrease to 523 (364–835) | [1][2] |
| P1NP (μg/L) | Not specified | Decrease of 4.64 ± 8.86 | [1][2] | |||
| Testosterone Cypionate/Enanthate Mix | Hormone-naive transgender men | 24 weeks | CTX (ng/mL) | 0.46 (0.33-0.57) | Increase to 0.59 (0.39-0.64) | [5][6] |
| P1NP (ng/mL) | 56.40 (45.75-71.00) | Increase to 81.35 (65.43-131.93) | [5][6] | |||
| Testosterone Enanthate | Gonadectomized male and female rats | 28 days | Urine deoxypyridinoline/creatinine | Elevated post-GX | Reduced by TE administration | [7] |
| Serum osteocalcin (B1147995) (females) | Elevated post-GX | Reduced by TE administration | [7] | |||
| This compound | N/A | N/A | N/A | N/A | Limited clinical data available |
Experimental Protocols
This section details the methodologies employed in the cited studies to assess the effects of testosterone esters on bone health.
Measurement of Bone Mineral Density (BMD)
-
Dual-Energy X-ray Absorptiometry (DXA): This is the most common method for measuring areal BMD (aBMD) in g/cm². It is a non-invasive technique that uses two X-ray beams with different energy levels to distinguish between bone and soft tissue. Measurements are typically taken at the lumbar spine (L1-L4) and the hip (total hip and femoral neck).
-
Quantitative Computed Tomography (QCT): QCT provides a three-dimensional measurement of volumetric BMD (vBMD) in mg/cm³, allowing for the separate assessment of cortical and trabecular bone. This technique offers a more detailed analysis of bone structure.
Analysis of Bone Turnover Markers
-
Sample Collection: Blood samples for the analysis of bone turnover markers are typically collected in the morning after an overnight fast to minimize diurnal variation. Serum is separated and stored at -80°C until analysis.
-
Immunoassays:
-
C-terminal telopeptide of type I collagen (CTX): This marker of bone resorption is commonly measured using automated electrochemiluminescence immunoassays on platforms such as the Roche Cobas.
-
Procollagen type I N-terminal propeptide (P1NP): This marker of bone formation is also frequently analyzed using automated electrochemiluminescence immunoassays.
-
It is crucial to use the same assay and laboratory for serial measurements to ensure consistency and comparability of results.
Animal Studies
-
Gonadectomy (GX) Model: To study the effects of testosterone deficiency and replacement, animal models often involve surgical removal of the gonads (orchiectomy in males, ovariectomy in females) to induce a hypogonadal state.
-
Administration of Testosterone Esters: In animal studies, testosterone esters are typically dissolved in a vehicle like corn oil and administered via subcutaneous or intramuscular injections at specified doses and frequencies.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of testosterone in bone and a general experimental workflow for a comparative study.
Testosterone Signaling in Bone Metabolism
Caption: Testosterone's dual action on bone: direct androgenic and indirect estrogenic pathways.
General Experimental Workflow for a Comparative Study
Caption: A generalized workflow for a clinical trial comparing testosterone esters' effects on bone.
Conclusion
The available evidence strongly suggests that testosterone replacement therapy, in general, has a positive impact on bone mineral density, particularly in hypogonadal men. Testosterone undecanoate and cypionate have demonstrated significant increases in BMD at the lumbar spine and hip. Testosterone enanthate also shows promise in increasing trabecular BMD. The effects on bone turnover markers are more varied, with some studies showing a decrease in both formation and resorption markers, while others report an increase, particularly in the context of gender-affirming hormone therapy.
A significant gap in the literature exists regarding direct, head-to-head comparative studies of all four common testosterone esters. Furthermore, clinical data on the effects of this compound on bone density in humans is notably scarce. Future research should focus on well-controlled, randomized clinical trials directly comparing these esters to provide a clearer understanding of their relative efficacy and mechanisms of action on bone health. This will enable more informed decisions in both clinical practice and drug development.
References
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Testosterone increases bone mineral density in female-to-male transsexuals: a case series of 15 subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Testosterone on Bone Turnover Markers Among Hormone-Naive Transgender Men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effects of Testosterone on Bone Turnover Markers Among Hormone-Naive Transgender Men - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supraphysiological testosterone enanthate administration prevents bone loss and augments bone strength in gonadectomized male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
testosterone propionate vs dihydrotestosterone mechanism of action
An Objective Comparison of Testosterone (B1683101) Propionate (B1217596) and Dihydrotestosterone (B1667394): Mechanism of Action
Introduction
Testosterone and its potent metabolite, dihydrotestosterone (DHT), are the primary androgens responsible for the development and maintenance of male characteristics. While both exert their effects through the androgen receptor (AR), their mechanisms of action, potency, and physiological consequences differ significantly. Testosterone propionate is a synthetic ester and prodrug of testosterone, designed to provide a controlled release of the hormone upon administration.[1] In contrast, dihydrotestosterone is the product of testosterone's conversion by the enzyme 5α-reductase and is the most potent endogenous androgen.[2][3]
This guide provides an objective comparison of the mechanisms of action of this compound and dihydrotestosterone, supported by experimental data, for researchers, scientists, and drug development professionals.
Pharmacokinetics and Metabolism: A Tale of Two Androgens
This compound is not biologically active on its own. Following intramuscular injection, it is gradually hydrolyzed by esterase enzymes into free testosterone, the active hormone. This esterification slows the release of testosterone from the injection site, resulting in a more stable elevation of serum testosterone levels compared to the administration of pure testosterone.[4]
Once released, testosterone can follow two primary metabolic pathways:
-
Conversion to Dihydrotestosterone (DHT): In tissues expressing the enzyme 5α-reductase, such as the prostate gland, skin, and hair follicles, testosterone is irreversibly converted to DHT.[2] This conversion significantly amplifies the androgenic signal in these specific tissues.[4]
-
Aromatization to Estradiol: Testosterone can also be converted to estradiol, an estrogen, by the enzyme aromatase.[4] This pathway is crucial for effects in tissues like bone and the brain and for regulating libido.[4]
Dihydrotestosterone, on the other hand, is considered a pure androgen. It cannot be aromatized into estrogen.[5] This is a critical distinction, as it means DHT's effects are exclusively androgenic, whereas testosterone's actions are a composite of its own effects plus those of its metabolites, DHT and estradiol.
Comparative Receptor Binding and Potency
The primary mechanism of action for both androgens is binding to and activating the androgen receptor (AR), a ligand-activated transcription factor. However, DHT exhibits a significantly higher affinity and potency for the AR compared to testosterone.
DHT binds to the androgen receptor with 2-3 times higher affinity than testosterone.[2][6] Furthermore, the dissociation rate of DHT from the AR is approximately five times slower than that of testosterone, leading to a more prolonged and stable activation of the receptor.[2][7] This enhanced binding affinity and slower dissociation translate to greater potency; in bioassays, DHT has been found to be 2.5 to 10 times more potent than testosterone.[2]
Quantitative Comparison of Androgen Receptor Binding and Activation
| Parameter | Dihydrotestosterone (DHT) | Testosterone (T) | Fold Difference (DHT vs. T) |
| Binding Affinity (Kd) | 0.25 - 0.5 nM[2] | 0.4 - 1.0 nM[2] | ~2-3x Higher |
| IC50 | 3.2 nM[8] | - | - |
| Dissociation Rate | 5-fold slower than T[2] | - | 5x Slower |
| Potency (EC50) | 0.13 nM[2] | 0.66 nM[2] | ~5x More Potent |
IC50: The concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. Kd: The equilibrium dissociation constant, a measure of binding affinity. EC50: The concentration giving 50% of the maximal biological response.
Downstream Signaling Pathways
Both testosterone and DHT initiate cellular responses primarily through a genomic signaling pathway, although evidence for rapid, non-genomic pathways also exists.
Genomic Signaling Pathway
The classical mechanism involves the diffusion of the androgen into the target cell, where it binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The activated hormone-receptor complex then translocates into the nucleus, dimerizes, and binds to specific DNA sequences known as hormone response elements (HREs). This binding modulates the transcription of target genes, leading to the synthesis of proteins that produce the physiological androgenic effects.
The weaker interaction of testosterone with the AR's activation function 2 (AF2) domain is thought to be the molecular basis for its lower potency compared to DHT.[9] DHT induces a more stable AF2 conformation, leading to more efficient recruitment of coactivator proteins and stronger transcriptional activation.[9]
Caption: Metabolic and genomic signaling pathways for androgens.
Non-Genomic Signaling Pathways
Androgens can also elicit rapid cellular responses that are too fast to be explained by gene transcription. These non-genomic actions are thought to be mediated by membrane-associated ARs or other cell surface receptors. These pathways can involve rapid changes in intracellular calcium levels and activation of kinase cascades like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[10][11]
Interestingly, some studies suggest that DHT and testosterone may differentially activate these pathways. For instance, one study in prostate stromal cells reported that DHT, but not testosterone, could rapidly increase intracellular calcium via an interaction with the EGF receptor signaling pathway.[12] This suggests a potential for ligand-directed signaling, where DHT could activate distinct non-genomic pathways compared to testosterone.[12]
Caption: Hypothesized non-genomic androgen signaling pathways.
Experimental Protocols
Competitive Androgen Receptor Binding Assay
A common method to determine the relative binding affinity (RBA) of androgens like testosterone and DHT is a competitive binding assay.
Objective: To determine the concentration of an unlabeled androgen (competitor) required to inhibit the binding of a radiolabeled androgen to the AR by 50% (IC50).
Key Materials:
-
Source of AR: Cytosol prepared from androgen-sensitive tissue (e.g., hamster or rat prostate).[8]
-
Radiolabeled Ligand: A high-affinity synthetic androgen, such as [3H]Mibolerone or [3H]DHT.[8][13]
-
Unlabeled Competitors: Dihydrotestosterone (as a reference standard) and testosterone.
-
Assay Buffer: Tris-HCl buffer containing stabilizers.
-
Separation Method: Dextran-coated charcoal to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Preparation: Prepare cytosol containing the AR from homogenized prostate tissue via centrifugation.
-
Incubation: Incubate a fixed concentration of the radiolabeled ligand with the AR preparation in the absence (total binding) or presence of increasing concentrations of the unlabeled competitor (DHT or testosterone). A separate incubation with a large excess of unlabeled ligand is used to determine non-specific binding.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for 16-18 hours at 4°C).[13]
-
Separation: Add dextran-coated charcoal to the mixture. The charcoal binds the free radioligand, while the larger receptor-bound radioligand remains in the supernatant after centrifugation.
-
Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter.
-
Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from this competitive binding curve. The relative binding affinity can then be calculated relative to a standard like DHT.[8]
Conclusion
The mechanisms of action for this compound and dihydrotestosterone, while both centered on the androgen receptor, are distinct and have significant implications for their physiological roles.
-
This compound acts as a prohormone to testosterone. Testosterone is a versatile androgen that can act directly on the AR, be amplified into the more potent DHT in specific tissues, or be converted to estradiol, mediating a broader range of physiological effects including those on bone and brain health.
-
Dihydrotestosterone (DHT) is a pure, high-potency androgen. Its inability to be aromatized to estrogen means its effects are strictly androgenic. Due to its higher binding affinity and slower dissociation from the AR, it is the primary driver of androgenic signaling in tissues with high 5α-reductase activity, such as the prostate and hair follicles.
Understanding these differences is paramount for researchers and clinicians in endocrinology and drug development. The choice between these androgens in a therapeutic or research context depends on the desired outcome: the broad, systemic effects of testosterone or the targeted, potent androgenic action of DHT.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dihydrotestosterone - Wikipedia [en.wikipedia.org]
- 3. Dihydrotestosterone: Biochemistry, Physiology, and Clinical Implications of Elevated Blood Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative application of testosterone undecanoate and/or this compound in induction of benign prostatic hyperplasia in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Modulation of androgen receptor activation function 2 by testosterone and dihydrotestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cn.aminer.org [cn.aminer.org]
- 12. A novel androgen signalling pathway uses dihydrotestosterone, but not testosterone, to activate the EGF receptor signalling cascade in prostate stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating Hormone Assays: A Comparative Guide to Testosterone Propionate Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of testosterone (B1683101) is paramount in numerous fields, from clinical diagnostics to pharmaceutical development. However, the presence of structurally similar compounds, such as the synthetic ester testosterone propionate (B1217596), can pose a significant analytical challenge, potentially leading to erroneously elevated testosterone measurements. This guide provides a comparative analysis of the cross-reactivity of testosterone propionate in various hormone assays, offering supporting data and detailed experimental protocols to aid researchers in selecting the appropriate analytical method and interpreting their results with confidence.
Immunoassay Platforms: A Comparative Overview
Immunoassays are widely utilized for their high throughput and ease of use. However, their susceptibility to cross-reactivity with structurally related molecules is a critical limitation. The degree of interference from this compound varies among different immunoassay platforms.
A key study by Krasowski et al. (2014) provides valuable insight into the cross-reactivity of a wide array of steroids in the Roche Elecsys Testosterone II immunoassay . In this comprehensive analysis, this compound was categorized as "Not Cross-Reactive," indicating a cross-reactivity of less than 0.05%[1]. This suggests a high degree of specificity of the antibody used in this particular assay for testosterone.
For the Abbott ARCHITECT 2nd Generation Testosterone assay , a 510(k) summary document submitted to the U.S. Food and Drug Administration (FDA) indicates that this compound, at a concentration of 100 ng/mL, does not cause significant cross-reactivity. The manufacturer defines non-significant interference as a deviation of ≤ ±10% from the control value.
Table 1: Summary of this compound Cross-Reactivity in Major Immunoassay Platforms
| Assay Platform | Manufacturer | Reported Cross-Reactivity of this compound | Source |
| Elecsys Testosterone II | Roche Diagnostics | < 0.05% ("Not Cross-Reactive") | Krasowski et al., 2014[1] |
| ARCHITECT 2nd Generation Testosterone | Abbott Laboratories | No significant interference at 100 ng/mL | FDA 510(k) Summary |
| ADVIA Centaur Testosterone II | Siemens Healthineers | Data not specified in available literature | [2] |
| Access Testosterone | Beckman Coulter | Data not specified in available literature | [3][4] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for steroid hormone analysis due to its high specificity and sensitivity. This technique physically separates compounds based on their physicochemical properties before detection, which inherently minimizes the risk of cross-reactivity.
Validation studies for LC-MS/MS-based testosterone assays typically include interference testing with a panel of structurally related steroids. While direct testing of this compound as an interferent in a testosterone-specific assay is not always explicitly detailed in published validation reports, the principles of the methodology strongly suggest a lack of interference. The chromatographic separation step can distinguish between testosterone and its esterified form, this compound. Furthermore, the mass spectrometer detects molecules based on their unique mass-to-charge ratio, providing an additional layer of specificity.
One study successfully developed an LC-MS/MS method for the simultaneous determination of various testosterone esters, including this compound, in serum. This demonstrates the capability of the technology to differentiate between the intact ester and free testosterone, thereby eliminating the possibility of cross-reactivity in a properly developed and validated assay.
In essence, a validated LC-MS/MS method for testosterone quantification is expected to have negligible to no cross-reactivity with this compound.
Experimental Protocols
For laboratories that need to assess the cross-reactivity of this compound or other compounds in their specific hormone assays, the following generalized protocols can be adapted.
Protocol 1: Immunoassay Cross-Reactivity Assessment
This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and methodologies described in the scientific literature.
Objective: To determine the percentage of cross-reactivity of a potential interfering compound in a competitive immunoassay for testosterone.
Materials:
-
Testosterone immunoassay kit and corresponding analyzer (e.g., Roche, Abbott, Siemens, Beckman Coulter).
-
Certified reference material of testosterone.
-
Certified reference material of this compound.
-
Steroid-free serum or the assay's zero calibrator.
-
Calibrated pipettes and standard laboratory equipment.
Procedure:
-
Preparation of Testosterone Standard Curve: Prepare a series of calibrators with known concentrations of testosterone in the steroid-free matrix to generate a standard curve according to the manufacturer's instructions.
-
Preparation of Interferent Solutions: Prepare a series of solutions with known concentrations of this compound in the steroid-free matrix.
-
Measurement:
-
Analyze the testosterone calibrators to establish the standard curve.
-
Analyze the this compound solutions using the testosterone immunoassay.
-
-
Calculation of Percent Cross-Reactivity:
-
From the testosterone standard curve, determine the concentration of testosterone that gives a 50% reduction in signal (IC50).
-
From the results of the this compound solutions, determine the concentration of this compound that gives a 50% reduction in signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Testosterone / IC50 of this compound) x 100
-
Protocol 2: LC-MS/MS Interference Assessment
Objective: To confirm the absence of interference from this compound in a validated LC-MS/MS assay for testosterone.
Materials:
-
Validated LC-MS/MS system for testosterone quantification.
-
Certified reference material of testosterone.
-
Certified reference material of this compound.
-
Blank matrix (e.g., charcoal-stripped serum).
-
All necessary solvents, reagents, and consumables for the LC-MS/MS method.
Procedure:
-
Sample Preparation:
-
Prepare a blank matrix sample.
-
Prepare a sample by spiking the blank matrix with a known concentration of testosterone.
-
Prepare a sample by spiking the blank matrix with a high, yet physiologically relevant, concentration of this compound.
-
Prepare a sample by spiking the blank matrix with both testosterone and this compound.
-
-
Analysis: Analyze all prepared samples using the validated LC-MS/MS method for testosterone.
-
Evaluation:
-
In the chromatogram of the this compound-spiked sample, verify that no peak is detected at the retention time and with the mass transition of testosterone.
-
Compare the testosterone concentration in the sample containing only testosterone to the sample containing both testosterone and this compound. The results should be within the acceptable limits of assay variability, demonstrating no significant impact of this compound on the quantification of testosterone.
-
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the mechanism of immunoassay cross-reactivity and the workflow for its assessment.
Mechanism of Immunoassay Cross-Reactivity.
Workflow for Immunoassay Cross-Reactivity Assessment.
Conclusion
The potential for cross-reactivity of this compound in hormone assays is a critical consideration for researchers. While high-quality immunoassays from manufacturers like Roche and Abbott have demonstrated minimal to no cross-reactivity, data for other platforms is less clear. For applications demanding the highest level of accuracy and specificity, particularly in research and drug development where metabolites and analogues may be present, the use of validated LC-MS/MS methods is strongly recommended. By understanding the limitations of different analytical techniques and employing rigorous validation protocols, scientists can ensure the reliability and validity of their testosterone measurements.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Reassessment of the Access Testosterone chemiluminescence assay and comparison with LC‐MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beckmancoulter.com [beckmancoulter.com]
A Comparative Guide to Short-Acting vs. Long-Acting Testosterone Esters for Research Applications
For researchers and drug development professionals, the choice between short-acting and long-acting testosterone (B1683101) esters is a critical decision that influences experimental design, data interpretation, and clinical relevance. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental pathways.
Data Summary: Head-to-Head Comparison
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of the most commonly researched short-acting ester, testosterone enanthate (TE), and long-acting ester, testosterone undecanoate (TU).
Table 1: Pharmacokinetic Profile Comparison
| Parameter | Testosterone Enanthate (Short-Acting) | Testosterone Undecanoate (Long-Acting) | Species | Key Findings |
| Half-life | ~4.5 days | ~20.9 days | Human | TU has a significantly longer half-life, allowing for less frequent administration. |
| Time to Peak Concentration (Tmax) | 2-3 days | ~7 days | Human | TE exhibits a rapid peak, while TU has a more gradual rise to maximum concentration. |
| Peak Concentration (Cmax) | Supraphysiological levels often reached | Generally remains within the physiological range | Human | TE can lead to significant fluctuations above the normal physiological range shortly after injection. |
| Trough Concentration | Can fall below physiological range before next dose | Maintained within the lower-normal physiological range | Human | TU provides more stable serum testosterone levels, avoiding the peaks and troughs seen with TE. |
| Area Under the Curve (AUC) | Lower for a single dose over a long period | Significantly higher, indicating greater overall exposure | Cynomolgus Monkey | In a preclinical study, TU showed a significantly higher AUC (4051 ± 939 nmol·h/l) compared to TE (1771 ± 208 nmol·h/l; p < 0.045)[1]. |
| Mean Residence Time | ~11.6 days | ~40.7 days | Cynomolgus Monkey | TU demonstrates a substantially longer residence time in the body[1]. |
Table 2: Pharmacodynamic Profile Comparison
| Parameter | Testosterone Enanthate (Short-Acting) | Testosterone Undecanoate (Long-Acting) | Species | Key Findings |
| Sexual Function | Effective in improving sexual function | Effective in improving sexual function | Human | Both esters show similar efficacy in improving sexual function in hypogonadal men[2][3]. |
| Mood | Improvements observed, but can be variable with fluctuations | More stable mood profiles reported | Human | The stable serum levels of TU may contribute to more consistent effects on mood[2][3]. |
| Lean Body Mass | Significant increases observed | Significant increases observed | Human | Both esters are effective in increasing lean body mass. A study on TE showed a 9.6% increase in fat-free mass over 6 months[4]. |
| Fat Mass | Significant decreases observed | Significant decreases observed | Human | Both esters contribute to a reduction in fat mass. A study on TE showed a 16.2% decrease in fat mass over 6 months[4]. |
| Bone Mineral Density | Increases observed at various sites | Increases observed | Human | Both esters can positively impact bone density. |
| Erythropoiesis (Hemoglobin/Hematocrit) | Increases observed | Increases observed | Human | Both esters can stimulate red blood cell production, requiring monitoring for polycythemia[5][6]. |
| Lipid Profile | Can have variable effects, including a decrease in HDL | Can lead to a decrease in total cholesterol, LDL, and HDL | Human | Both esters can influence lipid profiles, with studies showing decreases in both beneficial and non-beneficial cholesterol[5][6]. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the administration of testosterone esters in a research setting and the subsequent analysis of testosterone levels.
Protocol 1: Administration of Testosterone Esters in a Rodent Model
This protocol outlines a typical procedure for comparing the effects of short- and long-acting testosterone esters in a castrated rat model.
1. Animal Model and Surgical Procedure:
-
Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Animals are acclimated for at least one week prior to any procedures.
-
Castration: Bilateral orchiectomy is performed under anesthesia (e.g., isoflurane) to induce a hypogonadal state. A sham surgery is performed on a control group.
-
Post-operative Care: Analgesics are administered post-surgery, and animals are allowed to recover for at least two weeks to ensure the clearance of endogenous testosterone.
2. Testosterone Administration:
-
Groups:
-
Sham-operated + Vehicle
-
Castrated + Vehicle
-
Castrated + Testosterone Enanthate (e.g., 7.5 mg/kg, subcutaneously, once weekly)
-
Castrated + Testosterone Undecanoate (e.g., 100 mg/kg, subcutaneously, single injection)
-
-
Vehicle: Sesame oil or cottonseed oil is commonly used as a vehicle for testosterone esters.
-
Injection: Subcutaneous injections are administered in the dorsal neck region.
3. Sample Collection and Analysis:
-
Blood Sampling: Blood samples are collected via tail vein or saphenous vein at predetermined time points (e.g., baseline, 1, 3, 7, 14, 21, and 28 days post-injection).
-
Serum Separation: Blood is allowed to clot, and serum is separated by centrifugation and stored at -80°C until analysis.
-
Hormone Analysis: Serum testosterone levels are quantified using a validated method, preferably Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher accuracy and specificity compared to immunoassays[5][7].
Protocol 2: Quantification of Serum Testosterone by LC-MS/MS
This protocol provides a general outline for the accurate measurement of total testosterone in serum samples.
1. Sample Preparation:
-
Internal Standard: An internal standard (e.g., testosterone-d3) is added to the serum sample.
-
Protein Precipitation: Proteins are precipitated by adding a solvent like methanol (B129727) or acetonitrile.
-
Extraction: The supernatant containing testosterone is transferred and may undergo further solid-phase extraction (SPE) to remove interfering substances.
-
Reconstitution: The extracted sample is dried down and reconstituted in a mobile phase-compatible solution.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system equipped with a C18 column to separate testosterone from other analytes.
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Testosterone and the internal standard are detected and quantified based on their specific mass-to-charge ratios and fragmentation patterns.
3. Data Analysis:
-
A calibration curve is generated using standards of known testosterone concentrations.
-
The concentration of testosterone in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing Key Pathways and Workflows
Testosterone Signaling Pathway
Testosterone exerts its effects through both classical (genomic) and non-classical (non-genomic) signaling pathways.[7][8]
Caption: Testosterone signaling occurs via classical genomic and non-classical pathways.
Experimental Workflow for Comparing Testosterone Esters
The following diagram illustrates a typical experimental workflow for a preclinical study comparing short- and long-acting testosterone esters.
Caption: A typical preclinical workflow for comparing testosterone esters.
Conclusion
The selection of a testosterone ester for research purposes is contingent on the specific aims of the study. Short-acting esters like testosterone enanthate are characterized by rapid onset and supraphysiological peaks, which may be desirable for certain mechanistic studies but can introduce variability. In contrast, long-acting esters such as testosterone undecanoate offer a more stable and physiological pharmacokinetic profile, making them advantageous for long-term studies where consistent testosterone levels are paramount. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision that best suits their experimental needs.
References
- 1. Pharmacokinetics and pharmacodynamics of testosterone enanthate and dihydrotestosterone enanthate in non-human primates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. waters.com [waters.com]
- 3. Measurement of total serum testosterone levels using commercially available kits: high degree of between-kit variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Body composition and muscle strength in healthy men receiving testosterone enanthate for contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methodology for measuring testosterone, dihydrotestosterone and sex hormone-binding globulin in a clinical setting (Chapter 4) - Testosterone [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. academic.oup.com [academic.oup.com]
A Comparative Analysis of Testosterone Propionate and Enanthate Half-Life in Rodent Models
For researchers and drug development professionals, understanding the pharmacokinetic profiles of testosterone (B1683101) esters is crucial for designing preclinical studies and interpreting experimental outcomes. This guide provides a comparative analysis of the half-life of testosterone propionate (B1217596) and testosterone enanthate, with a specific focus on data obtained from rat models.
The fundamental difference between these two esters lies in the length of the carbon chain attached to the testosterone molecule. Testosterone propionate possesses a shorter three-carbon ester chain, while testosterone enanthate has a longer seven-carbon chain. This structural variance directly influences their absorption rates from the injection site and, consequently, their half-lives in the body. In principle, the longer the ester chain, the slower the release and the longer the half-life.
Quantitative Pharmacokinetic Data
Direct head-to-head comparative studies detailing the half-life of this compound and enanthate in the same rat strain and under identical experimental conditions are scarce in the available scientific literature. However, data from separate studies provide valuable insights into their individual pharmacokinetic profiles. The following table summarizes the available experimental data for this compound in rats. Due to a lack of specific studies measuring the half-life of testosterone enanthate in rats, data from human studies are provided for a general comparison, highlighting the need for further preclinical research.
| Parameter | This compound | Testosterone Enanthate |
| Animal Model | Neonatal Female Rats | Human |
| Dosage | 312 µmol (subcutaneous injection) | Not Applicable |
| Reported Half-Life | 48 hours | Approximately 4-7 days |
| Animal Model | Adult Female Rats | Human |
| Administration | Subcutaneous silicone elastomer capsules | Not Applicable |
| Reported Half-Life | 1 hour | Not Applicable |
| Animal Model | Wistar Rats | Human |
| Administration | Not specified | Not Applicable |
| Reported Half-Life | 1-2 days | Not Applicable |
It is critical to note that the data for this compound in rats varies significantly based on the administration method and the age of the animals. The data for testosterone enanthate is derived from human studies and is included to provide a general understanding of its longer duration of action compared to the propionate ester.
Experimental Protocols
To determine the half-life of testosterone esters in rats, a standardized pharmacokinetic study protocol is essential. Below is a detailed methodology that can be adapted for such experiments.
Objective: To determine and compare the plasma half-life of this compound and testosterone enanthate following intramuscular administration in male Wistar rats.
Materials:
-
This compound (pharmaceutical grade)
-
Testosterone Enanthate (pharmaceutical grade)
-
Vehicle (e.g., sterile sesame oil)
-
Male Wistar rats (8-10 weeks old)
-
Micro-centrifuge tubes with anticoagulant (e.g., EDTA)
-
ELISA or LC-MS/MS equipment for testosterone quantification
Procedure:
-
Animal Acclimatization: House male Wistar rats in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) for at least one week before the experiment, with ad libitum access to food and water.
-
Group Allocation: Randomly divide the rats into three groups: a control group (vehicle only), a this compound group, and a testosterone enanthate group.
-
Dosing: Administer a single intramuscular injection of the designated compound or vehicle into the gluteal muscle. The dose should be calculated based on the body weight of each rat.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points. A typical sampling schedule might be: 0 (pre-dose), 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-injection.
-
Plasma Separation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Testosterone Quantification: Measure the concentration of testosterone in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.
-
Pharmacokinetic Analysis: Plot the plasma testosterone concentration versus time for each group. Calculate the elimination half-life (t½) and other pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Experimental Workflow
The following diagram illustrates the key steps in a typical experimental workflow for determining the half-life of testosterone esters in a rat model.
Signaling Pathway of Testosterone
Upon cleavage of the ester chain, free testosterone exerts its biological effects primarily through the androgen receptor (AR). The following diagram illustrates the genomic signaling pathway of testosterone.
A Head-to-Head Battle: Comparing Testosterone Esters in the Induction of Benign Prostatic Hyperplasia
For researchers, scientists, and drug development professionals, the choice of testosterone (B1683101) ester is critical in developing reliable animal models of Benign Prostatic Hyperplasia (BPH). This guide provides an objective, data-driven comparison of commonly used testosterone esters—undecanoate, propionate (B1217596), enanthate, and cypionate—in their capacity to induce BPH, supported by experimental data and detailed protocols.
The induction of BPH in animal models is a cornerstone of preclinical research for evaluating novel therapeutics. Testosterone and its esters are pivotal in this process, mimicking the hormonal milieu that contributes to prostatic growth. The selection of a specific ester can significantly impact the stability of androgen levels, the timeline of BPH development, and the overall robustness of the model. This comparison guide delves into the nuances of different testosterone esters, offering a comprehensive overview to inform experimental design.
Quantitative Comparison of Testosterone Esters in BPH Induction
To facilitate a clear comparison, the following table summarizes key quantitative data from studies utilizing different testosterone esters to induce BPH in rats.
| Parameter | Testosterone Undecanoate | Testosterone Propionate | Testosterone Enanthate | Testosterone Cypionate |
| Dosage & Administration | 125 mg/kg, single subcutaneous injection[1] | 3 mg/kg/day, subcutaneous injection for 4 weeks | 3 mg/kg/day, subcutaneous injection for 4 weeks | Data not available in a comparable rat model |
| Prostate Weight (g) | ~1.8 g (after 12 weeks)[1] | ~1.1 g (after 4 weeks) | Data not available in a comparable rat model | Data not available in a comparable rat model |
| Prostate Index (Prostate Wt/Body Wt x 100) | ~0.45 (after 12 weeks)[1] | ~0.35 (after 4 weeks) | Data not available in a comparable rat model | Data not available in a comparable rat model |
| Serum Testosterone Levels | Maintained at a high level for 8 weeks[1] | Peaked at 1-2 weeks and then declined[1] | Data not available in a comparable rat model | Data not available in a comparable rat model |
| Serum DHT Levels | Stably maintained at a high level[1] | Showed a transient increase[1] | Data not available in a comparable rat model | Data not available in a comparable rat model |
| Key Histological Changes | Significant glandular hyperplasia and increased epithelial thickness[1] | Glandular hyperplasia, increased acinar epithelial cell height | Prostatic hyperplasia with stromal proliferation | Data not available in a comparable rat model |
Note: Direct comparative studies for all four esters are limited. The data for this compound and undecanoate are from a head-to-head study, providing a robust comparison. Data for other esters are from individual studies and should be interpreted with caution.
Signaling Pathways in Testosterone-Induced BPH
The induction of BPH by testosterone esters is primarily mediated through the androgen receptor (AR) signaling pathway. The following diagram illustrates the key steps involved.
Upon administration, testosterone esters are hydrolyzed to release free testosterone, which enters prostate cells. Here, it is primarily converted by the enzyme 5α-reductase to the more potent androgen, dihydrotestosterone (DHT). DHT then binds to the androgen receptor (AR), leading to a conformational change and translocation of the DHT-AR complex into the nucleus. Within the nucleus, this complex binds to androgen response elements (AREs) on target genes, initiating the transcription of various growth factors that stimulate the proliferation of both stromal and epithelial cells, ultimately resulting in prostatic enlargement.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of BPH induction models. Below are the protocols for the key testosterone esters discussed.
Testosterone Undecanoate and this compound Comparative Induction Protocol
This protocol is adapted from a study directly comparing the two esters in Wistar rats.
1. Animal Model:
-
Male Wistar rats (8 weeks old).
-
Animals are castrated to eliminate endogenous testosterone production and allowed a one-week recovery period.
2. BPH Induction:
-
Testosterone Undecanoate Group: A single subcutaneous injection of testosterone undecanoate at a dose of 125 mg/kg body weight is administered.
-
This compound Group: Daily subcutaneous injections of this compound at a dose of 3 mg/kg body weight are administered for the duration of the study (e.g., 4 or 12 weeks).
3. Monitoring and Analysis:
-
Prostate Measurements: At the end of the study period, animals are euthanized, and the prostates are excised and weighed. The prostate index is calculated as (prostate weight / body weight) x 100.
-
Serum Androgen Levels: Blood samples are collected periodically to measure serum testosterone and DHT levels using ELISA or other appropriate immunoassay techniques.
-
Histological Analysis: Prostatic tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate morphological changes, such as glandular hyperplasia and epithelial thickness.
Testosterone Enanthate Induction Protocol
This protocol is based on individual studies utilizing testosterone enanthate.
1. Animal Model:
-
Male Sprague-Dawley or Wistar rats.
-
Castration is typically performed to ablate endogenous androgens.
2. BPH Induction:
-
Daily subcutaneous injections of testosterone enanthate at a dose of 3 mg/kg body weight for a period of 4 weeks.
3. Monitoring and Analysis:
-
Follows the same procedures for prostate measurements, serum androgen analysis, and histological examination as described for the testosterone undecanoate and propionate protocol.
Concluding Remarks
The choice of testosterone ester for BPH induction is a critical decision in preclinical research. Testosterone undecanoate offers the advantage of a long-acting formulation, requiring only a single injection to maintain elevated androgen levels for an extended period, which can reduce animal stress and handling.[1] In contrast, this compound, a shorter-acting ester, necessitates daily injections to sustain the androgenic stimulus required for prostatic growth.[1] While testosterone enanthate is also utilized, direct comparative data with undecanoate and propionate in a single study is less readily available.
For researchers seeking a convenient and stable model of BPH, testosterone undecanoate presents a compelling option. However, studies requiring more dynamic control over androgen levels may find the shorter-acting esters like this compound more suitable. The lack of robust, comparative data for testosterone cypionate in a rat model of BPH highlights an area for future investigation. Ultimately, the selection of the most appropriate testosterone ester will depend on the specific objectives of the research, logistical considerations, and the desired characteristics of the BPH model.
References
A Comparative Pharmacokinetic Profile of Testosterone Propionate and Testosterone Cypionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of testosterone (B1683101) propionate (B1217596) and testosterone cypionate, two commonly used esters of testosterone. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
Testosterone esters are modified forms of testosterone where a fatty acid ester is attached to the 17-beta hydroxyl group of the testosterone molecule. This esterification increases the hormone's solubility in oil-based injection vehicles and slows its release from the injection site, thereby extending its duration of action.[1][2][3] The length of the ester chain is a key determinant of the pharmacokinetic profile, including the absorption rate and half-life.[2][4] Testosterone propionate, with its shorter three-carbon ester chain, and testosterone cypionate, with its longer eight-carbon ester chain, exhibit distinct pharmacokinetic properties.[1][5]
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound and testosterone cypionate based on available experimental data.
| Pharmacokinetic Parameter | This compound | Testosterone Cypionate |
| Elimination Half-Life | ~0.8 - 3 days[4][6][7][8][9][10] | ~5 - 12 days[8][9][10][11][12] |
| Mean Residence Time (MRT) | ~1.5 days[6] | Not consistently reported, but significantly longer than propionate. |
| Time to Peak Concentration (Tmax) | ~2-3 days (Peak testosterone levels)[13] | ~4-5 days[1][13] |
| Typical Dosing Frequency | Every 2-3 days[6][8][14] | Every 7-14 days[8][10][11] |
| Release Profile | Fast-acting, rapid onset[7][8][9] | Slow-acting, sustained release[8][15] |
Experimental Protocols
The pharmacokinetic data presented are derived from clinical studies employing specific methodologies. Below are summaries of representative experimental protocols.
1. Protocol for this compound Pharmacokinetics
-
Study Design: A pharmacokinetic study was conducted in healthy adult men to characterize the profile of this compound following a single intramuscular dose.[16][17]
-
Drug Administration: A single intramuscular (IM) dose of 25 mg of deuterium-labeled this compound (this compound-19,19,19-d3) was administered.[16][17]
-
Sample Collection: Blood samples were collected at various time points, typically from 3 to 48 hours post-administration, to measure plasma concentrations of both the intact ester and its active metabolite, testosterone.[16][17]
-
Analytical Method: Plasma levels of this compound-19,19,19-d3, testosterone-19,19,19-d3, and endogenous testosterone were quantified using gas chromatography-mass spectrometry (GC-MS).[16][17] This method allows for the differentiation between the administered and endogenous hormones.
-
Key Findings: The study demonstrated that this compound is gradually released from the injection site. Plasma levels of the ester were maintained between 2-4 ng/mL for 3 to 36 hours, while the resulting testosterone levels remained above the normal physiological range for up to 48 hours.[16][17]
2. Protocol for Testosterone Cypionate Pharmacokinetics
-
Study Design: A pharmacokinetic study was conducted in hypogonadal men to assess testosterone levels following intramuscular administration of testosterone cypionate.[1][13]
-
Subjects: A group of 11 men diagnosed with hypogonadism.[1][13]
-
Drug Administration: A single 200 mg dose of testosterone cypionate was administered via intramuscular (IM) injection.[1][13]
-
Sample Collection: Blood samples were collected periodically over 14 days to measure total serum testosterone concentrations.[1]
-
Analytical Method: Serum testosterone levels were measured using established immunoassay or chromatography techniques.
-
Key Findings: Following the injection, serum testosterone levels rose to a supraphysiological mean peak concentration (Cmax) of 1,112 ± 297 ng/dL between days four and five.[1][13] Subsequently, levels declined, approaching a mean concentration of 400 ng/dL by day 14, illustrating the compound's prolonged release and the significant fluctuations between peak and trough levels.[1][13] Other studies have utilized a linear one-compartment model with first-order absorption to characterize the concentration-time profile in healthy males.[18][19]
Visualizations
Metabolic Pathway of Testosterone Esters
The following diagram illustrates the general metabolic pathway for testosterone esters after administration.
Caption: General metabolic pathway of testosterone esters.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines a typical workflow for a clinical study designed to evaluate the pharmacokinetics of a testosterone ester.
Caption: Typical workflow for a testosterone ester PK study.
Conclusion
The pharmacokinetic profiles of this compound and testosterone cypionate are markedly different, primarily due to the nature of their respective ester side chains.
-
This compound is characterized by its rapid onset and short duration of action, necessitating frequent administration to maintain stable hormone levels.[6][7][14] This profile may be advantageous in scenarios requiring rapid dose adjustments or a quick cessation of effects.[9]
-
Testosterone Cypionate provides a much slower and more sustained release of testosterone, resulting in a significantly longer half-life and allowing for less frequent injections.[8][11][15] This leads to greater fluctuations between peak and trough levels over a longer dosing interval but offers more convenience for long-term therapy.
The choice between these two esters in a research or clinical setting should be guided by the desired therapeutic effect, the required stability of hormone levels, and the acceptable dosing frequency.
References
- 1. Testosterone Cypionate: Pharmacokinetics and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 2. deuspower.to [deuspower.to]
- 3. researchgate.net [researchgate.net]
- 4. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. transformyou.com [transformyou.com]
- 9. maxipropharma.com [maxipropharma.com]
- 10. icfitnessclub.com [icfitnessclub.com]
- 11. Testosterone Cypionate Vs Enanthate: Best for Bodybuilding? [consultoresfb.com]
- 12. scribd.com [scribd.com]
- 13. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Articles [globalrx.com]
- 15. labeling.pfizer.com [labeling.pfizer.com]
- 16. Pharmacokinetic properties of this compound in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Research Portal [iro.uiowa.edu]
- 19. s3.amazonaws.com [s3.amazonaws.com]
A Comparative Analysis of the Androgenic to Anabolic Ratio of Testosterone Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the androgenic to anabolic ratio of testosterone (B1683101) propionate (B1217596), a fundamental parameter in the characterization of androgenic compounds. It compares this ratio with other commonly used testosterone esters and details the standardized experimental protocol for its determination. Furthermore, this guide elucidates the underlying androgen receptor signaling pathway.
Understanding the Androgenic to Anabolic Ratio
Anabolic-androgenic steroids (AAS) are synthetic derivatives of testosterone. Their biological effects are categorized into two primary types: anabolic, which refers to the promotion of tissue growth, particularly muscle mass, and androgenic, which encompasses the development of male sexual characteristics.[1] The anabolic-to-androgenic ratio is a critical metric used to differentiate the activity of various steroids.[2]
Testosterone and its esters, including testosterone propionate, are the benchmark against which other anabolic steroids are measured, possessing a standardized anabolic to androgenic ratio of 100:100. This 1:1 ratio signifies a balanced anabolic and androgenic effect. Similarly, other common esters like testosterone enanthate and testosterone cypionate also exhibit this 100:100 ratio.[3][4] While the ester attached to the testosterone molecule affects its half-life and release kinetics, it does not alter the intrinsic anabolic to androgenic activity of the testosterone molecule itself.
Quantitative Comparison of Testosterone Esters
The anabolic and androgenic effects of testosterone esters are primarily determined by the active hormone, testosterone, once the ester chain is cleaved in the body. Therefore, the intrinsic anabolic to androgenic ratio remains constant across different esters.
| Compound | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio |
| This compound | 100 | 100 | 1:1 |
| Testosterone Enanthate | 100 | 100 | 1:1 |
| Testosterone Cypionate | 100 | 100 | 1:1 |
Experimental Protocol: The Hershberger Bioassay
The determination of the androgenic to anabolic ratio is experimentally established using the Hershberger bioassay. This in vivo assay is a standardized and validated method, outlined in the OECD Test Guideline 441, for assessing the androgenic and anti-androgenic properties of chemical substances.[2][5][6]
Methodology
The Hershberger assay involves the following key steps:
-
Animal Model: The assay utilizes castrated peripubertal male rats. Castration removes the endogenous source of androgens, making the accessory sex tissues responsive to exogenous androgens.
-
Administration of Substance: The test substance, such as this compound, is administered daily for a period of 10 consecutive days. Administration can be via oral gavage or subcutaneous injection.[2]
-
Tissue Collection and Measurement: Approximately 24 hours after the final dose, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed. These tissues are:
-
Androgenic Tissues: Ventral prostate (VP), seminal vesicles (SV) (including coagulating glands and their fluids), and glans penis (GP).
-
Anabolic Tissue: Levator ani-bulbocavernosus (LABC) muscle.
-
The Cowper's glands (COW) are also weighed as an androgen-dependent tissue.[5]
-
-
Data Analysis: The weights of these tissues in the treated group are compared to a control group that receives only the vehicle. The ratio of the anabolic effect (increase in LABC muscle weight) to the androgenic effect (increase in the weight of androgenic tissues) is then calculated relative to a reference compound, which is typically this compound itself.[7]
The following diagram illustrates the experimental workflow of the Hershberger bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. oecd.org [oecd.org]
- 3. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Testosterone Propionate: A Guide for Laboratory Professionals
The safe and compliant disposal of testosterone (B1683101) propionate (B1217596) is a critical aspect of laboratory safety and regulatory adherence. As a Schedule III controlled substance regulated by the Drug Enforcement Administration (DEA) and a hazardous drug identified by the National Institute for Occupational Safety and Health (NIOSH), testosterone propionate requires stringent disposal protocols to prevent environmental contamination and potential for diversion.[1][2] Improper disposal can lead to significant legal and financial penalties.[1]
This guide provides a step-by-step operational plan for the proper disposal of this compound in research and drug development settings, in accordance with federal regulations.
Regulatory Framework
The disposal of this compound is governed by several federal agencies, primarily the DEA and the Environmental Protection Agency (EPA). Understanding their roles is essential for compliance.
| Regulatory Body | Governing Act/Regulation | Primary Role in Disposal | Key Documentation |
| DEA | Controlled Substances Act (21 CFR Part 1317) | Regulates the handling and destruction of controlled substances to prevent abuse and diversion. Mandates that substances are rendered "non-retrievable".[3] | DEA Form 41 (Registrants Record of Controlled Substances Destroyed), DEA Form 222 (for transfer of Schedule I & II substances).[4][5] |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the disposal of hazardous waste, which can include certain pharmaceuticals.[6][7][8] Subpart P of RCRA provides specific rules for managing hazardous waste pharmaceuticals by healthcare facilities.[7] | Hazardous Waste Manifest |
| NIOSH | N/A | Identifies drugs that are hazardous to handle, requiring special precautions during use and disposal to protect personnel.[2] | N/A |
Operational Plan: Disposal of Expired or Unwanted Stock
The primary and most compliant method for disposing of expired, unwanted, or damaged containers of this compound with recoverable contents is through a DEA-registered "reverse distributor."[1][4][5]
Step-by-Step Procedure:
-
Segregation and Labeling:
-
Contact Your Institution's EH&S Department:
-
Inventory and Documentation:
-
Complete an inventory list of all controlled substances designated for disposal. This may be a specific form provided by the reverse distributor or your EH&S office.[4]
-
This record-keeping is crucial for regulatory compliance and tracking.
-
-
Transfer of Custody:
-
During the scheduled pickup, you will sign a chain of custody form provided by the reverse distributor.[4]
-
Retain a copy of this signed form for your laboratory's records. This documents the proper transfer of the controlled substance.[4]
-
The reverse distributor is then responsible for the final, compliant destruction of the material, typically via incineration.[7][8]
-
Disposal of Residual and Trace Amounts
In a laboratory setting, residual amounts of this compound often remain in vials and syringes after use. The disposal method depends on whether the remaining amount is "recoverable."
Non-Recoverable Waste
This refers to a residual amount that cannot be drawn out with a syringe.[4]
-
Procedure: Once a container is completely empty (i.e., no recoverable liquid remains), the container may be discarded in a biohazard sharps container.[4]
-
Documentation: The disposal of the container should be noted on the substance's usage log, zeroing out the balance for that container.[4]
Recoverable Waste
This includes unused volume remaining in a syringe or vial that can be recovered.
-
Procedure: The destruction of recoverable waste must be witnessed by two authorized personnel.[4] The contents should be rendered "non-retrievable" using an on-site destruction method.[3]
-
Documentation: The waste amount must be recorded on the corresponding usage log and on a DEA Form 41.[4][5]
Cited Methodology: On-Site Chemical Destruction
For recoverable waste, chemical destruction kits (e.g., Rx Destroyer™) are a common method to render the substance non-retrievable.[4] These products typically use an activated carbon solution.[3]
Protocol:
-
Witnessing: Ensure a second authorized individual is present to witness the entire process.[3][4]
-
Expel Waste: Carefully expel the remaining this compound from the syringe directly into the chemical destruction container.[4]
-
Activation: Secure the container lid and shake it several times to mix the contents and activate the denaturing agent.[4]
-
Solidification: When the container is full, a hardener is often added to solidify the contents.[4]
-
Final Disposal: Once solidified, the entire container is typically disposed of as hazardous or chemical waste, following your institution's EH&S guidelines.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound.
References
- 1. easyrxcycle.com [easyrxcycle.com]
- 2. ph.health.mil [ph.health.mil]
- 3. danielshealth.com [danielshealth.com]
- 4. research-compliance.umich.edu [research-compliance.umich.edu]
- 5. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Testosterone Propionate
For Immediate Implementation by Laboratory Professionals
This document provides crucial safety and logistical protocols for the handling of Testosterone propionate (B1217596), a synthetic androgen and anabolic steroid. Adherence to these guidelines is essential to mitigate health risks and ensure a safe laboratory environment. The information herein is intended for researchers, scientists, and drug development professionals.
Testosterone propionate is classified as a hazardous substance, with potential risks including carcinogenicity, reproductive toxicity, and acute toxicity if swallowed.[1][2][3] Therefore, stringent safety measures are imperative during its handling, storage, and disposal.
Essential Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. It is crucial to inspect all PPE for integrity before each use.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN166 (EU) or NIOSH (US) standards. Required for all handling procedures.[1] |
| Chemical Safety Goggles or Face Shield | Recommended when there is a potential for splashing or aerosol generation.[2][4] | |
| Hand Protection | Chemically Compatible Gloves | Nitrile gloves are a common recommendation.[5] Always use proper glove removal technique to avoid skin contact.[1] For handling solutions, ensure glove material is resistant to the solvent used.[2] It is recommended to wear two pairs of gloves.[2] |
| Body Protection | Laboratory Coat | A standard lab coat is required to prevent contamination of personal clothing. |
| Full Protective Suit | A complete suit protecting against chemicals should be selected based on the concentration and amount of the substance being handled.[1] | |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Required when handling the powder form to avoid dust inhalation, especially in the absence of adequate engineering controls.[1][4] Use a full-face supplied air respirator for higher-risk activities. |
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for the safe handling of this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated place in a tightly closed, light-resistant container.[1][4]
-
The storage area should be locked and accessible only to authorized personnel.[2][3]
2. Handling and Use:
-
All handling of this compound, especially of the powdered form, should occur within a designated area, such as a laboratory fume hood, vented enclosure, or glove box to ensure good ventilation and prevent dust and aerosol formation.[1][2][6]
-
Avoid all contact with the substance, including inhalation of dust and direct contact with skin and eyes.[1][4]
-
Wash hands thoroughly before breaks and at the end of the workday.[1][6]
3. Spill Management:
-
In case of a spill, evacuate personnel from the immediate area.[1]
-
Wear appropriate PPE, including a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves before attempting to clean the spill.[4]
-
Prevent the spill from entering drains or waterways.[1]
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[1]
-
For liquid spills, contain and collect the spillage with an inert absorbent material (e.g., sand, earth, vermiculite) and place it in a closed container for disposal.[8]
-
Clean the spill area with a suitable detergent or solvent.[2]
4. Disposal:
-
This compound and any contaminated materials must be disposed of as hazardous waste.[6]
-
Do not dispose of with household garbage or allow it to reach the sewage system.[6]
-
Engage a licensed professional waste disposal service for disposal.[1] One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Dispose of unused products and contaminated packaging in accordance with federal, state, and local regulations.[1]
Health Risks and First Aid
Exposure to this compound can lead to various adverse health effects, including hormonal disruption, mood swings, aggression, and an increased risk of cardiovascular issues.[9][10][11] It is also suspected of causing cancer and may damage fertility or the unborn child.[1][2]
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][4]
-
After Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][4]
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][4]
-
After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][4]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. pccarx.com [pccarx.com]
- 3. echemi.com [echemi.com]
- 4. medisca.s3.amazonaws.com [medisca.s3.amazonaws.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pharmacopoeia.com [pharmacopoeia.com]
- 8. guinama.com [guinama.com]
- 9. What are the side effects of this compound? [synapse.patsnap.com]
- 10. What is this compound? Uses and Side Effects | Jack Health [jack.health]
- 11. hims.com [hims.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
